Urea
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4N2O/c2-1(3)4/h(H4,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSQUKJJJFZCRTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4N2O, Array, NH2CONH2 | |
| Record name | UREA | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9165 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | CARBAMIDE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | UREA | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0595 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | urea | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Urea | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
37955-36-5 | |
| Record name | Urea, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37955-36-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID4021426 | |
| Record name | Urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4021426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
60.056 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Urea appears as solid odorless white crystals or pellets. Density 1.335 g /cc. Noncombustible., Dry Powder; Dry Powder, Liquid; Dry Powder, Pellets or Large Crystals; Liquid; Liquid, Other Solid; NKRA; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid; Pellets or Large Crystals, Liquid, Other Solid; Water or Solvent Wet Solid, Colourless to white, prismatic, crystalline powder or small, white pellets, White solid with a characteristic odor; [ICSC], Solid, WHITE CRYSTALS WITH CHARACTERISTIC ODOUR. | |
| Record name | UREA | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9165 | |
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| Record name | Urea | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | CARBAMIDE | |
| Source | EU Food Improvement Agents | |
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| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | Urea | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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| Record name | Urea | |
| Source | Human Metabolome Database (HMDB) | |
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| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Boiling Point |
Decomposes (NTP, 1992), Decomposes | |
| Record name | UREA | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9165 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/163 | |
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Solubility |
>9 [ug/mL] (The mean of the results at pH 7.4), Soluble (NTP, 1992), Very soluble in water; Soluble in ethanol, 10 ml 95% alc, 6 ml methanol, 1 ml boiling 95% alc, 20 ml abs alc, 2 ml glycerol; almost insol in chloroform, ether; sol in concn HCl, INSOL IN BENZENE; SOL IN ACETIC ACID, Sol in pyrimidine, In water, 5.45X10+5 mg/l @ 25 °C, 545.0 mg/mL, Solubility in water: miscible | |
| Record name | SID49640652 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | UREA | |
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| URL | https://cameochemicals.noaa.gov/chemical/9165 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Urea | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03904 | |
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| Record name | CARBAMIDE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | UREA | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/163 | |
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| Record name | Urea | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000294 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Density |
1.34 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.3230 @ 20 °C/4 °C, On further heating it decomp to biuret, NH3, cyanuric acid; pH of 10% water soln: 7.2; density of water soln (wt/wt): 1.027 @ 10%; 1.054 @ 20%; 1.145 @ 50%, g/cm³ | |
| Record name | UREA | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9165 | |
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| Record name | UREA | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/163 | |
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| Record name | UREA | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Vapor Pressure |
0.000012 [mmHg], 1.2X10-5 mm Hg @ 25 °C | |
| Record name | Urea | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2078 | |
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Impurities |
Cyanates are present as an impurity /American Research Products Co/, 0.3-2.0 wt% of biuret is typically present in solid urea | |
| Record name | UREA | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/163 | |
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Color/Form |
White crystals or powder, Tetragonal prisms | |
CAS No. |
57-13-6, 4744-36-9, 37955-36-5 | |
| Record name | UREA | |
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| Record name | Carbamimidic acid | |
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| Record name | Urea | |
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| Record name | Urea [USP:JAN] | |
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| Source | Human Metabolome Database (HMDB) | |
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Melting Point |
275 °F (NTP, 1992), 132 °C to 135 °C, 132.70 °C, Ionization potential = 9 eV; Latent heat of fusion = 15.4 kJ/mol (at melting point); Latent heat of sublimation = 87.9 kJ/mol @ 25 °C; Heat of formation = -333.7 kJ/mol @ 25 °C; Decomposition temp = 135 °C, 132 °C, 132.7-135 °C | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Urea | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03904 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CARBAMIDE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | UREA | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/163 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Urea | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000294 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | UREA | |
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| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0595 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Foundational & Exploratory
The Genesis of Modern Chemistry: A Technical Guide to the Historical Significance of Friedrich Wöhler's Urea Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
In 1828, Friedrich Wöhler's synthesis of urea from inorganic starting materials marked a pivotal moment in the history of science. This achievement is widely recognized as the beginning of the end for the theory of vitalism, which posited that organic compounds could only be produced by living organisms. This whitepaper provides an in-depth technical examination of Wöhler's groundbreaking experiment and its profound implications for the fields of chemistry, biology, and medicine. It delves into the experimental protocols of both the original synthesis and modern recreations, presents quantitative data for comparative analysis, and illustrates the paradigm shift from vitalism to the era of synthetic organic chemistry and rational drug design.
Introduction: The Doctrine of Vitalism
Prior to 1828, the scientific community largely adhered to the doctrine of vitalism, a theory that proposed a fundamental distinction between the "organic" and "inorganic" worlds.[1] It was believed that organic compounds, those derived from living organisms, contained a "vital force" or "vis vitalis" that was absent in inanimate matter.[2] This perspective implied that the synthesis of organic molecules in the laboratory from inorganic precursors was an insurmountable barrier. The chemical constituents of life were thought to be governed by a different set of rules than those of the mineral kingdom.
This prevailing belief created a significant conceptual divide in the understanding of the natural world and posed a formidable obstacle to the development of what would become organic chemistry and, subsequently, modern medicine. The inability to artificially synthesize compounds produced by living organisms limited the scope of chemical investigation and the potential for creating new therapeutic agents.
Wöhler's Serendipitous Discovery: The Synthesis of this compound
Friedrich Wöhler, a German chemist, was not initially seeking to challenge the foundations of vitalism.[3] His experiment in 1828 was intended to produce ammonium cyanate by reacting silver cyanate with ammonium chloride.[4] According to the established principles of inorganic chemistry, this double displacement reaction was expected to yield the desired inorganic salt.
However, upon heating the ammonium cyanate, Wöhler observed the formation of white crystals that did not behave like an inorganic salt. Through careful analysis, he determined that these crystals were identical to this compound, the primary nitrogenous waste product in mammalian urine and a quintessential "organic" compound.[4][5] This unexpected result demonstrated for the first time that an organic compound could be synthesized from inorganic starting materials in a laboratory setting, without the involvement of a living organism or its "vital force."[4][5]
Wöhler famously wrote to his mentor, Jöns Jacob Berzelius, a prominent proponent of vitalism, "I must tell you that I can make this compound without the use of kidneys, either man or dog."[4] This statement, though understated, heralded a revolution in chemical thought.
Caption: Logical progression from Vitalism to modern drug development.
Experimental Protocols
While Wöhler's original publication provided the conceptual breakthrough, modern recreations of his synthesis often utilize safer and more readily available starting materials. Below are detailed methodologies for both a representation of the original experiment and a common contemporary adaptation.
Wöhler's Original Synthesis (Reconstructed Protocol)
This protocol is a reconstruction based on historical accounts of Wöhler's 1828 experiment.
Objective: To synthesize this compound from silver cyanate and ammonium chloride.
Materials:
-
Silver cyanate (AgOCN)
-
Ammonium chloride (NH₄Cl)
-
Distilled water
-
Ethanol
-
Heating apparatus (e.g., alcohol lamp or water bath)
-
Filtration apparatus (e.g., filter paper, funnel)
-
Evaporating dish
-
Beakers and flasks
Procedure:
-
Prepare an aqueous solution of ammonium chloride.
-
Add silver cyanate to the ammonium chloride solution. A double displacement reaction occurs, forming ammonium cyanate and a precipitate of silver chloride. AgOCN(s) + NH₄Cl(aq) → NH₄OCN(aq) + AgCl(s)
-
Filter the mixture to remove the insoluble silver chloride precipitate.
-
Transfer the filtrate, containing the aqueous solution of ammonium cyanate, to an evaporating dish.
-
Gently heat the solution to evaporate the water. As the solution is heated, the ammonium cyanate isomerizes to this compound. NH₄OCN(aq) → (NH₂)₂CO(aq)
-
Continue heating until a solid crystalline residue is obtained.
-
Purify the crude this compound by recrystallization. Dissolve the solid residue in a minimum amount of hot ethanol and then allow the solution to cool slowly. This compound will crystallize out of the solution, leaving impurities behind.
-
Collect the purified this compound crystals by filtration and allow them to dry.
-
Characterize the product by determining its melting point and comparing it to a known sample of this compound.
Modern Modified Wöhler Synthesis
This protocol is a common adaptation used in educational and research settings.
Objective: To synthesize this compound from potassium cyanate and ammonium sulfate.
Materials:
-
Potassium cyanate (KOCN)
-
Ammonium sulfate ((NH₄)₂SO₄)
-
Distilled water
-
Heating apparatus (e.g., hot plate with a water bath)
-
Evaporating dish
-
Beakers
-
Stirring rod
-
Filtration apparatus
-
Recrystallization solvent (e.g., 95% ethanol or a mixture of isopropanol and ethyl acetate)
Procedure:
-
In an evaporating dish, dissolve 2.0 g of potassium cyanate and 2.0 g of ammonium sulfate in 15 mL of distilled water.
-
Place the evaporating dish over a beaker of boiling water (water bath) on a hot plate.
-
Heat the solution in the evaporating dish, stirring occasionally, until all the water has evaporated. This process will take approximately 30 minutes. The heating facilitates the conversion of the initially formed ammonium cyanate to this compound. 2 KOCN(aq) + (NH₄)₂SO₄(aq) → 2 NH₄OCN(aq) + K₂SO₄(aq) NH₄OCN(aq) → (NH₂)₂CO(aq)
-
Once a dry solid residue is obtained, allow it to cool.
-
Extract the this compound from the solid mixture. Add a small amount of hot 95% ethanol to the evaporating dish and stir to dissolve the this compound, which is soluble in hot ethanol, while the potassium sulfate is much less soluble.
-
Filter the hot solution to remove the insoluble potassium sulfate.
-
Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to maximize the crystallization of this compound.
-
Collect the purified this compound crystals by vacuum filtration and wash them with a small amount of ice-cold ethanol.
-
Dry the crystals and determine the yield and melting point.
Caption: Experimental workflows for Wöhler's original and a modern modified this compound synthesis.
Quantitative Data and Characterization
A critical aspect of Wöhler's discovery was the rigorous comparison of the synthesized product with naturally occurring this compound. Modern analytical techniques allow for a more precise characterization. The primary method for identifying the synthesized this compound and assessing its purity is melting point determination.
| Parameter | Wöhler's Synthesized this compound (Historical) | Modern Recreations of Wöhler's Synthesis | Natural this compound (Reference) |
| Starting Materials | Silver cyanate, Ammonium chloride | Potassium cyanate, Ammonium sulfate | Biological processes |
| Appearance | White crystalline solid | White crystalline solid | White crystalline solid |
| Melting Point | Identical to natural this compound | 129-135 °C | 133-135 °C |
| Yield | Not quantitatively reported | 35-80% (highly dependent on procedure) | N/A |
| Solubility | Soluble in water and alcohol | Soluble in water and alcohol | Soluble in water and alcohol |
The Paradigm Shift: From Vitalism to Rational Drug Design
The refutation of vitalism by Wöhler's synthesis was a watershed moment that paved the way for the development of organic chemistry as a distinct and vibrant scientific discipline.[1] For the first time, chemists could envision the systematic synthesis of carbon-based compounds, a capability that would have profound consequences for science and medicine.
The ability to synthesize organic molecules in the laboratory laid the essential groundwork for the field of medicinal chemistry. Prior to Wöhler, the discovery of new medicines was largely reliant on the isolation of active compounds from natural sources, a process often guided by serendipity and traditional knowledge. The dawn of synthetic organic chemistry introduced a new paradigm: the rational design and synthesis of therapeutic agents.
The impact on drug development can be summarized in the following key points:
-
Expansion of the Chemical Universe: Synthetic chemistry provided access to a vast array of novel molecules that do not exist in nature, exponentially increasing the pool of potential drug candidates.
-
Structure-Activity Relationship (SAR) Studies: The ability to systematically modify the structure of a molecule and observe the corresponding changes in its biological activity became a cornerstone of drug discovery. This allowed for the optimization of lead compounds to improve potency, selectivity, and pharmacokinetic properties.
-
Mechanistic Understanding: The synthesis of analogs of naturally occurring bioactive molecules helped to elucidate their mechanisms of action, providing deeper insights into biological pathways and disease processes.
-
Birth of the Pharmaceutical Industry: The capacity to produce large quantities of pure, synthetic drugs was a critical factor in the rise of the modern pharmaceutical industry. Early examples of synthetic drugs that emerged in the decades following Wöhler's discovery include chloral hydrate (a sedative) and phenacetin (an analgesic).
In essence, Wöhler's synthesis demonstrated that the molecules of life were not imbued with a mystical force but were subject to the same chemical laws as inorganic matter. This conceptual leap empowered chemists to become architects of molecules, designing and building compounds to interact with biological systems in predictable ways. This fundamental shift in thinking is the intellectual ancestor of modern drug discovery, from the development of aspirin to the sophisticated computer-aided design of targeted cancer therapies.
Conclusion
Friedrich Wöhler's synthesis of this compound in 1828 was far more than the creation of a single organic compound. It was a landmark achievement that dismantled the long-standing barrier of vitalism and laid the foundation for the entire field of organic chemistry. For researchers, scientists, and drug development professionals, the historical and technical significance of this experiment cannot be overstated. It represents the crucial first step on the path from a belief in mystical "life forces" to the modern era of rational drug design and the systematic development of life-saving medicines. The principles of chemical synthesis that Wöhler's work helped to establish continue to be the driving force behind innovation in the pharmaceutical sciences today.
References
Molecular Dynamics Simulations of Urea-Protein Interactions: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Urea has long been a fundamental tool in biochemistry, widely used to denature proteins for studies of their stability and folding pathways.[1] Despite its ubiquitous use, the precise molecular mechanism by which this compound unfolds proteins has been a subject of extensive debate. Molecular dynamics (MD) simulations have emerged as an invaluable technique, offering an atomic-level window into the complex interplay between this compound, water, and the protein chain.[1][2][3] This guide provides a technical overview of the insights gained from MD simulations, details common computational protocols, and presents key quantitative data on this compound-protein interactions.
The Dual Mechanism of this compound-Induced Denaturation
MD simulations have been instrumental in solidifying the consensus that this compound denatures proteins through a combination of direct and indirect mechanisms, rather than a single dominant mode of action.[1][2][3]
-
Direct Mechanism: In this model, this compound molecules interact directly with the protein.[3] Simulations show that this compound forms favorable hydrogen bonds with the peptide backbone and polar side chains, effectively competing with and disrupting the native intramolecular hydrogen bonds that stabilize the folded structure.[1][3] Furthermore, this compound engages in significant van der Waals (dispersion) interactions, particularly with non-polar side chains, which are stronger than the corresponding water-protein interactions.[3] This direct binding stabilizes the unfolded or partially unfolded states where more of the protein surface is exposed to the solvent.[4]
-
Indirect Mechanism: This mechanism posits that this compound alters the bulk solvent properties, which in turn destabilizes the protein's native conformation.[1][2][3] this compound disrupts the hydrogen-bonded network of water, effectively "weakening" the hydrophobic effect.[1][2] The hydrophobic effect is a primary driving force for protein folding, sequestering non-polar residues in the protein core. By diminishing this effect, this compound lowers the energetic penalty for exposing hydrophobic groups to the solvent, thus favoring denaturation.[1][2] Simulations have shown that the presence of this compound reduces water's self-diffusion, indicating a significant change in water structure and dynamics.[1][2]
The interplay between these two mechanisms is crucial. This compound's alteration of the water structure facilitates the initial solvation of the protein's hydrophobic core, which is then followed by direct interactions between this compound and the newly exposed protein residues.[1][2]
Quantitative Insights from MD Simulations
MD simulations provide a wealth of quantitative data that characterizes the process of denaturation. Below are tables summarizing key findings from various studies.
Table 1: Simulation Parameters for this compound-Protein Studies
| Protein Studied | This compound Conc. | Temp. | Simulation Time | Force Field | Key Focus of Study | Reference |
| Chymotrypsin Inhibitor 2 (CI2) | 8 M | 60°C (333 K) | >10 ns | Custom (encad) | Elucidating direct vs. indirect mechanisms | [1][5] |
| Hen Lysozyme | ~8 M | Not specified | Microseconds | Not specified | Direct interaction via dispersion forces | [3] |
| Ubiquitin | 8 M | Not specified | Multiple simulations | OPLS | Characterizing the this compound-denatured state | |
| Protein L | 10 M | 300-480 K | 30 ns | Not specified | Comparing this compound vs. thermal unfolding | [6] |
| Thioredoxin | 8 M | 500 K | 162 ns | CHARMM36 | Time-course of denaturation events | |
| Polypeptide Models | 3 M | Not specified | Microseconds | Not specified | Role of side-chain interactions | [7] |
Table 2: Key Quantitative Observations from Simulations
| Observed Parameter | Finding | System Context | Significance | Reference |
| Solvent Dynamics | Water self-diffusion reduced by 40%. | 8 M this compound vs. Pure Water | Demonstrates this compound's significant impact on water structure (indirect effect). | [1] |
| This compound Residence Time | 6x greater around hydrophilic groups than hydrophobic groups. | CI2 in 8 M this compound | Highlights the importance of direct polar interactions and hydrogen bonding. | [1] |
| Interaction Energies | van der Waals interactions are the main stabilizing factor for this compound-protein association. | Aromatic compounds in this compound | Shows dispersion forces are more favorable for this compound than water with protein groups. | [8] |
| Structural Changes (Rg) | Radius of gyration (Rg) increases as unfolding progresses. | Lysozyme, Thioredoxin | A direct measure of the protein losing its compact, folded structure. | [3][9] |
| Structural Changes (RMSD) | RMSD from native state increases from ~0.6 nm to ~2.2 nm. | Protein L in 10 M this compound at 480 K | Quantifies the deviation from the initial folded conformation. | [6] |
| Hydrogen Bonds | Number of intra-protein H-bonds decreases rapidly in the initial ~35 ns. | Lysozyme in this compound | Direct evidence of the disruption of secondary and tertiary structure. | [3] |
| Solvent Accessibility | Solvent-Accessible Surface Area (SASA) of non-polar groups increases. | Lysozyme, Thioredoxin | Confirms the exposure of the hydrophobic core, a hallmark of denaturation. | [3][9] |
Methodologies for Simulating this compound-Protein Interactions
Executing a successful MD simulation of this compound-protein interactions requires careful setup and parameterization. The following workflow and protocol outline the standard steps involved.
Detailed Protocol for a Key Experiment: Unfolding of a Protein in 8 M this compound
This protocol is a generalized summary based on methodologies reported in multiple studies.[1][5]
-
System Setup:
-
Protein Structure: Obtain the initial coordinates of the protein from the Protein Data Bank (PDB). For the study of chymotrypsin inhibitor 2, PDB ID 1ypc was used.[5]
-
Force Field Selection: Choose a well-validated force field. Common choices include CHARMM, AMBER, OPLS, and GROMOS. It is critical to use parameters specifically developed or optimized for this compound. For instance, the OPLS force field has widely used parameters for this compound.[10] The CHARMM36 force field is also frequently used.
-
Solvation: Place the protein in a periodic boundary box (e.g., cubic or dodecahedron). The box size should be sufficient to ensure the protein does not interact with its periodic image, typically with a minimum distance of 10-12 Å from the protein to the box edge. Populate the box with a pre-equilibrated mixture of water and this compound to achieve the target concentration (e.g., 8 M). Common water models include TIP3P or SPC/E.[9][10]
-
Neutralization: Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the net charge of the system.[9]
-
-
Energy Minimization:
-
Perform energy minimization, typically using the steepest descent algorithm for an initial number of steps (e.g., 50,000), to relax the system and remove any steric clashes or unfavorable geometries introduced during the setup phase.[11]
-
-
Equilibration:
-
This is a crucial two-stage process to bring the system to the desired temperature and pressure.
-
NVT Ensemble (Canonical): Restrain the protein's heavy atoms and simulate for a period (e.g., 1 ns) at constant volume, allowing the solvent to equilibrate around the protein. The temperature is coupled to a thermostat (e.g., V-rescale or Nosé-Hoover) to bring the system to the target temperature (e.g., 300 K or an elevated temperature to accelerate unfolding).[9]
-
NPT Ensemble (Isothermal-Isobaric): Release the restraints on the protein and simulate for a longer period (e.g., 1-5 ns) at constant pressure (1 atm) and temperature. A barostat (e.g., Parrinello-Rahman) is used to allow the simulation box volume to fluctuate and achieve the correct density for the this compound-water mixture.
-
-
Production Simulation:
-
Analysis:
-
Structural Stability: Calculate the Root Mean Square Deviation (RMSD) of the protein backbone from the initial structure and the Radius of Gyration (Rg) to monitor unfolding and changes in compactness.[6]
-
Secondary Structure: Analyze the evolution of secondary structure elements (α-helices, β-sheets) over time.
-
Solvent Interactions: Calculate radial distribution functions (RDFs) to understand the local density of this compound and water around different types of amino acid residues.
-
Hydrogen Bonding: Monitor the number of intramolecular (protein-protein) and intermolecular (protein-urea, protein-water) hydrogen bonds.[9]
-
Logical Pathway of Protein Unfolding in this compound
MD simulations have provided a temporal sequence of events during this compound-induced denaturation, particularly when compared to thermal denaturation. The process often begins with the subtle infiltration of the protein's core.
Studies on chymotrypsin inhibitor 2 revealed that one of the first steps in unfolding is the expansion of the hydrophobic core.[1][2][5] This expansion is then followed by solvation, first by water and subsequently by this compound molecules, which can then engage in direct, stabilizing interactions with the newly exposed core residues.[1][2][5] This sequence underscores the synergistic relationship between the indirect and direct denaturation mechanisms. Interestingly, simulations have shown that β-sheet structures are often completely disrupted, while some residual helical structures may persist in the denatured state.[1][5]
References
- 1. The molecular basis for the chemical denaturation of proteins by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nutrisoil.com.au [nutrisoil.com.au]
- 3. This compound denaturation by stronger dispersion interactions with proteins than water implies a 2-stage unfolding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. Characterization of the Protein Unfolding Processes Induced by this compound and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. web.njit.edu [web.njit.edu]
- 8. This compound-aromatic interactions in biology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ecommons.luc.edu [ecommons.luc.edu]
- 10. waterinbiology.uchicago.edu [waterinbiology.uchicago.edu]
- 11. youtube.com [youtube.com]
An In-depth Technical Guide on the Function and Regulation of Urea Transporters in Cell Membranes
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Urea, historically considered a mere metabolic waste product, is now recognized for its critical roles in complex physiological processes, including the urinary concentrating mechanism and nitrogen salvaging.[1] This is made possible by specialized membrane proteins known as this compound transporters (UTs), which facilitate the rapid, passive movement of this compound across cell membranes. These transporters are encoded by two main gene families, SLC14A1 (UT-B) and SLC14A2 (UT-A), which give rise to multiple isoforms with distinct tissue distributions and regulatory mechanisms.[2][3] The regulation of UTs, particularly the vasopressin-mediated control of UT-A1 in the kidney, is a key element in maintaining water homeostasis.[1][4] This guide provides a comprehensive overview of the function, structure, and regulation of this compound transporters, details common experimental protocols for their study, and presents key quantitative data for reference.
Introduction to this compound Transporters
For decades, this compound was viewed simply as the primary nitrogenous waste product of protein catabolism, destined for excretion.[1] The discovery of facilitative this compound transporters revealed that this compound's role is far more nuanced, encompassing vital functions in osmoregulation and nutrition.[1] These transporters, found across various tissues, mediate the bidirectional, phloretin-sensitive transport of this compound down its concentration gradient.[1][5]
In mammals, this compound transporters are derived from two gene families:
-
UT-A (SLC14A2): Primarily involved in renal this compound handling.[2]
-
UT-B (SLC14A1): Exhibits wider tissue distribution, including in red blood cells and the renal vasculature.[2]
The function of these transporters is most critical in the kidney, where they allow for the accumulation of this compound in the medullary interstitium. This accumulation is essential for creating the osmotic gradient required to produce concentrated urine, a cornerstone of mammalian water balance.[4][5]
This compound Transporter Families and Isoforms
Multiple this compound transporter isoforms are generated through alternative splicing and the use of alternative promoters for the SLC14A2 (UT-A) and SLC14A1 (UT-B) genes.[2] Each isoform has a specific location and physiological role.
The UT-A (SLC14A2) Family
The UT-A family is central to the kidney's ability to concentrate urine.[3] Key isoforms include:
-
UT-A1: Located in the apical membrane of the terminal inner medullary collecting duct (IMCD), UT-A1 is the primary site of vasopressin-regulated this compound reabsorption.[2][3][4]
-
UT-A2: Found in the thin descending limbs of the loop of Henle, this isoform is crucial for the process of this compound recycling, which helps trap this compound within the inner medulla.[3][4]
-
UT-A3: Primarily expressed in the basolateral membrane of the IMCD.[3]
-
Other Isoforms: UT-A5 is found in the testis, and UT-A6 has been identified in the colon.[2][3]
The UT-B (SLC14A1) Family
The UT-B transporter, encoded by the SLC14A1 gene, has a broader tissue distribution.[2][6]
-
Kidney: UT-B is located in the endothelial cells of the descending vasa recta, where it participates in the countercurrent exchange mechanism that prevents the washout of the medullary osmotic gradient.[3][4][7]
-
Red Blood Cells: UT-B on the erythrocyte membrane allows for rapid this compound equilibration, protecting the cells from osmotic lysis as they pass through the hypertonic environment of the renal medulla.[6]
-
Other Tissues: UT-B is also expressed in the brain, heart, bladder, and colon, where it is involved in maintaining local this compound concentrations for various physiological functions.[6]
Functional Mechanism and Structure
This compound transporters function as channels that facilitate the passive diffusion of this compound across the cell membrane.[8] This channel-like mechanism allows for a very high transport rate, estimated to be in the range of 10⁴–10⁶ molecules per second per transporter.[8]
Key characteristics of their function include:
-
Passive Transport: Movement is driven solely by the this compound concentration gradient.[1][8]
-
Selectivity: The transporters are highly selective for this compound and a few small this compound analogues.[8]
-
Inhibition: Transport can be blocked by inhibitors such as the glycoside phloretin and this compound analogues like thiothis compound.[2]
Crystallography studies have revealed that UTs possess a common fold with two homologous domains that form a continuous, membrane-spanning pore for this compound passage.[8]
Regulation of this compound Transporter Activity
The activity of this compound transporters is tightly controlled through both short-term and long-term regulatory mechanisms to adapt to the body's physiological needs.[9]
Short-Term (Acute) Regulation
The most well-studied example of acute regulation involves the hormone vasopressin (also known as antidiuretic hormone, ADH) acting on UT-A1 in the kidney's collecting duct.[1][4] This rapid regulation is critical for adjusting urine concentration in response to changes in body hydration.
The signaling pathway proceeds as follows:
-
Vasopressin Binding: Vasopressin binds to the V2 receptor on the basolateral membrane of IMCD cells.[10]
-
cAMP Production: This activates a Gs protein, which stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[10]
-
PKA Activation: cAMP activates Protein Kinase A (PKA).[9][10]
-
UT-A1 Phosphorylation: PKA directly phosphorylates UT-A1 at specific sites, including serines 486 and 499.[3][10]
-
Membrane Trafficking: Phosphorylation promotes the translocation and accumulation of UT-A1-containing vesicles to the apical plasma membrane, dramatically increasing this compound permeability.[3][9]
Other acute regulatory modifications include ubiquitination and glycosylation, which also impact the transporter's association with the plasma membrane.[10][11][12]
Caption: Vasopressin signaling pathway regulating UT-A1.
Long-Term Regulation
Long-term regulation involves changes in the abundance of this compound transporter proteins, typically in response to prolonged physiological changes.[11]
-
Dietary Protein: A low-protein diet leads to an upregulation of UT-A1 mRNA and protein, a mechanism to enhance this compound reabsorption and conserve nitrogen.[4] Conversely, a high-protein diet can decrease its expression.[5][13]
-
Hydration State: Chronic changes in hydration status regulate the expression of specific UT-A transcripts.[5][13]
-
Hormones: Adrenal steroids may influence UT abundance, although the data remain inconclusive.[11][14]
-
Pathological Conditions: this compound transporter expression is altered in various disease models, including diabetes insipidus and hypertension.[14]
Quantitative Data Summary
Quantitative analysis is essential for understanding transporter efficiency and for the development of targeted inhibitors.
| Parameter | Transporter | Value | Species | Notes |
| Transport Rate | This compound Transporters (general) | 10⁴–10⁶ molecules/sec | - | Estimated single-protein transport rate, consistent with a channel mechanism.[8] |
| Inhibitor IC₅₀ | UT-B | 10 nM | Human | For the small-molecule inhibitor UTBinh-14, which shows high selectivity for UT-B over UT-A1.[15] |
| Inhibitor IC₅₀ | UT-B | 25 nM | Mouse | For the small-molecule inhibitor UTBinh-14.[15] |
| Protein Size | UT-A1 (native) | 97 kDa and 117 kDa | - | Two glycosylated forms observed.[10] |
| Protein Size | UT-B (deglycosylated) | 36 kDa | Human | In red blood cells.[6] |
Experimental Protocols
A variety of techniques are employed to investigate the function, expression, and interaction of this compound transporters.
Caption: General workflow for investigating this compound transporters.
This compound Transport Assays
These assays measure the movement of this compound across a membrane, either in cell cultures, isolated tubules, or reconstituted systems.[15] Commercial kits provide a streamlined method for quantifying this compound concentration in biological samples.
Principle: Most assays use the enzyme urease to hydrolyze this compound into ammonia (NH₃) and carbon dioxide. The resulting ammonia is then quantified using a colorimetric or fluorometric reaction.[16][17]
General Protocol (Colorimetric Assay):
-
Sample Preparation: Prepare cell lysates, tissue homogenates, or urine/serum samples. Dilute samples as necessary to fall within the assay's linear range.
-
Standard Curve: Prepare a series of this compound standards of known concentrations to generate a standard curve.[16]
-
Urease Reaction: Add samples and standards to a 96-well plate. Add a reagent mixture containing urease to each well. For samples with high background ammonia, a parallel well without urease is required.[16][17]
-
Incubation: Incubate the plate for 10-20 minutes at 37°C to allow for the complete hydrolysis of this compound.[16][18]
-
Color Development: Add a developing reagent that reacts with the generated ammonia to produce a colored product.[16]
-
Measurement: Incubate for an additional 20-60 minutes at 37°C.[18][19] Measure the absorbance at the appropriate wavelength (e.g., 520-570 nm) using a microplate reader.[18][19]
-
Calculation: Determine the this compound concentration in the samples by comparing their absorbance values to the standard curve.
Expression and Localization Analysis
-
Western Blotting: Used to quantify the total abundance of a specific UT protein in tissue or cell lysates. This is critical for studying long-term regulation, such as the effects of diet or hormonal changes.
-
Immunohistochemistry (IHC) / Immunofluorescence (IF): These techniques use antibodies to visualize the specific location of UT proteins within tissues. For example, IHC can confirm the apical localization of UT-A1 in the IMCD.[4][20]
-
Northern Blotting / In Situ Hybridization: Used to determine the expression level and spatial distribution of UT mRNA transcripts, providing insight into transcriptional regulation.[4][13]
Protein-Protein Interaction Studies
Identifying proteins that interact with UTs is key to understanding their regulation and trafficking.
-
Yeast Two-Hybrid (Y2H) Screen: A genetic method used to discover novel protein-protein interactions. This technique was successfully used to identify snapin as an interacting partner for UT-A1.[20]
-
Co-Immunoprecipitation (Co-IP): This antibody-based technique is used to confirm protein interactions within their native cellular environment. An antibody against a target UT is used to pull it out of a cell lysate, along with any stably bound interacting proteins.[20]
-
Glutathione S-transferase (GST) Pulldown Assay: An in vitro method to confirm a direct interaction between two purified proteins.[20]
Role in Physiology and Drug Development
The central role of this compound transporters, particularly in the kidney, makes them attractive targets for drug development.
-
Diuretics: Inhibitors of this compound transporters ("urearetics") represent a novel class of diuretics. By blocking this compound reabsorption in the kidney, these compounds can induce water diuresis (aquaresis) without significantly disturbing electrolyte balance, a common side effect of conventional diuretics.[15] Small-molecule inhibitors of UT-B have shown diuretic effects in animal models.[15]
-
Nitrogen Homeostasis: In the gastrointestinal tract, UT-B transporters are involved in "this compound nitrogen salvaging," a process where this compound from the blood is transported into the gut to be used by symbiotic bacteria.[1] This is particularly important in ruminants and may play a role in human nitrogen balance.[1]
Caption: Simplified model of this compound handling in the kidney.
Conclusion
This compound transporters are a functionally diverse and physiologically critical family of membrane proteins. They are essential for the mammalian urinary concentrating mechanism, nitrogen economy, and the protection of cells in hypertonic environments. The intricate regulation of their expression and activity, especially the acute control of UT-A1 by vasopressin, highlights their importance in maintaining homeostasis. Continued research into the structure, function, and regulation of these transporters not only deepens our understanding of fundamental physiology but also opens promising new avenues for therapeutic intervention, particularly in the development of novel diuretics.
References
- 1. physoc.org [physoc.org]
- 2. This compound transporter - Wikipedia [en.wikipedia.org]
- 3. Molecular Mechanisms of this compound Transport in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Structure, regulation and physiological roles of this compound transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Physiological functions of this compound transporter B - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Transporter Physiology Studied in Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure of this compound Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tissue Distribution, Expression and Regulation of this compound Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Expression of this compound transporters and their regulation. (2014) | Janet D. Klein | 11 Citations [scispace.com]
- 12. Expression of this compound transporters and their regulation. | Semantic Scholar [semanticscholar.org]
- 13. researchwithrutgers.com [researchwithrutgers.com]
- 14. researchgate.net [researchgate.net]
- 15. This compound transporter proteins as targets for small-molecule diuretics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cellbiolabs.com [cellbiolabs.com]
- 17. cellbiolabs.com [cellbiolabs.com]
- 18. biochain.com [biochain.com]
- 19. scribd.com [scribd.com]
- 20. The UT-A1 this compound transporter interacts with snapin, a SNARE-associated protein - PubMed [pubmed.ncbi.nlm.nih.gov]
The Urea Cycle: A Core Nexus of Nitrogen Metabolism and Detoxification
An In-depth Technical Guide for Researchers and Drug Development Professionals
This whitepaper provides a comprehensive examination of the urea cycle, the primary metabolic pathway for the detoxification of ammonia and the excretion of excess nitrogen in mammals. We will delve into the biochemical steps, regulatory mechanisms, quantitative aspects, and its integration with other central metabolic pathways. Furthermore, this guide details key experimental protocols used to investigate the cycle's function and presents critical data in a structured format for researchers and professionals in drug development.
Introduction to Nitrogen Homeostasis and Ammonia Toxicity
Nitrogen is a fundamental component of essential biomolecules, including amino acids and nucleotides.[1] However, the metabolism of these compounds, particularly the catabolism of amino acids, releases free ammonia (NH₃).[2][3] Ammonia is highly toxic, especially to the central nervous system, and its accumulation (hyperammonemia) can lead to severe neurological damage, encephalopathy, coma, and death.[4][5][6]
To prevent this toxicity, ureotelic organisms, including mammals, have evolved the this compound cycle. This pathway converts excess ammonia into this compound, a significantly less toxic and water-soluble compound that can be safely transported in the blood and excreted by the kidneys.[7][8][9] The this compound cycle is primarily active in the liver, where its enzymes are fully expressed, processing approximately 10 to 20 grams of ammonia daily in a healthy adult.[3][8][10]
The Biochemical Pathway of the this compound Cycle
The this compound cycle is a five-step process that spans two cellular compartments within hepatocytes: the mitochondrial matrix and the cytosol.[8][11][12] It begins with the entry of nitrogen as ammonia and concludes with the production of this compound.
-
Step 1 (Mitochondria): Synthesis of Carbamoyl Phosphate. The cycle is initiated by the condensation of ammonia (NH₄⁺) and bicarbonate (HCO₃⁻) to form carbamoyl phosphate. This irreversible, rate-limiting step is catalyzed by Carbamoyl Phosphate Synthetase I (CPS1) and consumes two molecules of ATP.[1][13][14]
-
Step 2 (Mitochondria): Formation of Citrulline. The carbamoyl group from carbamoyl phosphate is transferred to ornithine by Ornithine Transcarbamylase (OTC) , forming citrulline.[15][16] Citrulline is then transported out of the mitochondria into the cytosol in exchange for ornithine.[11][17]
-
Step 3 (Cytosol): Synthesis of Argininosuccinate. In the cytosol, Argininosuccinate Synthetase (ASS) catalyzes the condensation of citrulline and aspartate to form argininosuccinate. This reaction provides the second nitrogen atom for the this compound molecule and is driven by the hydrolysis of ATP to AMP and pyrophosphate (PPi), equivalent to the consumption of two ATP molecules.[15][18]
-
Step 4 (Cytosol): Cleavage of Argininosuccinate. Argininosuccinate Lyase (ASL) cleaves argininosuccinate into arginine and fumarate.[9][19] Arginine continues in the this compound cycle, while fumarate provides a crucial link to the citric acid (TCA) cycle.[1]
-
Step 5 (Cytosol): Hydrolysis of Arginine. In the final reaction, Arginase 1 (ARG1) hydrolyzes arginine to produce this compound and regenerate ornithine.[9][15] Ornithine is then transported back into the mitochondria to begin another round of the cycle.[7]
Caption: The five enzymatic steps of the this compound cycle, highlighting the compartmentalization between the mitochondria and cytosol.
Regulation of the this compound Cycle
The flux through the this compound cycle is tightly regulated to match the body's rate of amino acid catabolism and ammonia production. This regulation occurs through two primary mechanisms: allosteric regulation and long-term enzyme induction.
Allosteric Regulation: The primary point of short-term control is the enzyme CPS1 .[20] CPS1 is allosterically activated by N-acetylglutamate (NAG) .[3][21] NAG is synthesized in the mitochondria from glutamate and acetyl-CoA by the enzyme N-acetylglutamate synthase (NAGS). The synthesis of NAG is, in turn, stimulated by arginine, creating a feed-forward activation loop.[20][22] When amino acid levels are high, the resulting increases in glutamate and arginine concentrations stimulate NAG synthesis, which activates CPS1 and increases the rate of ammonia detoxification.[21]
Long-Term Regulation: The expression of this compound cycle enzymes is regulated at the genetic level. A high-protein diet or prolonged fasting, conditions that lead to increased protein catabolism, induce the synthesis of all five this compound cycle enzymes over hours to days.[3][20][23] This "coarse" regulation ensures the liver has the capacity to handle a sustained nitrogen load.[20]
Caption: Feed-forward regulation of CPS1 by its allosteric activator N-acetylglutamate (NAG).
Quantitative Data and Enzyme Characteristics
The efficiency and capacity of the this compound cycle can be described by several key quantitative parameters. Deficiencies in any of the cycle's enzymes or transporters lead to specific this compound Cycle Disorders (UCDs).
Table 1: Enzymes and Transporters of the this compound Cycle
| Enzyme / Transporter | Gene | Cellular Location | Associated Disorder |
|---|---|---|---|
| Carbamoyl Phosphate Synthetase I | CPS1 | Mitochondria | Hyperammonemia Type 1[24] |
| Ornithine Transcarbamylase | OTC | Mitochondria | OTC Deficiency[25] |
| Argininosuccinate Synthetase | ASS1 | Cytosol | Citrullinemia Type I[25] |
| Argininosuccinate Lyase | ASL | Cytosol | Argininosuccinic Aciduria[25][26] |
| Arginase 1 | ARG1 | Cytosol | Argininemia[25] |
| N-Acetylglutamate Synthase | NAGS | Mitochondria | NAGS Deficiency[25] |
| Ornithine Transporter 1 | ORNT1 (SLC25A15) | Mitochondrial Inner Membrane | Hyperornithinemia-Hyperammonemia-Homocitrullinuria (HHH) Syndrome |
| Citrin (Aspartate-Glutamate Carrier) | AGC2 (SLC25A13) | Mitochondrial Inner Membrane | Citrullinemia Type II |
Table 2: Quantitative Parameters of the this compound Cycle
| Parameter | Value | Notes |
|---|---|---|
| Energy Cost | 4 high-energy phosphate bonds per molecule of this compound | 2 ATP → 2 ADP + Pi (CPS1) and 1 ATP → AMP + PPi (ASS), where PPi hydrolysis is equivalent to 1 ATP.[20][23] |
| Daily this compound Excretion | ~30 g/day | Varies with dietary protein intake.[20] Corresponds to the removal of 10-20 g of ammonia.[8] |
| Nitrogen Excretion Route | ~80% of excreted nitrogen is this compound | The remainder is primarily ammonia (~10%) and other compounds like creatinine and uric acid.[8][13][27] |
| Basal Ammonia Excretion | ~10% of total renal nitrogen excretion | Can increase 5- to 10-fold in response to acid-base disorders.[27] |
Experimental Protocols for Studying the this compound Cycle
Investigating the dynamics of nitrogen metabolism relies on sophisticated experimental techniques to measure enzyme activity and in vivo metabolic flux.
This protocol measures the rate of ureagenesis in a living subject, providing a direct assessment of the this compound cycle's functional capacity.[28][29] It is invaluable for diagnosing UCDs and evaluating therapeutic efficacy.[28]
Methodology:
-
Tracer Selection: A stable isotope-labeled precursor, such as sodium [1-¹³C]acetate or [5-¹⁵N]glutamine, is chosen.[28][29]
-
Administration: The tracer is administered to the subject, typically via a continuous intravenous infusion over a prolonged period (e.g., 7.5 hours) to achieve a metabolic steady state.[28]
-
Metabolic Incorporation: The labeled atom is incorporated into a this compound cycle intermediate. For example, ¹³C from acetate enters the TCA cycle, producing labeled bicarbonate, which is then used by CPS1 to form [¹³C]this compound.[29] ¹⁵N from glutamine is incorporated via ammonia or aspartate.[28]
-
Sample Collection: Serial blood and urine samples are collected at timed intervals during and after the infusion.
-
Sample Preparation: this compound is isolated from plasma and urine samples, often using enzymatic hydrolysis with urease followed by derivatization.
-
Analysis: The isotopic enrichment of the analyte (e.g., [¹³C]this compound or [¹⁵N]this compound) is quantified using Isotope Ratio Mass Spectrometry (IRMS) or Gas Chromatography-Mass Spectrometry (GC-MS).[28]
-
Kinetic Modeling: The rate of appearance of the labeled this compound in the body's this compound pool is used to calculate the in vivo this compound nitrogen synthesis rate (UNSR).[30]
Caption: A generalized workflow for measuring in vivo this compound synthesis using stable isotope tracers.
This in vitro assay quantifies the activity of Arginase 1, the final enzyme of the this compound cycle, in tissue homogenates (e.g., liver lysates) or purified enzyme preparations.
Methodology:
-
Reaction Buffer Preparation: Prepare a manganese chloride (MnCl₂) buffer. Arginase is a manganese-dependent enzyme, and pre-incubation with Mn²⁺ is required for activation.
-
Sample Preparation: Prepare a liver tissue homogenate or use a purified arginase sample.
-
Enzyme Activation: Incubate the enzyme sample in the MnCl₂ buffer at a specified temperature (e.g., 37°C) for a set time (e.g., 10 minutes) to activate the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a known concentration of the substrate, L-arginine. Allow the reaction to proceed for a fixed time period (e.g., 15-30 minutes) at 37°C.
-
Reaction Termination: Stop the reaction by adding a strong acid (e.g., a mixture of H₂SO₄, H₃PO₄, and H₂O). The acid denatures the enzyme, halting this compound production.
-
This compound Quantification: Add a colorimetric reagent (e.g., α-isonitrosopropiophenone) that reacts specifically with this compound under heat to produce a colored compound.
-
Measurement: Measure the absorbance of the colored product using a spectrophotometer at the appropriate wavelength (e.g., 540 nm).
-
Calculation: Compare the absorbance of the sample to a standard curve generated with known this compound concentrations to determine the amount of this compound produced. Enzyme activity is typically expressed as units per milligram of protein (U/mg), where one unit is the amount of enzyme that produces 1 µmol of this compound per minute.
Assessing nitrogen balance requires accurate measurement of total nitrogen excretion. While urinary this compound nitrogen (UUN) is often used as a proxy, measuring TUN provides a more complete picture.[31]
Methodology (Kjeldahl Method Principle):
-
Digestion: A 24-hour urine sample is digested with concentrated sulfuric acid at high temperature. This converts all organic nitrogen into ammonium sulfate.
-
Distillation: The digested sample is made alkaline with sodium hydroxide, which liberates the nitrogen as ammonia gas. The ammonia is then distilled into a trapping solution of standard acid (e.g., boric acid).
-
Titration: The amount of ammonia captured is determined by titration with a standard solution of a strong acid (e.g., HCl). The amount of acid required to neutralize the ammonia is directly proportional to the amount of nitrogen in the original sample.
Integration with Other Metabolic Pathways: The Krebs Bicycle
The this compound cycle does not operate in isolation. It is intricately linked with the citric acid (TCA) cycle, forming a connection often termed the "Krebs Bicycle".[1][21] This integration involves two key molecules:
-
Fumarate: Produced in the cytosol by ASL (Step 4), fumarate is an intermediate of the TCA cycle. It can be converted to malate and then to oxaloacetate in the cytosol, generating a molecule of NADH.[13]
-
Aspartate: Oxaloacetate can be transaminated to form aspartate, which donates the second nitrogen atom to the this compound cycle in the ASS reaction (Step 3).[9]
This linkage is metabolically efficient. The NADH generated during the conversion of fumarate to oxaloacetate partially offsets the high energy cost of the this compound cycle.[23]
Caption: The interconnection of the this compound and TCA cycles through the intermediates fumarate and aspartate.
Conclusion
The this compound cycle is a cornerstone of nitrogen metabolism, serving the indispensable function of detoxifying ammonia. Its intricate, compartmentalized pathway and sophisticated regulatory mechanisms allow it to respond effectively to fluctuations in dietary protein and the body's metabolic state. For researchers and drug development professionals, a deep understanding of the cycle's biochemistry, regulation, and integration with overall cellular metabolism is critical for diagnosing and treating metabolic disorders and for developing novel therapeutic strategies to manage hyperammonemia resulting from both genetic defects and acquired liver disease. The experimental protocols outlined herein represent the foundational tools for advancing our knowledge in this vital area of human biochemistry.
References
- 1. microbenotes.com [microbenotes.com]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. Overview of this compound Cycle Disorders [nucdf.org]
- 5. This compound Cycle Disorders - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. my.clevelandclinic.org [my.clevelandclinic.org]
- 7. youtube.com [youtube.com]
- 8. news-medical.net [news-medical.net]
- 9. This compound cycle - Wikipedia [en.wikipedia.org]
- 10. Ammonia toxicity and its prevention in inherited defects of the this compound cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 1. Basic Concept - The this compound Cycle - Hyperammonaemia [ssiem.org]
- 12. youtube.com [youtube.com]
- 13. Nitrogen Metabolism and the this compound Cycle - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 14. youtube.com [youtube.com]
- 15. The this compound Cycle: A Pathway for Ammonia Detoxification - Edubirdie [edubirdie.com]
- 16. youtube.com [youtube.com]
- 17. Frontiers | Mitochondrial Enzymes of the this compound Cycle Cluster at the Inner Mitochondrial Membrane [frontiersin.org]
- 18. Arginine - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
- 20. m.youtube.com [m.youtube.com]
- 21. m.youtube.com [m.youtube.com]
- 22. youtube.com [youtube.com]
- 23. Nitrogen metabolism and the this compound cycle.pptx [slideshare.net]
- 24. youtube.com [youtube.com]
- 25. This compound Cycle Disorders | Children's Hospital of Philadelphia [chop.edu]
- 26. m.youtube.com [m.youtube.com]
- 27. This compound and Ammonia Metabolism and the Control of Renal Nitrogen Excretion - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Measuring In Vivo Ureagenesis With Stable Isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Stable isotopes in the diagnosis and treatment of inherited hyperammonemia - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
The Destabilizing Effect of Urea on DNA and RNA Structures: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urea is a widely used denaturant that plays a crucial role in the study of nucleic acid thermodynamics and stability. Its ability to disrupt the non-covalent interactions that maintain the intricate three-dimensional structures of DNA and RNA makes it an invaluable tool for researchers investigating the forces that govern nucleic acid folding, stability, and function. This technical guide provides an in-depth exploration of the effects of this compound on DNA and RNA structures, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms and workflows.
Core Concepts: The Mechanism of this compound-Induced Denaturation
This compound destabilizes nucleic acid structures primarily through a combination of direct and indirect mechanisms. The direct mechanism involves the interaction of this compound molecules with the nucleic acid bases, disrupting the hydrogen bonds and stacking interactions that are fundamental to the double helix and other secondary and tertiary structures. This compound can act as both a hydrogen bond donor and acceptor, allowing it to compete with the base-pairing interactions between nucleotides.[1] Additionally, this compound molecules can engage in stacking interactions with the aromatic rings of the bases.[2]
The indirect mechanism involves this compound's effect on the solvent environment. By altering the properties of water, this compound can weaken the hydrophobic effect, which contributes to the stability of nucleic acid structures by favoring the association of nonpolar groups in the interior of the molecule.
Quantitative Data: The Impact of this compound on Nucleic Acid Stability
The destabilizing effect of this compound on DNA and RNA can be quantified by measuring changes in thermodynamic parameters such as the melting temperature (Tm) and the free energy of unfolding (ΔG°).
Effect of this compound on DNA Stability
This compound has a pronounced effect on the thermal stability of DNA, causing a linear decrease in its melting temperature.
| This compound Concentration (M) | Change in DNA Melting Temperature (ΔTm) per Molar this compound (°C/M) | Reference |
| 0 - 8 | -2.25 | [3] |
Table 1: Quantitative effect of this compound on the melting temperature of DNA.
The free energy of unfolding (ΔG°) of DNA also decreases linearly with increasing this compound concentration. This relationship is often described by the m-value, which is the slope of the plot of ΔG° versus this compound concentration (d(ΔG°)/d[this compound]).
| DNA Structure | m-value (kcal/mol·M) | Reference |
| DNA triple helix (pH 8.0) | ~1.5 | [4] |
| DNA triple helix (pH 5.0) | ~2.4 | [4] |
Table 2: m-values for this compound-induced denaturation of a DNA triple helix at different pH values.
Effect of this compound on RNA Stability
Similar to its effect on DNA, this compound destabilizes RNA structures, leading to a decrease in their melting temperature and free energy of unfolding. The magnitude of this effect can vary depending on the specific RNA structure.
| RNA Structure | m-value (kcal/mol·m) | ΔG°unfold (kcal/mol) at 25°C, 0 M this compound | Reference |
| P5b Stem-loop | 0.35 ± 0.04 | 5.5 ± 0.3 | [5] |
| Tetraloop Receptor | 0.44 ± 0.05 | 4.1 ± 0.3 | [5] |
| A-riboswitch | 1.14 ± 0.07 | 10.1 ± 0.5 | [5] |
Table 3: Thermodynamic parameters for this compound-induced unfolding of various RNA structures.
Experimental Protocols
Several experimental techniques are commonly employed to study the effect of this compound on DNA and RNA stability.
UV-Vis Thermal Denaturation
This method monitors the change in absorbance of a nucleic acid solution at 260 nm as a function of temperature. The melting temperature (Tm) is the temperature at which 50% of the nucleic acid is denatured.
Protocol:
-
Sample Preparation:
-
Prepare stock solutions of the nucleic acid in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).
-
Prepare a series of this compound solutions of varying concentrations in the same buffer.
-
Mix the nucleic acid stock with the this compound solutions to achieve the desired final concentrations. A typical final nucleic acid concentration is in the range of 1-5 µM.
-
-
Instrumentation:
-
Use a UV-Vis spectrophotometer equipped with a temperature-controlled cuvette holder.
-
-
Data Acquisition:
-
Place the samples in quartz cuvettes and load them into the spectrophotometer.
-
Equilibrate the samples at a starting temperature below the expected Tm (e.g., 20°C).
-
Increase the temperature at a controlled rate (e.g., 0.5-1°C/min) while continuously monitoring the absorbance at 260 nm.
-
Continue heating until the absorbance reaches a plateau, indicating complete denaturation.
-
To check for reversibility, slowly cool the sample back to the starting temperature and monitor the absorbance.
-
-
Data Analysis:
-
Plot the absorbance at 260 nm versus temperature to generate a melting curve.
-
The Tm is determined as the temperature corresponding to the midpoint of the transition. This can be found from the peak of the first derivative of the melting curve.
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules like nucleic acids. Changes in the CD spectrum can provide information about the secondary and tertiary structure of DNA and RNA.
Protocol:
-
Sample Preparation:
-
Prepare nucleic acid and this compound solutions as described for UV-Vis thermal denaturation. The buffer should be chosen to have low absorbance in the far-UV region (e.g., phosphate buffer).
-
-
Instrumentation:
-
Use a CD spectropolarimeter.
-
-
Data Acquisition:
-
Wavelength Scan: Record the CD spectrum of the nucleic acid at different this compound concentrations over a wavelength range of approximately 200-320 nm at a constant temperature.
-
Thermal Melt: Monitor the CD signal at a specific wavelength (e.g., 222 nm or 275 nm) as a function of temperature for samples with different this compound concentrations.
-
-
Data Analysis:
-
Analyze the changes in the CD spectra to identify this compound-induced conformational changes.
-
For thermal melts, plot the CD signal versus temperature to determine the Tm.
-
This compound Polyacrylamide Gel Electrophoresis (this compound-PAGE)
This compound-PAGE is a technique used to separate single-stranded DNA or RNA molecules based on their size. The high concentration of this compound (typically 7-8 M) in the gel denatures the nucleic acids, preventing the formation of secondary structures that would affect their migration.
Protocol:
-
Gel Preparation:
-
Prepare a polyacrylamide gel solution containing 7-8 M this compound in TBE buffer (Tris-borate-EDTA). The percentage of acrylamide will depend on the size of the nucleic acids to be separated.
-
Add ammonium persulfate (APS) and tetramethylethylenediamine (TEMED) to initiate polymerization.
-
Pour the gel between two glass plates and insert a comb to create wells. Allow the gel to polymerize completely.
-
-
Sample Preparation:
-
Resuspend the DNA or RNA samples in a loading buffer containing formamide and a tracking dye. Formamide is another denaturant that helps to keep the nucleic acids single-stranded.[6]
-
Heat the samples at a high temperature (e.g., 95°C) for a few minutes and then immediately place them on ice to prevent renaturation.[6]
-
-
Electrophoresis:
-
Assemble the gel in an electrophoresis apparatus and fill the buffer chambers with TBE buffer.
-
Load the denatured samples into the wells.
-
Apply a constant voltage to run the gel. The migration of the nucleic acids will be inversely proportional to the logarithm of their size.
-
-
Visualization:
-
After electrophoresis, stain the gel with a nucleic acid stain (e.g., ethidium bromide or SYBR Green) and visualize the bands under UV light.
-
Visualizations
Mechanism of this compound-Induced Denaturation of a DNA Double Helix
Caption: this compound molecules directly interact with the DNA double helix, leading to the disruption of stabilizing forces and subsequent denaturation into single strands.
Experimental Workflow for Studying this compound's Effect on Nucleic Acid Stability
Caption: A generalized workflow for investigating the impact of this compound on the stability of DNA and RNA structures, from sample preparation to data analysis.
Conclusion
This compound is a powerful tool for probing the stability of DNA and RNA structures. By systematically varying the concentration of this compound and monitoring the resulting changes in thermodynamic and structural properties, researchers can gain valuable insights into the forces that govern nucleic acid folding and function. The quantitative data and experimental protocols provided in this guide serve as a comprehensive resource for scientists and drug development professionals working in this field.
References
- 1. Methods for thermal denaturation studies of nucleic acids in complex with fluorogenic dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound denatured state ensembles contain extensive secondary structure that is increased in hydrophobic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Denaturation of RNA secondary and tertiary structure by this compound: simple unfolded state models and free energy parameters account for measured m-values - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
Urea as a Physiological Osmolyte in Renal Function: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urea, far from being merely a waste product of nitrogen metabolism, plays a critical role as a physiological osmolyte in the mammalian kidney. Its accumulation in the renal medulla is essential for the generation and maintenance of the corticomedullary osmotic gradient, a key requirement for the production of concentrated urine and the regulation of water balance. This technical guide provides a comprehensive overview of the mechanisms of this compound transport and accumulation, the signaling pathways that regulate these processes, and the cellular responses to the high this compound concentrations found in the renal medulla. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers in renal physiology and drug development.
Core Concepts: The Role of this compound in the Urinary Concentrating Mechanism
The ability of the kidney to produce urine that is hyperosmotic to plasma is fundamental to terrestrial life. This process relies on the establishment of a steep osmotic gradient along the corticomedullary axis, with the osmolality increasing from the cortex to the inner medulla. While sodium chloride is the primary solute contributing to this gradient in the outer medulla, this compound is the predominant osmolyte in the inner medulla. During antidiuresis, the inner medullary osmolality can reach values as high as 1200 mOsmol/kg H₂O, with this compound contributing up to 50% of this total[1][2]. This high interstitial this compound concentration provides the osmotic driving force for water reabsorption from the collecting ducts, thereby concentrating the urine. In contrast, during a state of diuresis, the inner medullary osmolality decreases to approximately 600 mOsmol/kg H₂O, with a significantly reduced contribution from this compound[2].
The accumulation of this compound in the inner medulla is a dynamic process involving intrarenal recycling pathways facilitated by a family of specialized this compound transporter proteins (UTs).
Quantitative Data on this compound Distribution and Transport
The concentration of this compound varies significantly across the different regions of the kidney and is dynamically regulated by the body's hydration status.
Table 1: this compound Concentration in Different Kidney Regions
| Kidney Region | Condition | This compound Concentration (mM) | Reference |
| Cortex | Antidiuresis | ~5-10 | General Physiology Textbooks |
| Cortex | Diuresis | ~5-10 | General Physiology Textbooks |
| Outer Medulla | Antidiuresis | Increases from cortex | General Physiology Textbooks |
| Outer Medulla | Diuresis | Lower than antidiuresis | General Physiology Textbooks |
| Inner Medulla | Antidiuresis | Up to 500-600 | [3] |
| Inner Medulla | Diuresis | Significantly lower than antidiuresis | [2] |
Table 2: Major this compound Transporters in the Kidney
| Transporter | Gene | Location in Nephron | Function | Regulation |
| UT-A1 | SLC14A2 | Apical membrane of inner medullary collecting duct (IMCD) | Facilitates this compound reabsorption from the collecting duct into the medullary interstitium. | Acutely stimulated by vasopressin (via cAMP and PKA).[4][5][6][7][8][9] Long-term regulation by hydration status and diet. |
| UT-A2 | SLC14A2 | Apical membrane of the thin descending limb of Henle's loop | Mediates this compound secretion into the loop of Henle, contributing to this compound recycling. | Regulated by hydration status. |
| UT-A3 | SLC14A2 | Basolateral membrane of the IMCD | Facilitates this compound exit from the collecting duct cells into the interstitium. | Regulated by vasopressin. |
| UT-B | SLC14A1 | Descending vasa recta | Prevents this compound washout from the medulla by facilitating its movement back into the interstitium from the blood. | - |
Signaling Pathways Regulating this compound Transport
The transport of this compound in the kidney is tightly regulated by complex signaling pathways, primarily in response to the body's hydration status.
Vasopressin-cAMP-PKA Signaling Pathway
The antidiuretic hormone, vasopressin (AVP), is the principal regulator of this compound permeability in the IMCD.
Figure 1. Vasopressin signaling pathway leading to increased this compound transport in the IMCD.
Binding of AVP to its V2 receptor on the basolateral membrane of IMCD cells activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP)[6]. This rise in cAMP activates Protein Kinase A (PKA), which then directly phosphorylates the this compound transporter UT-A1 at two key serine residues: Ser486 and Ser499[4][5][6][8]. Phosphorylation at both of these sites is crucial for the translocation and accumulation of UT-A1 in the apical plasma membrane, resulting in a rapid increase in this compound permeability[5][6].
This compound-Induced Immediate-Early Gene Expression
High concentrations of this compound, independent of hypertonicity, can induce the expression of immediate-early genes (IEGs) such as c-fos and Egr-1 in renal medullary cells[10]. This signaling cascade is thought to be a cellular stress response.
Figure 2. this compound-induced immediate-early gene expression signaling pathway.
Studies in cultured murine inner medullary collecting duct (mIMCD3) cells have shown that this compound can stimulate a signaling pathway involving a putative receptor tyrosine kinase, leading to the activation of Phospholipase C-γ (PLC-γ)[11]. This results in the generation of inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), and subsequent activation of Protein Kinase C (PKC)[11]. Downstream of PKC, the Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2) are activated, leading to the phosphorylation of transcription factors and the induction of IEG expression[7][10][12].
Tonicity-Responsive Enhancer Binding Protein (TonEBP) Pathway
TonEBP (also known as NFAT5) is a critical transcription factor that regulates the expression of genes involved in the cellular response to hypertonicity.
Figure 3. The TonEBP signaling pathway in response to hypertonicity.
In response to hypertonic stress, TonEBP is activated and translocates to the nucleus, where it binds to tonicity-responsive enhancer (TonE) elements in the promoter regions of its target genes. This leads to the increased expression of proteins that help cells adapt to the hyperosmotic environment, including the this compound transporter UT-A1.
Experimental Protocols
This section provides an overview of key experimental methodologies for studying this compound transport and its regulation in the kidney.
Measurement of this compound Concentration in Renal Tissue
Objective: To quantify the concentration of this compound in different regions of the kidney.
Methodology:
-
Tissue Collection and Homogenization:
-
Excise kidneys from the experimental animal (e.g., rat, mouse).
-
Dissect the kidney into cortex, outer medulla, and inner medulla on a cold plate.
-
Weigh the tissue samples.
-
Homogenize the tissue in a known volume of deionized water or a suitable buffer.
-
-
This compound Assay:
-
Several methods can be used to measure this compound concentration in the tissue homogenate:
-
Diacetyl Monoxime Colorimetric Method: This method is based on the reaction of this compound with diacetyl monoxime in an acidic environment to produce a colored product that can be quantified spectrophotometrically[13][14].
-
Enzymatic Method (Berthelot Reaction): This method involves the enzymatic hydrolysis of this compound by urease to produce ammonia. The ammonia is then reacted with a chromogen to produce a colored compound, which is measured spectrophotometrically[13][15]. This method is highly specific for this compound.
-
-
Prepare a standard curve using known concentrations of this compound.
-
Measure the absorbance of the samples and determine the this compound concentration from the standard curve.
-
Express the this compound concentration as mmol per liter of tissue water or per kg of wet tissue weight.
-
Isolated Perfused Renal Tubule Assay for this compound Transport
Objective: To measure the permeability of isolated nephron segments to this compound.
Methodology:
-
Tubule Dissection:
-
Isolate individual nephron segments (e.g., IMCD, thin descending limb) from a kidney slice under a dissecting microscope.
-
-
Tubule Perfusion:
-
Transfer the isolated tubule to a perfusion chamber.
-
Cannulate the tubule with concentric holding and perfusion pipettes.
-
Perfuse the lumen of the tubule with a solution containing a known concentration of [¹⁴C]-urea and a non-reabsorbable volume marker (e.g., [³H]-inulin). The bath solution also contains a known concentration of this compound.
-
The composition of the perfusion and bath solutions should be similar to normal plasma or tailored to the specific experimental question[6].
-
-
Sample Collection and Analysis:
-
Collect the perfusate at the distal end of the tubule.
-
Measure the flow rate and the concentrations of [¹⁴C]-urea and [³H]-inulin in the initial perfusate and the collected fluid using liquid scintillation counting.
-
-
Calculation of this compound Permeability:
-
The rate of net this compound flux is calculated from the change in [¹⁴C]-urea concentration along the length of the tubule, corrected for water movement as determined by the change in [³H]-inulin concentration.
-
This compound permeability can then be calculated using standard equations.
-
Western Blotting for this compound Transporter Expression
Objective: To determine the protein abundance of this compound transporters in kidney tissue.
Figure 4. General workflow for Western blotting of this compound transporters.
Methodology:
-
Protein Extraction: Homogenize kidney tissue from the region of interest in a lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.
-
SDS-PAGE: Separate equal amounts of protein by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the this compound transporter of interest (e.g., a rabbit polyclonal antibody against the C-terminus of rat UT-A1)[2]. The optimal antibody concentration and incubation time need to be determined empirically.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using a chemiluminescent substrate and image the blot.
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).
Immunofluorescence Staining for this compound Transporter Localization
Objective: To visualize the subcellular localization of this compound transporters in kidney sections.
Methodology:
-
Tissue Preparation: Fix kidney tissue by perfusion with paraformaldehyde and embed in paraffin.
-
Sectioning: Cut thin sections (e.g., 5 µm) of the kidney tissue.
-
Immunostaining:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval to unmask the epitope.
-
Block non-specific binding sites.
-
Incubate with the primary antibody against the this compound transporter (e.g., anti-UT-A1)[16][17].
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Mount the sections with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
-
Microscopy: Visualize the stained sections using a fluorescence or confocal microscope.
Conclusion
This compound is a multifaceted molecule that is indispensable for renal function and whole-body water homeostasis. The intricate interplay of this compound transporters and their regulatory signaling pathways allows the kidney to finely tune the urinary concentrating mechanism in response to physiological demands. A thorough understanding of these processes is crucial for elucidating the pathophysiology of various renal and systemic diseases and for the development of novel therapeutic strategies targeting these pathways. The experimental methodologies outlined in this guide provide a foundation for researchers to further explore the fascinating and vital role of this compound in the kidney.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Phosphorylation of UT-A1 this compound transporter at serines 486 and 499 is important for vasopressin-regulated activity and membrane accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphorylation of UT-A1 this compound transporter at serines 486 and 499 is important for vasopressin-regulated activity and membrane accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound secretion by the straight segment of the proximal tubule - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Vasopressin rapidly increases phosphorylation of UT-A1 this compound transporter in rat IMCDs through PKA. | Semantic Scholar [semanticscholar.org]
- 9. This compound induces Egr-1 and c-fos expression in renal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound signaling in cultured murine inner medullary collecting duct (mIMCD3) cells involves protein kinase C, inositol 1,4,5-trisphosphate (IP3), and a putative receptor tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ERK activation by this compound in the renal inner medullary mIMCD3 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characterization of mouse this compound transporters UT-A1 and UT-A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. google.com [google.com]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
The Unseen Architect: Unraveling the Diverse Biological Roles of Urea in Non-Mammalian Organisms
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Long considered a simple nitrogenous waste product of mammalian metabolism, urea plays a surprisingly diverse and critical set of physiological roles in a vast array of non-mammalian organisms. From the depths of the oceans to arid terrestrial environments and the intricate cellular machinery of plants, this compound emerges as a key molecule in osmoregulation, buoyancy control, nitrogen storage, and metabolic modulation. This in-depth technical guide synthesizes the current understanding of this compound's functions in amphibians, fish, invertebrates, and plants. It provides a comprehensive overview of the underlying biochemical pathways, transport mechanisms, and regulatory networks. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers, scientists, and drug development professionals exploring novel therapeutic targets and biological strategies inspired by the remarkable adaptations of these organisms.
Introduction
The traditional view of this compound as a mere excretory end-product of the ornithine-urea cycle in mammals belies its multifaceted importance across the biological kingdoms. In non-mammalian organisms, this compound has been co-opted for a remarkable range of physiological functions, enabling survival in extreme environments and facilitating unique metabolic strategies. This guide delves into the core biological roles of this compound, highlighting the evolutionary adaptations that have transformed this "waste" molecule into an indispensable physiological tool. Understanding these diverse functions offers novel perspectives for fields ranging from comparative physiology and environmental biology to drug discovery and agricultural science.
This compound in Aquatic Vertebrates: Beyond Excretion
Osmoregulation in Elasmobranchs
Marine elasmobranchs, such as sharks, skates, and rays, maintain their body fluids isoosmotic or slightly hyperosmotic to the surrounding seawater by retaining high concentrations of this compound in their tissues.[1][2] This strategy of "ureo-osmoconformation" prevents water loss to the hypertonic marine environment. To counteract the protein-destabilizing effects of high this compound concentrations, these organisms also accumulate methylamines, primarily trimethylamine N-oxide (TMAO), at an approximate 2:1 ratio of this compound to TMAO.[3][4]
Table 1: this compound and TMAO Concentrations in Elasmobranch Tissues
| Species | Tissue | This compound Concentration (mmol/L or mmol/kg) | TMAO Concentration (mmol/L or mmol/kg) | This compound:TMAO Ratio | Reference |
| School Shark (Galeorhinus galeus) | Plasma | ~350 | ~50 | 7:1 | [1] |
| Gummy Shark (Mustelus antarcticus) | Plasma | ~300 | ~75 | 4:1 | [1] |
| School Shark (Galeorhinus galeus) | White Muscle | ~350 | ~150 | ~2.3:1 | [1] |
| Gummy Shark (Mustelus antarcticus) | White Muscle | ~300 | ~150 | 2:1 | [1] |
| Whiskery Shark (Furgaleus ventralis) | Plasma | 340 | 70 | 4.9:1 | [5] |
| Black Whaler Shark (Carcharhinus obscurus) | Plasma | 350 | 75 | 4.7:1 | [5] |
| Shovelnosed Ray (Aptychotremata vincentiana) | Plasma | 340 | 70 | 4.9:1 | [5] |
| Deep-sea Chondrichthyans (various) | White Muscle (50-90m depth) | 291-371 | 85-168 | 2.96 | [3] |
| Deep-sea Chondrichthyans (various) | White Muscle (1911-2165m depth) | 170-189 | 250-289 | 0.67 | [3] |
Buoyancy Control
In addition to its osmoregulatory role, the accumulation of this compound and TMAO contributes significantly to the positive buoyancy of elasmobranchs.[5] The low density of these organic solutes helps to offset the higher density of other bodily tissues, reducing the energy expenditure required to maintain position in the water column.
The Ornithine-Urea Cycle in Fish
While many teleost (bony) fish are ammonotelic (excreting ammonia), some species possess a functional ornithine-urea cycle and can switch to ureotelism (this compound excretion) under specific environmental conditions, such as high ambient ammonia or air exposure.[6] The enzymes of the this compound cycle in fish show some key differences from their mammalian counterparts, particularly in the utilization of carbamoyl phosphate synthetase (CPS) III, which uses glutamine as a nitrogen donor, in contrast to the ammonia-utilizing CPS I found in mammals.[6]
Caption: The Ornithine-Urea Cycle in Fish.
This compound in Amphibians: A Key to Terrestrial Life
Osmoregulation and Aestivation
Amphibians, with their permeable skin, face significant challenges in maintaining water balance in terrestrial environments.[7] Many species accumulate this compound in their body fluids to reduce water loss through evaporation and to facilitate water absorption from the soil.[8][9] This is particularly pronounced in species that undergo aestivation (a state of dormancy during hot and dry periods). During aestivation, some frogs can accumulate this compound to very high concentrations, which helps to create a favorable osmotic gradient for water uptake from the surrounding environment.[10][11]
Table 2: this compound Concentrations in Aestivating Amphibians
| Species | Condition | Tissue | This compound Concentration (mM) | Reference |
| Spadefoot Toad (Scaphiopus couchii) | Aestivating | Plasma | 200-300 | [12] |
| Australian Desert Frogs (Neobatrachus, Cyclorana, Heleioporus) | Aestivating | Plasma | 100-200 | [10] |
| Wood Frog (Rana sylvatica) | Hibernating (normouremic) | Plasma | 10 | [13] |
| Wood Frog (Rana sylvatica) | Hibernating (hyperuremic) | Plasma | 70 | [13] |
Metabolic Depression
The accumulation of this compound during aestivation is also linked to a state of metabolic depression, which is crucial for conserving energy reserves during long periods of inactivity.[14][15] While the precise mechanisms are still under investigation, it is thought that elevated this compound levels may reversibly inhibit certain enzymes and reduce mitochondrial respiration, thereby lowering the overall metabolic rate.[12][14]
This compound Transporters in Amphibian Skin and Kidney
The movement of this compound across cell membranes in amphibians is facilitated by specific this compound transporters (UTs).[16][17][18] These transporters play a critical role in the reabsorption of this compound from the bladder and in regulating this compound flux across the skin, allowing for the fine-tuning of water and solute balance.
This compound in Invertebrates
While less studied than in vertebrates, a functional this compound cycle has been identified in various invertebrate groups. In some terrestrial invertebrates, this compound may play a role in osmoregulation and nitrogen excretion, similar to its function in amphibians. Further research is needed to fully elucidate the diversity and significance of this compound's roles in this vast and varied group of organisms.
This compound in Plants: More Than a Fertilizer
Nitrogen Source and Metabolism
This compound is a major source of nitrogen fertilizer in agriculture and can be directly taken up by plant roots.[10][19] Once inside the plant, this compound can be hydrolyzed by the enzyme urease to ammonia, which is then assimilated into amino acids via the glutamine synthetase/glutamate synthase (GS/GOGAT) pathway.[19]
Caption: Simplified pathway of this compound uptake and metabolism in plants.
This compound Transporters in Plants
The uptake of this compound from the soil and its transport within the plant are mediated by specific transporter proteins. High-affinity this compound transport is primarily carried out by DUR3 transporters, while some aquaporins, particularly from the Nodulin 26-like Intrinsic Protein (NIP) and Tonoplast Intrinsic Protein (TIP) subfamilies, can facilitate low-affinity this compound transport.[20][21][22] The expression and activity of these transporters are regulated by the nitrogen status of the plant.[7][19]
Table 3: this compound Uptake Rates in Plants
| Species | Condition | This compound Concentration | Uptake Rate (µmol g⁻¹ h⁻¹) | Reference |
| Arabidopsis thaliana | Grown on ammonium nitrate | 10 mM | ~12 | [19] |
| Arabidopsis thaliana | Grown on this compound | 10 mM | ~20 | [19] |
| Cucumber (Cucumis sativus) | N-starved, induced with 1mM this compound | 200 µM | ~1.5 (after 2h) | [23] |
| Cucumber (Cucumis sativus) | N-starved, induced with 1mM this compound | 200 µM | ~4.5 (after 24h) | [23] |
| Maize (Zea mays) | Control | 100 µM | ~12 | [22] |
| Maize (Zea mays) | This compound-induced | 100 µM | ~25 | [22] |
Experimental Protocols
Quantification of this compound Concentration
A common and reliable method for determining this compound concentration in biological samples is the diacetyl monoxime colorimetric method or methods based on the Berthelot reaction, where urease is used to hydrolyze this compound to ammonia, which is then quantified.[24]
Protocol: Colorimetric this compound Assay (Berthelot Reaction)
-
Sample Preparation: Prepare tissue homogenates, plasma, or other biological fluids. Dilute samples as necessary to fall within the linear range of the assay.
-
Urease Incubation: Add urease solution to the samples and standards. Incubate to allow for the complete hydrolysis of this compound to ammonia.
-
Color Development: Add a solution containing sodium salicylate and sodium nitroprusside, followed by a solution of sodium hypochlorite in a basic buffer. This will react with the ammonia to produce a stable blue-green indophenol dye.
-
Measurement: Measure the absorbance of the samples and standards at a wavelength between 580 and 630 nm using a spectrophotometer or microplate reader.
-
Calculation: Determine the this compound concentration in the samples by comparing their absorbance to a standard curve generated from known this compound concentrations.
Caption: Experimental workflow for colorimetric this compound assay.
Urease Activity Assay
The activity of urease in plant tissues can be determined by measuring the rate of ammonia production from this compound.
Protocol: Urease Activity Assay
-
Enzyme Extraction: Homogenize plant tissue in an appropriate extraction buffer on ice. Centrifuge the homogenate to obtain a crude enzyme extract (supernatant).
-
Reaction Mixture: Prepare a reaction mixture containing a known concentration of this compound in a suitable buffer.
-
Enzyme Reaction: Initiate the reaction by adding a known amount of the enzyme extract to the reaction mixture. Incubate at a specific temperature for a defined period.
-
Stopping the Reaction: Stop the reaction, for example, by adding a strong acid.
-
Ammonia Quantification: Quantify the amount of ammonia produced using a method such as the Berthelot reaction, as described above.
-
Calculation: Calculate the urease activity, typically expressed as µmol of ammonia produced per minute per milligram of protein.
Gene Expression Analysis of this compound Transporters
The expression levels of this compound transporter genes can be quantified using real-time quantitative polymerase chain reaction (RT-qPCR).
Protocol: RT-qPCR for this compound Transporter Gene Expression
-
RNA Extraction: Isolate total RNA from the tissue of interest using a suitable RNA extraction kit or protocol.
-
RNA Quality and Quantity Assessment: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and assess its integrity using gel electrophoresis.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme.
-
Primer Design: Design and validate specific primers for the this compound transporter gene of interest and a suitable reference (housekeeping) gene.
-
qPCR Reaction: Set up the qPCR reaction with the cDNA, primers, and a fluorescent dye (e.g., SYBR Green).
-
Data Analysis: Analyze the amplification data to determine the relative expression of the target gene, normalized to the expression of the reference gene, often using the 2-ΔΔCt method.[7]
Signaling Pathways and Regulation
The transport and metabolism of this compound are tightly regulated processes. In fish, hormonal signals can influence the expression and activity of this compound transporters in the gills and kidneys.[11] In plants, the expression of this compound transporters is often induced by the presence of this compound and can be repressed by other nitrogen sources like nitrate.[10] The signaling pathways that mediate these responses are complex and involve transcription factors and other regulatory proteins that sense the nitrogen status of the organism.
Caption: Simplified signaling pathway for the regulation of a high-affinity this compound transporter (DUR3) in plants.
Conclusion and Future Directions
The biological roles of this compound in non-mammalian organisms are far more diverse and complex than previously appreciated. From enabling life in hyperosmotic marine environments to facilitating survival during prolonged periods of dormancy and serving as a key nutrient for plants, this compound stands out as a molecule of profound physiological significance. The study of these diverse functions and the underlying molecular machinery offers exciting opportunities for future research. A deeper understanding of this compound transporters could lead to the development of novel drugs targeting pathogens that rely on this compound metabolism. Furthermore, elucidating the mechanisms of this compound-induced metabolic depression in aestivating animals may provide insights into therapeutic strategies for inducing hypometabolic states in clinical settings. In the realm of agriculture, enhancing the efficiency of this compound uptake and metabolism in crops holds the potential to improve nitrogen use efficiency, reduce fertilizer application, and promote more sustainable agricultural practices. The continued exploration of this compound's multifaceted roles in the natural world will undoubtedly unveil further secrets of biological adaptation and innovation.
References
- 1. researchgate.net [researchgate.net]
- 2. Living with high concentrations of this compound: They can! - Open Journal of Animal Sciences - SCIRP [scirp.org]
- 3. Decreasing this compound∶trimethylamine N-oxide ratios with depth in chondrichthyes: a physiological depth limit? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. journals.biologists.com [journals.biologists.com]
- 6. 3 this compound Cycle in Fish: Molecular and Mitochondrial Studies | Semantic Scholar [semanticscholar.org]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Molecular and physiological interactions of this compound and nitrate uptake in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. macsphere.mcmaster.ca [macsphere.mcmaster.ca]
- 12. This compound and salt effects on enzymes from estivating and non-estivating amphibians - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Metabolic depression induced by this compound in organs of the wood frog, Rana sylvatica: effects of season and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Active proton and this compound transport by amphibian skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Molecular and functional characterization of an amphibian this compound transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Physiological and Transcriptomic Aspects of this compound Uptake and Assimilation in Arabidopsis Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Molecular mechanisms of this compound transport in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Isolation and functional characterization of a high affinity this compound transporter from roots of Zea mays - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Physiological and Molecular Investigation of this compound Uptake Dynamics in Cucumis sativus L. Plants Fertilized With this compound-Doped Amorphous Calcium Phosphate Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 24. This compound - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols: Preparation of 8M Urea Solution for Protein Extraction
Introduction
Urea, at a concentration of 8M, is a powerful chaotropic agent widely employed in molecular biology and proteomics for the denaturation and solubilization of proteins.[1] Its primary function is to disrupt noncovalent interactions, such as hydrogen bonds and hydrophobic interactions, within and between protein molecules, leading to the unfolding of their three-dimensional structures.[2][3] This process is crucial for extracting proteins from cells and tissues, especially for downstream applications like polyacrylamide gel electrophoresis (PAGE), isoelectric focusing (IEF), two-dimensional electrophoresis (2DE), and mass spectrometry.[1] The use of an 8M this compound solution ensures the complete denaturation of proteins, enhancing their solubility and preventing proteolytic degradation by exposing cleavage sites that are otherwise hidden within the native protein structure.[2]
Materials and Reagents
-
This compound (Molecular Biology Grade)
-
Deionized or Milli-Q water
-
Buffer of choice (e.g., Tris-HCl, HEPES)
-
Magnetic stirrer and stir bar
-
500 mL graduated cylinder
-
500 mL beaker
-
Spatula
-
Weighing scale
-
pH meter
-
Protease inhibitor cocktail
-
Phosphatase inhibitor cocktail (optional)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Sodium chloride (NaCl)
-
Triethylammonium bicarbonate (TEAB)
Experimental Protocols
Preparation of 8M this compound Stock Solution
This protocol describes the preparation of a stock solution of 8M this compound, which can be used as a base for various lysis buffers.
-
Weighing this compound: In a chemical fume hood, accurately weigh 240.24 g of this compound for a final volume of 500 mL of 8M solution.
-
Dissolving this compound: Add the weighed this compound to a beaker containing approximately 300 mL of deionized water. Place a magnetic stir bar in the beaker and place it on a magnetic stirrer.
-
Mixing: Stir the solution until the this compound is completely dissolved. The dissolution of this compound is an endothermic process, causing the solution to become cold.[1] Gentle warming in a water bath at a temperature not exceeding 30°C can aid in dissolution.[1]
-
Final Volume Adjustment: Once the this compound is fully dissolved, transfer the solution to a 500 mL graduated cylinder and add deionized water to bring the final volume to 500 mL.
-
Important Considerations: this compound solutions are prone to the formation of isocyanates upon standing, which can lead to the carbamylation of proteins.[1][4] Therefore, it is highly recommended to prepare fresh 8M this compound solutions before each use.[1][4] If storage is necessary, the solution can be stored at room temperature for a short period, though this is not ideal.[1]
Preparation of a Standard 8M this compound Lysis Buffer
This protocol provides a recipe for a complete lysis buffer for protein extraction, particularly for applications like in-solution digestion for mass spectrometry.
-
Prepare the Base Buffer: To prepare 15 mL of lysis buffer, start with approximately 10 mL of the freshly prepared 8M this compound solution.
-
Add Buffer Components: Add the following components to the 8M this compound solution:
-
100 mM NaCl
-
50 mM TEAB, pH 8.5
-
-
Add Inhibitors: Immediately before use, add the following to the lysis buffer:
-
Protease inhibitor cocktail (e.g., Complete Mini EDTA-free, 1 tablet per 10 mL of buffer)
-
1 mM PMSF (from a 100 mM stock in DMSO)
-
Phosphatase inhibitors (optional, e.g., PhosSTOP, 1 tablet per 10 mL of buffer)
-
-
pH Adjustment: Check the pH of the final lysis buffer and adjust to 8.5 if necessary.
Data Presentation
| Final Volume of 8M this compound Solution | Amount of this compound to Weigh |
| 25 mL | 12.01 g |
| 50 mL | 24.02 g |
| 100 mL | 48.05 g |
| 250 mL | 120.12 g |
| 500 mL | 240.24 g |
| 1 L | 480.48 g |
Safety Precautions
This compound is generally considered a low-hazard chemical; however, it is essential to follow standard laboratory safety practices.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and gloves, when handling this compound powder and solutions.[4]
-
Inhalation: Avoid inhaling this compound dust.[4] Work in a well-ventilated area or use a chemical fume hood when weighing out large quantities of this compound powder.[4] In case of respiratory irritation, move to fresh air.[4]
-
Skin and Eye Contact: this compound can cause skin and eye irritation.[1][4] In case of contact with skin, wash the affected area thoroughly with soap and water.[1] If this compound comes into contact with the eyes, rinse immediately with plenty of water for at least 15 minutes, holding the eyelids open.[1] Seek medical attention if irritation persists.
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area. Keep it away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of this compound waste according to local, state, and federal regulations.
Visualizations
Caption: Workflow for the preparation of 8M this compound solution and lysis buffer.
References
Application of Urea in Denaturing Polyacrylamide Gel Electrophoresis (Urea-PAGE)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Denaturing polyacrylamide gel electrophoresis (PAGE) using urea, commonly known as this compound-PAGE, is a powerful and widely used technique for the high-resolution separation of single-stranded nucleic acids (DNA and RNA).[1][2][3][4] By incorporating this compound as a denaturing agent, this method effectively disrupts secondary structures, allowing for the separation of molecules based primarily on their molecular weight.[5][6][7] This technique is sensitive enough to resolve molecules that differ in length by as little as a single nucleotide, making it indispensable for a variety of applications in molecular biology, diagnostics, and drug development.[1][3][8]
This compound-PAGE is particularly crucial for the analysis and purification of oligonucleotides, RNA footprinting, nuclease protection assays, and sequencing.[3][8] The combination of this compound and heat during electrophoresis ensures that the nucleic acids remain in a linear, denatured state, providing accurate size-based separation.[2][3][5]
Principle of this compound-PAGE
The core principle of this compound-PAGE lies in the creation of a denaturing environment within the polyacrylamide gel matrix. This compound, a chaotropic agent, disrupts the hydrogen bonds that hold the secondary structures of DNA and RNA together.[7][9] This, combined with the application of heat during the electrophoresis run, prevents the renaturation of the nucleic acid strands.[2][3][5] As a result, the migration of the molecules through the gel is almost exclusively dependent on their chain length, allowing for precise separation.
The polyacrylamide gel itself acts as a molecular sieve, with the pore size determined by the concentration of acrylamide and the degree of cross-linking.[10] Higher concentrations of acrylamide produce smaller pores, which are better suited for resolving smaller nucleic acid fragments.[2][3]
Key Applications
-
Oligonucleotide purity and integrity analysis: Verifying the length and purity of synthetic DNA and RNA oligonucleotides.
-
RNA and DNA sequencing: A fundamental component of Sanger sequencing and other manual sequencing methods.
-
Nuclease protection assays: Mapping protein-nucleic acid interactions and RNA secondary structures.
-
RNA cleavage and modification analysis: Studying the activity of ribonucleases and RNA-modifying enzymes.
-
Purification of nucleic acids: Isolating specific RNA or DNA fragments from a mixture for downstream applications.[11]
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for successful this compound-PAGE experiments.
Table 1: Recommended Acrylamide Concentrations for Different Nucleic Acid Sizes
| Acrylamide Concentration (%) | Separation Range (bases) |
| 20 | 2 - 20 |
| 15 | 15 - 50 |
| 12 | 40 - 100 |
| 10 | 70 - 200 |
| 8 | 100 - 300 |
| 6 | 200 - 500 |
Note: Higher percentages of acrylamide resolve lower molecular weight fragments.[2][3]
Table 2: Typical Reagent Concentrations and Running Conditions
| Parameter | Recommended Value/Range |
| This compound Concentration | 6 - 8 M[1][2][3] |
| TBE Buffer (Running Buffer) | 0.5x - 1x[2] |
| Gel Thickness | 0.4 mm - 1.5 mm[3] |
| Pre-run Time | At least 30 minutes[2][5] |
| Pre-run/Run Temperature | 45 - 55 °C[2][3][5] |
| Running Voltage/Power | Constant power (15-25 W per gel) or constant voltage (5 V/cm)[2][12][13] |
| Sample Denaturation Temperature | 70 - 95 °C for a few minutes[2][8][14] |
Experimental Protocols
Materials
-
Acrylamide/Bis-acrylamide solution (e.g., 40% stock, 19:1 or 29:1 ratio)
-
This compound, ultrapure
-
10x TBE buffer (Tris-borate-EDTA)
-
N,N,N',N'-Tetramethylethylenediamine (TEMED)
-
Ammonium persulfate (APS), 10% (w/v) solution (prepare fresh)
-
Deionized, nuclease-free water
-
Sample loading buffer (e.g., 90% formamide, 0.5% EDTA, 0.1% bromophenol blue, 0.1% xylene cyanol)[2]
-
Gel plates, spacers, and combs
-
Electrophoresis apparatus and power supply
-
Heating block or water bath
-
Staining solution (e.g., SYBR Gold, ethidium bromide)[15]
-
Fixation solution (e.g., 1x TBE with 5-10% methanol and 5-10% acetic acid)[5]
Protocol 1: Preparation of a Denaturing Polyacrylamide Gel (10% Acrylamide, 8 M this compound)
-
Assemble Gel Cassette: Thoroughly clean and assemble the glass plates with spacers of the desired thickness (e.g., 0.4 mm for analytical gels, 1.5 mm for preparative gels).[3]
-
Prepare Gel Solution: For a 40 mL gel, combine the following in a beaker:
-
19.2 g this compound (final concentration 8 M)[12]
-
4 mL 10x TBE buffer (final concentration 1x)
-
10 mL 40% Acrylamide/Bis-acrylamide solution (final concentration 10%)
-
Add deionized water to a final volume of 40 mL.
-
-
Dissolve this compound: Gently heat the solution while stirring to dissolve the this compound completely. Avoid overheating, as this compound can degrade.[5][6]
-
Initiate Polymerization: Cool the solution to room temperature. Add 40 µL of TEMED and swirl to mix. Immediately add 400 µL of fresh 10% APS and mix gently.[12]
-
Pour the Gel: Immediately pour the solution between the glass plates, avoiding air bubbles. Insert the comb and allow the gel to polymerize for 30-60 minutes.[2][3]
Protocol 2: Sample Preparation and Electrophoresis
-
Assemble Electrophoresis Unit: Once the gel has polymerized, remove the comb and any bottom spacers. Assemble the gel cassette into the electrophoresis tank.
-
Add Running Buffer: Fill the upper and lower buffer chambers with 1x TBE buffer.[12]
-
Pre-run the Gel: Pre-run the gel for at least 30 minutes at a constant power (e.g., 15-25 W) to heat the gel to the optimal running temperature of 45-55 °C.[2][5] This step also removes any unpolymerized acrylamide and this compound from the wells.
-
Prepare Samples: Mix the nucleic acid samples with an equal volume of 2x sample loading buffer.
-
Denature Samples: Heat the samples at 70-95 °C for 2-5 minutes, then immediately place them on ice to prevent re-annealing.[2][8][9][14]
-
Load Samples: Just before loading, rinse the wells with running buffer to remove this compound that has leached out.[2][8][12] Carefully load the denatured samples into the wells.
-
Run the Gel: Run the gel at constant power to maintain a temperature of 45-55 °C.[2] The run time will depend on the gel percentage and the size of the nucleic acids being separated.[2] Monitor the migration of the tracking dyes (bromophenol blue and xylene cyanol) to determine the end of the run.
Protocol 3: Gel Staining and Visualization
-
Disassemble the Gel: After electrophoresis is complete, carefully disassemble the gel cassette.
-
Fix the Gel (Optional but Recommended): Gently transfer the gel into a tray containing a fixation solution. Incubate for 10-15 minutes to remove the this compound, which can interfere with staining.[12]
-
Stain the Gel: Incubate the gel in a staining solution (e.g., 0.5 µg/mL ethidium bromide or SYBR Gold) for 15-30 minutes, protected from light if using a fluorescent dye.[12][14][15]
-
Visualize the Bands: Visualize the separated nucleic acid bands using an appropriate imaging system (e.g., UV transilluminator for ethidium bromide, gel doc system with appropriate filters for fluorescent dyes).
Visualizations
Caption: Experimental workflow for this compound-PAGE.
Caption: Denaturation mechanism in this compound-PAGE.
References
- 1. Denaturing this compound polyacrylamide gel electrophoresis (this compound PAGE). | Semantic Scholar [semanticscholar.org]
- 2. Denaturing this compound Polyacrylamide Gel Electrophoresis (this compound PAGE) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Separation of DNA Oligonucleotides Using Denaturing this compound PAGE | Springer Nature Experiments [experiments.springernature.com]
- 5. Video: Denaturing this compound Polyacrylamide Gel Electrophoresis this compound PAGE [jove.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. researchgate.net [researchgate.net]
- 14. static.igem.org [static.igem.org]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Urea-Gradient Protein Refolding
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to refolding proteins from inclusion bodies using urea-gradient techniques. The protocols detailed below are designed to offer a starting point for optimization, as the ideal refolding conditions are highly dependent on the specific protein of interest.
Proteins overexpressed in bacterial systems, such as E. coli, often accumulate as insoluble aggregates known as inclusion bodies. While this can yield a high concentration of the target protein, it is in a non-native, inactive state. To obtain functional protein, these inclusion bodies must be solubilized using a denaturant, typically this compound or guanidine hydrochloride, and then refolded into their native conformation. A gradual reduction of the denaturant concentration is crucial to prevent aggregation and promote proper folding. This compound-gradient refolding accomplishes this by slowly decreasing the this compound concentration, allowing the protein to refold in a more controlled manner.
This guide covers three common methods for achieving a this compound gradient: on-column refolding, stepwise dialysis, and size-exclusion chromatography (SEC). Each method offers distinct advantages and may be more suitable for certain proteins and downstream applications.
Key Experimental Protocols
Inclusion Body Solubilization
This is the initial step for all subsequent refolding protocols.
-
Harvest and Lyse Cells: Centrifuge the bacterial culture to pellet the cells. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1 mM EDTA). Lyse the cells using methods such as sonication or high-pressure homogenization.
-
Wash Inclusion Bodies: Centrifuge the cell lysate at high speed (e.g., 10,000 x g for 15 minutes at 4°C) to pellet the inclusion bodies.[1] Wash the pellet multiple times with a wash buffer (e.g., lysis buffer containing a mild detergent like 0.5% Triton X-100) to remove contaminating proteins and cellular debris.
-
Solubilization: Resuspend the washed inclusion body pellet in a solubilization buffer containing a high concentration of this compound (typically 6-8 M).[2] This buffer should also contain a reducing agent, such as dithiothreitol (DTT) or β-mercaptoethanol (BME), if the protein has disulfide bonds. Incubate with gentle agitation until the pellet is fully dissolved.
-
Clarification: Centrifuge the solubilized protein solution at high speed to remove any remaining insoluble material. The clarified supernatant containing the denatured protein is now ready for refolding.
On-Column Refolding (using Ni-NTA as an example for His-tagged proteins)
This method combines purification and refolding in a single chromatographic step.[3]
-
Column Equilibration: Equilibrate a Ni-NTA affinity column with binding buffer containing 8 M this compound.
-
Protein Binding: Load the clarified, solubilized protein onto the equilibrated column.
-
This compound Gradient Wash: Wash the column with a linear gradient of decreasing this compound concentration, from the initial binding buffer (8 M this compound) to a refolding buffer with no this compound.[3] This gradient should be applied slowly to allow for gradual refolding of the protein while it is bound to the resin. A typical gradient might be over 10-20 column volumes (CVs).[1]
-
Elution: Elute the now refolded protein from the column using an elution buffer containing imidazole.
-
Buffer Exchange: The eluted protein may need to be buffer-exchanged into a final storage buffer using dialysis or a desalting column.
Stepwise Dialysis
This is a simple and widely used method for gradually removing this compound.[4]
-
Preparation: Place the solubilized protein into a dialysis bag with an appropriate molecular weight cutoff (MWCO).[5]
-
Dialysis Steps: Submerge the dialysis bag in a large volume of refolding buffer containing a lower concentration of this compound (e.g., 6 M). Allow this to equilibrate for several hours (typically 4 hours to overnight) at 4°C with gentle stirring.
-
Gradient Reduction: Sequentially move the dialysis bag to buffers with progressively lower this compound concentrations (e.g., 4 M, 2 M, 1 M, and finally 0 M this compound).[5] Allow for complete equilibration at each step.
-
Final Dialysis: Perform a final dialysis step against the desired final storage buffer without this compound.
-
Concentration: The refolded protein may need to be concentrated using an appropriate method.
This compound-Gradient Size-Exclusion Chromatography (SEC)
This technique uses a chromatography system to create a continuous this compound gradient.[6][7][8]
-
System Setup: Use a chromatography system capable of generating a linear gradient.
-
Column Equilibration: Equilibrate a size-exclusion column (e.g., Superdex 75) with a refolding buffer containing no this compound.
-
Sample Injection: Inject the solubilized protein into the column.
-
Gradient Elution: As the protein enters the column, apply a decreasing linear this compound gradient from a high concentration (e.g., 8 M) down to 0 M.[9] The protein will travel through this gradient, allowing for gradual refolding as the this compound concentration decreases.
-
Fraction Collection: Collect fractions as the protein elutes from the column. The refolded protein should be in the fractions corresponding to its native molecular weight.
-
Analysis: Analyze the collected fractions for protein concentration and activity to identify the successfully refolded protein.
Quantitative Data Summary
| Parameter | On-Column Refolding (Ni-NTA) | Stepwise Dialysis | This compound-Gradient SEC |
| Initial this compound Concentration | 6-8 M | 6-8 M | 6-8 M |
| Final this compound Concentration | 0 M | 0 M | 0 M |
| Typical Protein Concentration | Dependent on column capacity | 0.1 - 1.0 mg/mL | < 20 mg/mL[2] |
| Refolding Time | 1-4 hours | 24-72 hours | 30-60 minutes |
| Reported Refolding Yield | Variable, protein-dependent | 14% (for OPH)[5] | Up to 90% (for Lysozyme)[8] |
Buffer Compositions
| Buffer Type | Components |
| Lysis Buffer | 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1 mM EDTA |
| Inclusion Body Wash Buffer | 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.5% Triton X-100 |
| Solubilization Buffer | 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 6-8 M this compound, 5-10 mM DTT or BME |
| On-Column Binding Buffer | 20 mM Tris-HCl, pH 8.0, 500 mM NaCl, 8 M this compound, 5 mM Imidazole |
| On-Column Refolding Buffer | 20 mM Tris-HCl, pH 8.0, 500 mM NaCl, 0 M this compound, 5 mM Imidazole |
| On-Column Elution Buffer | 20 mM Tris-HCl, pH 8.0, 500 mM NaCl, 250-500 mM Imidazole |
| Dialysis/SEC Refolding Buffer | 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1-2 mM GSH, 0.1-0.2 mM GSSG |
| Refolding Additives (Optional) | 0.4 M L-Arginine, 10% Glycerol |
Experimental Workflow and Signaling Pathway Diagrams
Caption: Workflow for this compound-Gradient Protein Refolding.
Caption: Simplified Protein Refolding Pathway.
References
- 1. Video: Method for Efficient Refolding and Purification of Chemoreceptor Ligand Binding Domain [jove.com]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. biotechrep.ir [biotechrep.ir]
- 6. benthamdirect.com [benthamdirect.com]
- 7. This compound-gradient protein refolding in size exclusion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound gradient size-exclusion chromatography enhanced the yield of lysozyme refolding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Urea as a Nitrogen Source in Microbial Fermentation Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitrogen is an essential nutrient for microbial growth and productivity in fermentation processes, serving as a key component of proteins, nucleic acids, and other cellular macromolecules.[1] While complex organic nitrogen sources like yeast extract and peptone are rich in these essential compounds, their cost can be a significant factor in large-scale industrial fermentations.[2] Inorganic nitrogen sources, such as ammonium sulfate and urea, offer a more cost-effective alternative.[1] this compound, in particular, stands out due to its high nitrogen content (46%), stability, and ease of handling.[3]
This document provides detailed application notes and protocols for utilizing this compound as a primary nitrogen source in microbial fermentation media. It includes quantitative data from various studies, detailed experimental protocols, and visualizations of the key metabolic pathways involved in this compound metabolism.
Metabolic Pathways of this compound Utilization
Microorganisms primarily utilize this compound through two main enzymatic pathways:
-
Urease Pathway: The enzyme urease hydrolyzes this compound directly into ammonia and carbon dioxide. The ammonia can then be assimilated by the cell to synthesize amino acids and other nitrogen-containing compounds. This pathway is widespread in bacteria, fungi, and plants.[4]
-
This compound Amidolyase (this compound Carboxylase/Allophanate Hydrolase) Pathway: This two-step pathway, predominantly found in some yeasts and algae, first involves the ATP-dependent carboxylation of this compound to form allophanate, catalyzed by this compound carboxylase. Subsequently, allophanate is hydrolyzed by allophanate hydrolase to yield ammonia and carbon dioxide.[4]
The choice of pathway has implications for the energy expenditure of the cell and the regulation of nitrogen metabolism.
Signaling Pathways and Regulation
The utilization of this compound is tightly regulated within the cell, often governed by a phenomenon known as Nitrogen Catabolite Repression (NCR). NCR ensures that microorganisms preferentially utilize "preferred" nitrogen sources, such as glutamine and ammonia, over less favorable sources like this compound.[1][5] When preferred nitrogen sources are abundant, genes involved in the uptake and catabolism of alternative nitrogen sources, including this compound, are repressed.
In Saccharomyces cerevisiae, key regulators of NCR include the GATA transcription factors Gln3 and Gat1.[1] When preferred nitrogen sources are scarce, Gln3 and Gat1 are activated and promote the transcription of genes required for this compound metabolism. The Target of Rapamycin (TOR) signaling pathway also plays a crucial role in this process, integrating signals about nutrient availability to control cell growth and nitrogen metabolism.[5]
This compound Metabolism and Nitrogen Catabolite Repression (NCR) Pathway
Caption: this compound uptake and metabolism are regulated by Nitrogen Catabolite Repression.
Quantitative Data: this compound vs. Other Nitrogen Sources
The following tables summarize quantitative data from various studies comparing this compound with other nitrogen sources in microbial fermentation.
Table 1: Ethanol Production in Saccharomyces cerevisiae [2][3][6][7]
| Nitrogen Source | Concentration (g/L) | Max. Ethanol (g/L) | Ethanol Productivity (g/L/h) | Theoretical Ethanol Yield (%) |
| This compound | 1 | 70.53 ± 5.81 | 0.83 | 84.77 |
| Yeast Extract + Peptone | 10 + 20 | 70.14 ± 5.81 | Not Reported | Not Reported |
| Ammonium Sulfate | Not specified | Lower than this compound | Lower than this compound | Lower than this compound |
Table 2: Recombinant Protein Production [8][9]
| Microorganism | Product | Nitrogen Source | Biomass (OD600) | Product Titer |
| Pichia pastoris | Recombinant Protein | This compound | Comparable to (NH4)2SO4 | Comparable to (NH4)2SO4 |
| Pichia pastoris | Insulin Analog | This compound | Not specified | 3.5 g/L |
| Yarrowia lipolytica | Lipids | This compound | No significant change vs (NH4)2SO4 | No significant change vs (NH4)2SO4 |
Table 3: Effect on Fermentation Parameters in Maize Silage [10][11]
| Treatment | pH | Lactic Acid (% DM) | Acetic Acid (% DM) |
| Control (No this compound) | 3.95 | 5.15 | 1.85 |
| This compound (2.5 kg/t ) | 3.70 | 6.42 | 1.46 |
| This compound (5 kg/t ) | 3.71 | 5.35 | 1.65 |
Experimental Protocols
Protocol 1: Preparation of this compound-Containing Fermentation Medium
This protocol describes the preparation of a general-purpose fermentation medium using this compound as the nitrogen source.
Workflow for Medium Preparation
References
- 1. journals.asm.org [journals.asm.org]
- 2. m.youtube.com [m.youtube.com]
- 3. li01.tci-thaijo.org [li01.tci-thaijo.org]
- 4. static.igem.wiki [static.igem.wiki]
- 5. scribd.com [scribd.com]
- 6. Colorimetric determination of this compound [slack.protocols.io:8443]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Application Note & Protocol: Quantification of Urea in Serum using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urea is the primary nitrogenous waste product in mammals, synthesized in the liver and excreted by the kidneys. Its concentration in serum is a critical biomarker for assessing renal function and hydration status. Accurate and reliable quantification of serum this compound is essential in clinical diagnostics, biomedical research, and drug development to monitor kidney toxicity and overall metabolic health. While enzymatic and colorimetric assays are common, High-Performance Liquid Chromatography (HPLC) offers a highly specific and robust alternative for this compound quantification, minimizing interferences from other matrix components.[1]
This application note details a validated reversed-phase HPLC (RP-HPLC) method for the quantification of this compound in serum. The method involves a pre-column derivatization step to enhance the chromophoric properties of this compound, allowing for sensitive UV detection.
Principle
This compound itself has a very weak chromophore, making direct UV detection in a complex matrix like serum challenging and often insensitive.[2] To overcome this, this method employs a pre-column derivatization reaction with p-dimethylaminobenzaldehyde (DMAB) under acidic conditions. This reaction forms a colored Schiff base product that can be sensitively detected by a UV-Vis detector. The derivatized this compound is then separated from other serum components on a C18 reversed-phase column and quantified based on the peak area relative to a standard curve.[3]
Experimental Protocol
Apparatus and Reagents
-
Apparatus:
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Centrifuge
-
Vortex mixer
-
Micropipettes
-
Autosampler vials
-
-
Reagents:
-
This compound standard (analytical grade)
-
p-dimethylaminobenzaldehyde (DMAB)
-
Hydrochloric acid (HCl), concentrated
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Trichloroacetic acid (TCA)
-
Serum samples (human or animal)
-
Preparation of Solutions
-
Mobile Phase: Prepare a ternary gradient of methanol, buffer, and water as needed for optimal separation. A common starting point is a mixture of acetonitrile and water.
-
Derivatization Reagent (DMAB solution): Dissolve 680 mg of DMAB in 5 ml of 20% HCl. This solution should be freshly prepared and protected from light.[3]
-
Protein Precipitation Reagent: 10% (w/v) Trichloroacetic acid (TCA) in deionized water.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 100 mg of this compound in 100 mL of deionized water.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the this compound stock solution with deionized water to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation and Derivatization
-
Protein Precipitation: To 100 µL of serum sample (or standard), add 100 µL of 10% TCA.
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant.
-
Derivatization: To 100 µL of the supernatant (from samples or standards), add 25 µL of the DMAB derivatization reagent.[3]
-
Vortex the mixture and allow it to react at room temperature for 6-7 minutes, protected from light.[3]
-
Transfer the resulting solution to an autosampler vial for HPLC analysis.
HPLC Chromatographic Conditions
The following are typical starting conditions and may require optimization for specific instruments and columns.
| Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., Phenomenex Synergi 2.5 µm, Hydro-RP, 100Å, 100 x 2 mm)[3] |
| Mobile Phase | Ternary gradient of methanol in buffer and water[3] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 27°C[3] |
| Detection Wavelength | 370 nm (and optionally 254 nm for confirmation)[3] |
| Run Time | Approximately 10 minutes |
Data Presentation
Table 1: Method Validation Parameters
This table summarizes the typical performance characteristics of this HPLC method for this compound quantification.
| Validation Parameter | Typical Result |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.47 ng[3] |
| Limit of Quantification (LOQ) | 1.41 ng[3] |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% (e.g., 100.2 ± 4.1%)[3] |
| Specificity | No interference from endogenous serum components |
Table 2: Standard Curve Data
A typical standard curve for this compound quantification using this method.
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1 | 5,000 |
| 5 | 25,000 |
| 10 | 50,000 |
| 25 | 125,000 |
| 50 | 250,000 |
| 100 | 500,000 |
Visualizations
Caption: Experimental workflow for serum this compound quantification by HPLC.
Caption: Logical relationships in HPLC method validation.
References
Application Notes and Protocols for Slow-Release Urea Fertilizers in Agricultural Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of slow-release urea (SRU) fertilizers in agricultural science. This document details the benefits, mechanisms, and evaluation methodologies for SRU fertilizers. It also includes detailed experimental protocols for assessing their efficacy and environmental impact, along with insights into the molecular responses of plants to controlled nitrogen release.
Introduction to Slow-Release this compound Fertilizers
This compound is a primary nitrogenous fertilizer used worldwide to enhance crop productivity.[1] However, its high solubility leads to rapid dissolution in soil, making it susceptible to losses through ammonia volatilization, nitrate leaching, and denitrification.[1][2] These losses not only reduce the nitrogen use efficiency (NUE) of the fertilizer but also contribute to significant environmental pollution, including water contamination and greenhouse gas emissions.[3][4]
Slow-release this compound (SRU) fertilizers are designed to counter these inefficiencies by gradually releasing nitrogen over an extended period.[5] This controlled release is achieved through various mechanisms, such as coating this compound granules with materials like sulfur or polymers, or by formulating this compound into less soluble chemical compounds like this compound-formaldehyde.[6] The synchronized release of nitrogen with the plant's demand enhances nutrient uptake, improves crop yield and quality, and minimizes adverse environmental impacts.[4][7]
Benefits of Slow-Release this compound Fertilizers:
-
Improved Nutrient Use Efficiency: A steady supply of nitrogen ensures better plant uptake and reduces waste.[3]
-
Reduced Environmental Impact: Minimized nitrogen leaching and volatilization protect water resources and reduce air pollution.[3][4]
-
Cost-Effectiveness: Although the initial cost may be higher, long-term savings are realized through reduced application frequency and increased crop yields.[3]
-
Enhanced Crop Performance: A consistent nitrogen supply prevents nutrient deficiencies and promotes stable plant growth.[4][8]
Data Presentation: Performance of Slow-Release vs. Conventional this compound
The following tables summarize quantitative data from various studies, comparing the performance of slow-release this compound (SRU) with conventional this compound (U).
Table 1: Effect on Crop Yield
| Crop | SRU Formulation | SRU Application Rate (kg N/ha) | Conventional this compound Application Rate (kg N/ha) | % Yield Increase with SRU | Reference |
| Wheat | Sulfur-Coated this compound (SCU) | 130 | 130 | 8.19 - 28% | [9][10] |
| Maize | Sulfur-Coated this compound (SCU) | Not Specified | Not Specified | 8.19 - 28% | [10][11] |
| Rice | Polymer-Coated this compound | 210-240 | <180 | Maintained Yield with Reduced N | [7] |
| Cotton | Slow-Release this compound | 50% of total N | 100% of total N | Higher Yield | [12] |
| Tomato | Starch-Coated this compound | 180 and 420 | 180 and 420 | Increased Dry Weight | [13] |
Table 2: Effect on Nitrogen Use Efficiency (NUE) and Environmental Impact
| Crop | SRU Formulation | Key Finding | % Improvement with SRU | Reference |
| Wheat | Bioactive SCU | Increased Plant N Uptake | 22.17% | [9] |
| Wheat | SCU and Bioactive SCU | Reduced Nitrate Leaching | 51.53 - 71.12% | [9] |
| Paddy Fields | Controlled-Release this compound | Reduced N Leaching | Not Specified | [7] |
| Tomato | Starch-Coated this compound | Increased N Use Efficiency | 36.54% | [13] |
| Tomato | Starch-Coated this compound | Increased Apparent N Recovery | 27.04% | [13] |
| Various | Polymer-Coated this compound | Reduced Ammonia Emissions | up to 30% | [14] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of SRU fertilizers. The following are protocols for key experiments.
Protocol for Determining Nitrogen Release Rate in Water
This laboratory method provides a standardized way to assess the nutrient release profile of coated SRU fertilizers.
Objective: To quantify the rate of nitrogen release from SRU granules when immersed in water over time.
Materials:
-
Slow-release this compound fertilizer granules
-
Distilled water
-
250 mL Erlenmeyer flasks
-
Shaking incubator or water bath
-
Filter paper
-
Spectrophotometer
-
Reagents for nitrogen quantification (e.g., Diacetyl monoxime method for this compound)
Procedure:
-
Weigh 2.0 g of the SRU fertilizer and place it into a 250 mL Erlenmeyer flask.
-
Add 200 mL of distilled water to the flask.
-
Place the flask in a shaking incubator set at a constant temperature (e.g., 25°C).
-
At predetermined time intervals (e.g., 1, 6, 12, 24, 48, 72 hours, and then daily), withdraw a 5 mL aliquot of the solution.
-
Immediately replace the withdrawn volume with 5 mL of fresh distilled water to maintain a constant volume.
-
Filter the aliquot to remove any suspended particles.
-
Analyze the concentration of nitrogen (this compound) in the filtrate using a suitable analytical method, such as the diacetyl monoxime colorimetric method.
-
Calculate the cumulative percentage of nitrogen released at each time point relative to the total nitrogen content of the fertilizer sample.
Protocol for Soil Incubation Study to Evaluate Nitrogen Release and Transformation
This protocol simulates field conditions in a controlled laboratory environment to study nitrogen release and its subsequent transformations in the soil.
Objective: To determine the rate of nitrogen release from SRU and monitor the transformation of this compound to ammonium (NH₄⁺) and nitrate (NO₃⁻) in soil over time.
Materials:
-
Slow-release this compound fertilizer
-
Conventional this compound fertilizer (for comparison)
-
Fresh field soil, sieved (2 mm)
-
Incubation containers (e.g., plastic cups or jars)
-
2 M Potassium Chloride (KCl) solution
-
Mechanical shaker
-
Centrifuge and filter paper
-
Analytical instruments for NH₄⁺-N and NO₃⁻-N determination (e.g., colorimetric analysis, ion chromatography)
Procedure:
-
Pre-incubate the sieved soil at a specific moisture content (e.g., 75% of field capacity) and temperature (e.g., 25°C) for a week to stabilize microbial activity.
-
Weigh 50 g of the pre-incubated soil into each incubation container.
-
Incorporate the SRU fertilizer and conventional this compound into the soil at a rate equivalent to a typical field application (e.g., 10 mg N per 50 g soil). Include a control group with no fertilizer.
-
Adjust the moisture content of the soil to the desired level and maintain it throughout the incubation period.
-
Incubate the containers in the dark at a constant temperature.
-
At specified time intervals (e.g., 1, 3, 7, 14, 28, 56 days), destructively sample three replicate containers for each treatment.
-
Extract the soil samples with 2 M KCl solution (e.g., 1:10 soil-to-solution ratio) by shaking for 1 hour.
-
Filter the soil suspension to obtain a clear extract.
-
Analyze the extract for concentrations of this compound-N, NH₄⁺-N, and NO₃⁻-N.
-
Calculate the net nitrogen release and transformation rates over time.
Field Protocol for Assessing Agronomic Performance
This protocol outlines a field trial to evaluate the effect of SRU on crop yield and nitrogen uptake under real-world agricultural conditions.
Objective: To compare the effects of SRU and conventional this compound on crop growth, yield, and nitrogen use efficiency in a field setting.
Materials:
-
Slow-release this compound fertilizer
-
Conventional this compound fertilizer
-
Test crop seeds (e.g., wheat, maize)
-
Standard field trial equipment (planter, harvester, etc.)
-
Soil sampling equipment
-
Plant tissue analysis equipment
Procedure:
-
Select a suitable experimental site with uniform soil conditions.
-
Design the experiment using a randomized complete block design with at least three replications.[5]
-
Treatments should include a control (no nitrogen), conventional this compound at the recommended rate, and SRU at one or more rates (e.g., 75% and 100% of the recommended N rate).[5]
-
Apply the fertilizers according to the experimental design. For SRU, a single basal application is common, while conventional this compound may require split applications.[2]
-
Sow the crop and manage all plots uniformly in terms of irrigation, pest control, and other agronomic practices.
-
During the growing season, collect plant samples at key growth stages to measure biomass accumulation and nitrogen content.
-
At maturity, harvest the grain and straw from a central area of each plot to determine the final yield.
-
Analyze the nitrogen content of the grain and straw samples to calculate total nitrogen uptake.
-
Calculate Nitrogen Use Efficiency (NUE) metrics, such as Agronomic Efficiency (kg grain increase per kg N applied) and Recovery Efficiency (% of applied N taken up by the crop).
Signaling Pathways and Molecular Responses
The steady and prolonged availability of nitrogen from SRU fertilizers can lead to more stable activation of plant nitrogen signaling pathways, promoting efficient uptake and assimilation.
Plant Nitrogen Uptake and Assimilation Pathway
Plants primarily absorb nitrogen from the soil in the form of nitrate (NO₃⁻) and ammonium (NH₄⁺). This compound applied to the soil is first hydrolyzed to ammonium by the enzyme urease. The subsequent uptake and assimilation of these nitrogen forms involve a complex network of transporters and enzymatic reactions. A continuous and moderate supply of nitrogen, as provided by SRU, is thought to optimize the expression and activity of the genes and enzymes involved in this pathway.
Caption: Simplified diagram of nitrogen uptake and assimilation in plant roots.
Experimental Workflow for Evaluating Molecular Responses
Studying the molecular response of plants to different nitrogen fertilization strategies can provide deeper insights into the mechanisms of improved NUE.
Caption: Workflow for investigating the molecular response of plants to SRU.
A steady nitrogen supply from SRU is hypothesized to lead to the upregulation of genes involved in nitrogen transport and assimilation, such as nitrate transporters (NRTs) and glutamine synthetase (GS), while avoiding the stress-related gene expression often seen with high concentrations of conventional this compound. For instance, studies have shown that controlled-release this compound can increase the relative gene expression related to nitrogen metabolism by 3-4 times compared to standard this compound. Furthermore, the expression of key transcription factors, such as TGA1, which regulates nitrogen-dose responsive genes, may be modulated for enhanced growth under controlled nitrogen release. The sustained nutrient availability can also positively influence the expression of genes related to photosynthesis and carbon metabolism, leading to overall improvements in plant biomass.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Benefits of Using Slow Release Nitrogen Fertilizers for Sustainable Plant Growth [hhfertilizer.com]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. biorxiv.org [biorxiv.org]
- 7. youtube.com [youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Ammonium supply represses iron limitation to support Symbiodiniaceae growth [frontiersin.org]
- 10. Scientists identify molecular link between nitrogen and plant growth - Earth.com [earth.com]
- 11. researchgate.net [researchgate.net]
- 12. Gene Expression, Enzyme Activity, Nitrogen Use Efficiency, and Yield of Rice Affected by Controlled-Release Nitrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Low nitrogen stress-induced transcriptome changes revealed the molecular response and tolerance characteristics in maintaining the C/N balance of sugar beet (Beta vulgaris L.) [frontiersin.org]
- 14. Effect of Slow-Release this compound on Yield and Quality of Euryale ferox - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Urea in 2D Gel Electrophoresis
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the use of urea in two-dimensional (2D) gel electrophoresis for proteomics applications. This compound, a powerful chaotropic agent, is essential for denaturing and solubilizing proteins, a critical step for achieving high-resolution separation.[1][2]
Introduction
Two-dimensional gel electrophoresis (2D-PAGE) is a powerful technique for separating complex protein mixtures from biological samples.[3] The first dimension separates proteins based on their isoelectric point (pI), and the second dimension separates them by molecular weight.[4] Effective protein solubilization and denaturation are paramount for successful 2D-PAGE, and this compound is a central component in the buffers used for this purpose.[1][5]
This compound disrupts the non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, that maintain a protein's secondary and tertiary structures.[1][2] This denaturation process unfolds the protein into a linear polypeptide chain, allowing it to migrate in the first-dimension isoelectric focusing (IEF) gel according to its intrinsic pI, without the influence of its native conformation.
Key Considerations for Using this compound
While this compound is highly effective, there are important considerations to ensure optimal and reproducible results:
-
Purity: Use high-purity this compound to avoid contaminants that can interfere with the electrophoresis process.
-
Carbamylation: this compound in solution can exist in equilibrium with ammonium cyanate, which can lead to the carbamylation of proteins, altering their isoelectric point and causing artifacts in the 2D gel pattern.[1][6][7] To minimize this, always use freshly prepared this compound-containing solutions or solutions that have been stored at -20°C.[8] Avoid heating this compound-containing solutions, as this accelerates the formation of cyanate.[1][9]
-
Crystallization: Concentrated this compound solutions can crystallize at low temperatures.[9][10] This can be mitigated by the inclusion of thiothis compound and by maintaining appropriate temperatures during sample preparation and electrophoresis.
Data Presentation: Recommended Buffer Compositions
The following table summarizes common compositions for sample lysis/solubilization and rehydration buffers containing this compound for 2D-PAGE. The exact composition may need to be optimized depending on the specific sample type and protein characteristics.
| Component | Lysis/Solubilization Buffer | Rehydration Buffer | Purpose |
| This compound | 7-8 M[8][11] | 7-8 M[8] | Primary chaotropic agent, denatures proteins by disrupting hydrogen bonds.[1][11] |
| Thiothis compound | 2 M[8] | 2 M[8] | Enhances the solubilization of many proteins, especially hydrophobic ones, and is more chaotropic in combination with this compound.[8][11] |
| Detergent (e.g., CHAPS) | 2-4% (w/v)[8][12] | 2-4% (w/v)[8] | A non-ionic or zwitterionic detergent that aids in solubilizing proteins and preventing aggregation. |
| Reducing Agent (e.g., DTT) | 20-100 mM[11] | 20-65 mM | Reduces disulfide bonds, further linearizing the protein. |
| Carrier Ampholytes | 0.5-2% (v/v)[8][12] | 0.5-2% (v/v)[8] | Helps to establish the pH gradient in the IEF gel and can improve protein solubility.[11] |
| Buffer (e.g., Tris) | 30-40 mM | - | Maintains a stable pH for the sample. |
Experimental Protocol
This protocol outlines the key steps for preparing protein samples using this compound-containing buffers for the first dimension (isoelectric focusing) of 2D-PAGE.
Materials
-
High-purity this compound
-
Thiothis compound
-
CHAPS (or other suitable zwitterionic detergent)
-
Dithiothreitol (DTT)
-
Carrier Ampholytes (appropriate pH range)
-
Tris base
-
Deionized water
-
Sample of interest (e.g., cell lysate, tissue homogenate)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Buffer Preparation
Lysis/Solubilization Buffer (prepare fresh or store at -80°C in aliquots)
-
For 10 mL of buffer, weigh out:
-
4.2 g this compound (for a final concentration of 7 M)
-
1.52 g Thiothis compound (for a final concentration of 2 M)
-
0.4 g CHAPS (for a final concentration of 4% w/v)
-
-
Add deionized water to approximately 8 mL.
-
Gently mix until all components are dissolved. Avoid heating the solution.
-
Add the appropriate amount of a stock solution of Tris base to achieve a final concentration of 30-40 mM.
-
Bring the final volume to 10 mL with deionized water.
-
Just before use, add DTT to the desired final concentration (e.g., 65 mM).
Rehydration Buffer (prepare fresh or store at -80°C in aliquots)
-
For 10 mL of buffer, weigh out:
-
4.8 g this compound (for a final concentration of 8 M)
-
0.2 g CHAPS (for a final concentration of 2% w/v)
-
-
Add deionized water to approximately 8 mL and gently mix to dissolve.
-
Add the desired volume of carrier ampholytes (e.g., 0.2 mL for a 2% v/v final concentration).
-
Add a trace amount of bromophenol blue as a tracking dye.
-
Bring the final volume to 10 mL with deionized water.
-
Just before use, add DTT to the desired final concentration (e.g., 20 mM).
Sample Solubilization
-
Start with a protein pellet or a concentrated liquid sample.
-
Add an appropriate volume of the freshly prepared Lysis/Solubilization Buffer to the sample. The volume will depend on the amount of protein.
-
Vortex vigorously for several minutes to aid in solubilization.
-
Incubate the sample at room temperature for 30-60 minutes with occasional vortexing to ensure complete denaturation and solubilization.
-
Centrifuge the sample at high speed (e.g., 14,000 x g) for 15-20 minutes at room temperature to pellet any insoluble material.
-
Carefully transfer the supernatant containing the solubilized proteins to a new tube. This is your protein sample for 2D-PAGE.
-
Determine the protein concentration of the solubilized sample using a compatible protein assay.
First Dimension: Isoelectric Focusing (IEF)
-
Dilute the protein sample to the desired concentration and volume with the Rehydration Buffer. The final protein load will depend on the type of IPG strip and staining method used.
-
Load the diluted sample onto the IPG strip according to the manufacturer's instructions. This is typically done during the rehydration of the IPG strip.
-
Perform isoelectric focusing using an appropriate voltage program. The optimal program will depend on the length and pH range of the IPG strip.
Workflow Diagram
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. Chaotropic agent - Wikipedia [en.wikipedia.org]
- 3. Portico [access.portico.org]
- 4. m.youtube.com [m.youtube.com]
- 5. 2D Gel Electrophoresis Sample Preparation - Kendrick Labs [kendricklabs.com]
- 6. bio-rad.com [bio-rad.com]
- 7. Inhibition of protein carbamylation in this compound solution using ammonium-containing buffers. — Early Detection Research Network [edrn.cancer.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sample preparation for two-dimensional gel electrophoresis using pressure cycling technology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. bio-rad.com [bio-rad.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Urea-Induced Protein Denaturation Studies using Circular Dichroism Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Circular Dichroism (CD) spectroscopy is a powerful technique for assessing the secondary and tertiary structure of proteins. When coupled with a chemical denaturant like urea, CD spectroscopy becomes an invaluable tool for characterizing protein stability. By monitoring the changes in a protein's CD spectrum as a function of this compound concentration, researchers can determine key thermodynamic parameters, providing insights into the protein's folding pathway, stability, and the effects of mutations or ligand binding. This information is critical in various fields, including basic research, drug development, and biopharmaceutical formulation.
These application notes provide a comprehensive overview and detailed protocols for conducting this compound-induced protein denaturation studies using CD spectroscopy.
Principle of the Method
Circular dichroism is the differential absorption of left and right circularly polarized light by chiral molecules. In proteins, the regular arrangement of the peptide backbone in secondary structures (α-helices and β-sheets) and the asymmetric environment of aromatic amino acid side chains in the folded tertiary structure give rise to characteristic CD signals.
This compound is a chaotropic agent that disrupts the hydrogen-bonding network of water, which in turn weakens the hydrophobic interactions that are crucial for maintaining the native three-dimensional structure of proteins. As the concentration of this compound increases, the protein gradually unfolds, leading to a loss of its secondary and tertiary structure. This unfolding process is accompanied by significant changes in the protein's CD spectrum.
By monitoring the CD signal at a specific wavelength (typically in the far-UV region for secondary structure or near-UV for tertiary structure) as a function of this compound concentration, a denaturation curve can be generated. This sigmoidal curve can be analyzed using a two-state model (Native ⇌ Unfolded) to determine the midpoint of the denaturation transition (Cm), which is the this compound concentration at which 50% of the protein is unfolded, and the Gibbs free energy of unfolding in the absence of denaturant (ΔG°H₂O).
Data Presentation
The stability of a protein is quantified by its Cm and ΔG°H₂O values. A higher Cm and a more positive ΔG°H₂O indicate greater protein stability. The following table summarizes typical denaturation parameters for several common proteins obtained from this compound-induced denaturation studies monitored by CD spectroscopy.
| Protein | Organism Source | Molecular Weight (kDa) | Cm (M) | ΔG°H₂O (kcal/mol) | Reference Wavelength (nm) |
| Lysozyme | Chicken Egg White | 14.3 | ~6.5 - 7.5 | ~6 - 9 | 222 |
| Bovine Serum Albumin (BSA) | Bovine | 66.5 | ~5.0 - 6.0 | ~4 - 6 | 222 |
| Myoglobin | Equine Skeletal Muscle | 17.7 | ~4.0 - 5.0 | ~5 - 7 | 222 |
| Ribonuclease A | Bovine Pancreas | 13.7 | ~7.0 - 8.0 | ~8 - 10 | 222 |
Note: The exact values of Cm and ΔG°H₂O can vary depending on experimental conditions such as pH, temperature, and buffer composition.
Experimental Protocols
Materials and Reagents
-
Protein of Interest: Purified to >95% homogeneity.
-
This compound: High-purity, crystalline this compound (e.g., molecular biology grade).
-
Buffer: A buffer system that does not have a high absorbance in the far-UV region (e.g., phosphate, borate). Avoid buffers like Tris at low pH as they can absorb significantly. The buffer should maintain a constant pH throughout the experiment.
-
Deionized Water: High-purity (18.2 MΩ·cm).
-
CD Spectrometer: Equipped with a temperature-controlled sample holder.
-
Quartz Cuvettes: With a path length appropriate for the far-UV region (typically 0.1 cm or 1 cm).
-
Micropipettes and Tips
-
Magnetic Stirrer and Stir Bar (optional, for cuvette)
Preparation of Solutions
-
Protein Stock Solution:
-
Prepare a concentrated stock solution of the protein in the chosen buffer.
-
Determine the accurate concentration of the protein stock solution using a reliable method (e.g., UV-Vis spectroscopy using the known extinction coefficient, or a colorimetric assay like the Bradford or BCA assay with a suitable standard).
-
-
8 M this compound Stock Solution:
-
To prepare 100 mL of an 8 M this compound stock solution in buffer, weigh out 48.05 g of this compound.
-
In a 100 mL volumetric flask, dissolve the this compound in approximately 70 mL of the chosen buffer.
-
Gently warm the solution to a maximum of 30°C to aid dissolution. Caution: Do not heat this compound solutions above 30°C, as this can lead to the formation of isocyanate, which can carbamylate the protein.[1][2][3]
-
Once the this compound is completely dissolved, allow the solution to cool to room temperature.
-
Adjust the final volume to 100 mL with the buffer.
-
Filter the solution through a 0.22 µm filter to remove any particulates.
-
Accurately determine the concentration of the this compound stock solution by measuring its refractive index.
-
Experimental Procedure for this compound Titration
-
Instrument Setup:
-
Turn on the CD spectrometer and the nitrogen purge gas at least 30 minutes before starting the measurements to allow the lamp to warm up and the system to be purged.[4] A typical nitrogen flow rate is 5-10 L/min.[4]
-
Set the desired temperature for the experiment (e.g., 25°C) using the temperature controller.
-
Set the instrument parameters for data collection. Typical settings for a wavelength scan are:
-
Wavelength Range: 250 nm to 190 nm
-
Data Pitch: 1 nm
-
Scanning Speed: 50 nm/min
-
Bandwidth: 1 nm
-
Response Time: 2 seconds
-
Accumulations: 3-5
-
-
For monitoring denaturation at a single wavelength (e.g., 222 nm):
-
Wavelength: 222 nm
-
Bandwidth: 1 nm
-
Response Time: 4 seconds
-
Data collection for a set period (e.g., 60 seconds) after each this compound addition.
-
-
-
Sample Preparation for Titration:
-
Prepare a series of samples with a constant protein concentration and varying concentrations of this compound. It is recommended to prepare individual samples for each this compound concentration to ensure accuracy.
-
For example, to prepare a 1 mL sample of 0.2 mg/mL protein in 1 M this compound, you would mix the appropriate volumes of the protein stock solution, the 8 M this compound stock solution, and the buffer.
-
A typical range of this compound concentrations to test is from 0 M to 8 M in increments of 0.5 M or 1 M. More data points should be collected in the transition region.
-
-
Data Acquisition:
-
Record a baseline spectrum using the buffer solution (containing the highest concentration of this compound to be used) in the same cuvette.
-
For each sample, place the cuvette in the temperature-controlled sample holder and allow it to equilibrate for at least 5 minutes.
-
Record the CD spectrum or the CD signal at the chosen wavelength.
-
Ensure that the photomultiplier tube (PMT) voltage does not exceed the manufacturer's recommended limit (typically below 600-700 V) to avoid signal distortion.[5]
-
Data Analysis
-
Data Processing:
-
Subtract the baseline spectrum from each of the sample spectra.
-
Convert the raw CD signal (in millidegrees) to molar ellipticity ([θ]) using the following equation: [θ] = (mdeg × MRW) / (10 × l × c) where:
-
mdeg is the observed ellipticity in millidegrees.
-
MRW is the mean residue weight (molecular weight of the protein / number of amino acid residues).
-
l is the path length of the cuvette in cm.
-
c is the protein concentration in g/mL.
-
-
-
Generating the Denaturation Curve:
-
Plot the molar ellipticity at the chosen wavelength (e.g., [θ]₂₂₂) as a function of the this compound concentration.
-
-
Fitting the Data to a Two-State Model:
-
The denaturation curve is typically sigmoidal and can be fitted to a two-state model (N ⇌ U) to extract thermodynamic parameters.
-
The fraction of unfolded protein (fᵤ) at each this compound concentration can be calculated using the following equation: fᵤ = (Y - Yₙ) / (Yᵤ - Yₙ) where:
-
Y is the observed molar ellipticity at a given this compound concentration.
-
Yₙ is the molar ellipticity of the native state (the pre-transition baseline).
-
Yᵤ is the molar ellipticity of the unfolded state (the post-transition baseline).
-
-
-
Calculating the Gibbs Free Energy of Unfolding:
-
The equilibrium constant for unfolding (Kᵤ) is given by: Kᵤ = fᵤ / (1 - fᵤ)
-
The Gibbs free energy of unfolding (ΔGᵤ) at each this compound concentration can be calculated using: ΔGᵤ = -RT ln(Kᵤ) where:
-
R is the gas constant (1.987 cal/mol·K).
-
T is the absolute temperature in Kelvin.
-
-
-
Determining Cm and ΔG°H₂O:
-
The relationship between ΔGᵤ and this compound concentration is often linear: ΔGᵤ = ΔG°H₂O - m[this compound] where:
-
ΔG°H₂O is the Gibbs free energy of unfolding in the absence of denaturant.
-
m is a parameter that describes the dependence of ΔGᵤ on the denaturant concentration.
-
-
By plotting ΔGᵤ versus the this compound concentration, a linear regression can be performed. The y-intercept of this plot gives ΔG°H₂O.
-
The Cm value is the this compound concentration at which ΔGᵤ = 0, which can be calculated from the linear fit: Cm = ΔG°H₂O / m
-
Mandatory Visualizations
Caption: Experimental workflow for this compound-induced protein denaturation studies using CD.
References
Application Notes and Protocols for Urea-Based Nucleic Acid Hybridization Buffers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleic acid hybridization is a fundamental technique in molecular biology, underpinning a wide array of applications from gene expression analysis to diagnostics. The specificity of this technique relies on the precise binding of a labeled nucleic acid probe to its complementary target sequence. Controlling the stringency of this interaction is paramount for accurate and reliable results. Chemical denaturants are often included in hybridization buffers to lower the melting temperature (Tm) of nucleic acid duplexes, allowing for hybridization to occur at lower, less damaging temperatures and reducing non-specific binding.
For many years, formamide has been the denaturant of choice. However, due to its recognized health hazards, including potential toxicity and teratogenicity, researchers have sought safer alternatives.[1][2] Urea has emerged as an effective and less hazardous substitute for formamide in a variety of hybridization applications, including Northern and Southern blotting, and in situ hybridization.[3][4][5]
This compound acts as a destabilizing agent, disrupting the hydrogen bonds between complementary base pairs and thus lowering the Tm of the nucleic acid duplex.[2][6][7] This allows for greater control over hybridization stringency. The concentration of this compound in a hybridization buffer can be adjusted to optimize the signal-to-noise ratio for a specific application. This document provides detailed protocols for the preparation of this compound-containing hybridization buffers and guidelines for their use in nucleic acid hybridization experiments.
Key Buffer Components and Their Roles
A typical this compound-based hybridization buffer contains several key components, each with a specific function:
-
This compound: A chemical denaturant that lowers the melting temperature (Tm) of nucleic acid duplexes, thereby increasing the stringency of hybridization.[2][6][7]
-
Salt (e.g., SSC or SSPE): Sodium saline citrate (SSC) or sodium chloride-sodium phosphate-EDTA (SSPE) provides the necessary ionic strength for nucleic acid hybridization. The salt concentration is a critical factor in controlling stringency.[8][9]
-
Detergent (e.g., SDS): Sodium dodecyl sulfate (SDS) is an anionic detergent that helps to reduce non-specific binding of the probe to the membrane or glass slide.[2][3]
-
Blocking Agents (e.g., Heparin, Denatured Salmon Sperm DNA, tRNA): These agents are used to block non-specific binding sites on the hybridization membrane, further reducing background noise.[2][3]
-
Buffer (e.g., Tris-HCl, HEPES): Maintains a stable pH during hybridization, which is crucial for the stability of nucleic acids and the hybridization reaction.
Quantitative Data Summary
The concentration of this compound directly impacts the melting temperature (Tm) of a nucleic acid duplex. This relationship is crucial for optimizing hybridization conditions. The following table summarizes the quantitative effect of this compound on Tm and provides a comparison with formamide.
| Denaturant | Concentration | Effect on DNA Tm | Viscosity | Notes |
| This compound | 1 M | Lowers Tm by approximately 2.0-2.25°C[2][10] | Increases with concentration | Optimal concentrations are often in the 2-4 M range for balancing denaturation and viscosity.[1][3][4] Higher concentrations can lead to reduced hybridization sensitivity due to increased viscosity.[1][2] |
| Formamide | 1% (v/v) | Lowers Tm by approximately 0.6°C[10] | Lower than this compound at equivalent denaturing strength | A 50% formamide solution is roughly equivalent to a 2-4 M this compound solution in its denaturing effect.[1][4] |
Experimental Protocols
Important Safety Note: While this compound is significantly safer than formamide, it is still a chemical and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Protocol 1: Preparation of an 8 M this compound Stock Solution
This stock solution is a common starting point for preparing various hybridization buffers.
Materials:
-
This compound (molecular biology grade)
-
Nuclease-free water
-
Stir plate and magnetic stir bar
-
Graduated cylinder
-
Sterile storage bottles
Procedure:
-
To prepare 1 L of 8 M this compound, weigh out 480.5 g of this compound.
-
In a beaker, add the this compound to approximately 600 mL of nuclease-free water.
-
Place the beaker on a stir plate with a magnetic stir bar and stir until the this compound is completely dissolved. The dissolution of this compound is endothermic and will cause the solution to become cold. Gentle warming (not exceeding 37°C) can aid in dissolution.
-
Once the this compound is dissolved, adjust the final volume to 1 L with nuclease-free water.
-
Filter sterilize the solution through a 0.22 µm filter.
-
Store the 8 M this compound stock solution in aliquots at -20°C. This compound solutions can decompose at room temperature, so it is crucial to store them frozen.[11]
Protocol 2: Preparation of a 4 M this compound Hybridization Buffer
This protocol provides a general-purpose hybridization buffer suitable for various applications. The final concentration of components can be adjusted based on the specific requirements of the experiment.
Materials:
-
8 M this compound stock solution (from Protocol 1)
-
20x SSC stock solution (3 M NaCl, 0.3 M sodium citrate, pH 7.0)
-
10% (w/v) SDS solution
-
Blocking agents (e.g., 10 mg/mL denatured salmon sperm DNA, 10 mg/mL tRNA)
-
Nuclease-free water
-
Sterile tubes or bottles for preparation and storage
Procedure (for 50 mL of hybridization buffer):
-
In a sterile 50 mL conical tube, combine the following components in the order listed:
-
25 mL of 8 M this compound stock solution (for a final concentration of 4 M)
-
12.5 mL of 20x SSC (for a final concentration of 5x)
-
0.5 mL of 10% SDS (for a final concentration of 0.1%)
-
Add blocking agents as required (e.g., 500 µL of 10 mg/mL denatured salmon sperm DNA for a final concentration of 100 µg/mL).
-
Add nuclease-free water to a final volume of 50 mL.
-
-
Mix the solution thoroughly by inverting the tube several times.
-
This hybridization buffer should be prepared fresh before use.
Experimental Workflow for Nucleic Acid Hybridization
The following diagram illustrates a typical workflow for a nucleic acid hybridization experiment, such as a Northern or Southern blot, using a this compound-containing buffer.
Caption: Workflow for nucleic acid hybridization using a this compound-based buffer.
Logical Relationships in Buffer Preparation and Use
The following diagram illustrates the logical relationships and considerations when preparing and using this compound-containing hybridization buffers.
Caption: Factors influencing optimal nucleic acid hybridization.
Conclusion
The use of this compound in hybridization buffers offers a safer, yet effective, alternative to formamide for controlling hybridization stringency. By understanding the role of each buffer component and carefully controlling experimental parameters such as this compound concentration, salt concentration, and temperature, researchers can achieve high specificity and sensitivity in their nucleic acid hybridization experiments. The protocols and guidelines provided in this document serve as a starting point for the successful implementation of this compound-based hybridization techniques in a variety of research and development applications.
References
- 1. This compound substitutes toxic formamide as destabilizing agent in nucleic acid hybridizations with RNA probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Widely Applicable this compound-based Fluorescent/Colorimetric mRNA in situ Hybridization Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. A safer, this compound-based in situ hybridization method improves detection of gene expression in diverse animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Denaturation of nucleic acids, molecular hybridization - WikiLectures [wikilectures.eu]
- 7. Molecular Dynamics of DNA: Denaturation, Renaturation, and Hybridization [preachbio.com]
- 8. US20170067094A1 - Hybridization buffers - Google Patents [patents.google.com]
- 9. bostonbioproducts.com [bostonbioproducts.com]
- 10. Renaturation kinetics and thermal stability of DNA in aqueous solutions of formamide and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bio-rad.com [bio-rad.com]
Application Notes and Protocols for the Clinical Use of the Urea Breath Test in Helicobacter pylori Detection
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Urea Breath Test (UBT) is a non-invasive diagnostic method used to detect active Helicobacter pylori (H. pylori) infection.[1][2][3] This test is founded on the ability of H. pylori to produce the enzyme urease, which is not present in human cells.[4][5][6] Urease hydrolyzes this compound into ammonia and carbon dioxide.[1][4][7] The UBT is considered a gold standard for non-invasive H. pylori testing due to its high accuracy and is recommended for both initial diagnosis and for confirming eradication post-treatment.[1][8][9]
There are two primary types of UBTs, which utilize non-radioactive ¹³C-labeled this compound or radioactive ¹⁴C-labeled this compound.[1][5] The choice between the ¹³C-UBT and ¹⁴C-UBT often depends on local availability, cost, and patient populations, with the ¹³C-UBT being preferred for children and pregnant women due to its non-radioactive nature.[9][10]
Biochemical Principle
The fundamental principle of the UBT lies in the detection of urease activity in the stomach, which is a hallmark of an active H. pylori infection.[6] The patient ingests a solution containing this compound labeled with either ¹³C or ¹⁴C. If H. pylori is present, its urease enzyme will break down the labeled this compound into ammonia and labeled carbon dioxide (*CO₂). This labeled *CO₂ is then absorbed into the bloodstream, transported to the lungs, and subsequently exhaled.[5][8] By measuring the amount of labeled *CO₂ in the patient's breath before and after the ingestion of the this compound solution, a current H. pylori infection can be accurately diagnosed.[4][5][11]
Data Presentation
The diagnostic accuracy of the UBT is a critical factor in its clinical application. The following tables summarize the performance characteristics of both ¹³C and ¹⁴C UBTs based on published literature.
| Test Type | Sensitivity | Specificity | Reference |
| ¹³C-Urea Breath Test | 88-95% | 95-100% | [12] |
| ¹³C-Urea Breath Test | 97.4% (95% CI, 95-99%) | 99.5% (98-100%) | [12] |
| ¹³C/¹⁴C-Urea Breath Test | 64-100% | 60.5-100% | [13] |
| ¹³C/¹⁴C-Urea Breath Test (Pooled) | 96% (95% CI: 0.95-0.97) | 93% (95% CI: 0.91-0.94) | [10] |
| ¹³C/¹⁴C-Urea Breath Test | >95% accuracy | [14][15] | |
| ¹³C-Urea Breath Test | 94% (89 to 97%) | 90% (median) | [16] |
Experimental Protocols
Patient Preparation (Applicable to both ¹³C and ¹⁴C UBT)
Accurate UBT results are contingent on proper patient preparation to avoid false-negative outcomes.
-
Fasting: The patient must fast for a minimum of 4-6 hours before the test.[2][17][18] This includes abstaining from food and water.[4][17]
-
Medication Restrictions:
-
Antibiotics and Bismuth Compounds: These should be discontinued for at least 4 weeks prior to the test.[4][12][17][18][19]
-
Proton Pump Inhibitors (PPIs): These should be stopped for at least 2 weeks before the test.[4][12][19][20]
-
H2-receptor antagonists: These should be avoided for at least 24-48 hours before the test.
-
-
Smoking: The patient should not smoke for at least 2 hours before the test.[17]
Protocol for ¹³C-Urea Breath Test
The ¹³C-UBT is a non-radioactive test suitable for all patient populations.
Materials:
-
¹³C-Urea solution or capsule (typically 75mg)
-
Two breath collection bags or tubes (one for baseline, one for post-dose)
-
Straws for breath collection
-
Isotope Ratio Mass Spectrometer or Non-Dispersive Infrared Spectrometer for analysis
Procedure:
-
Baseline Breath Sample: Collect a baseline breath sample by having the patient exhale into the first collection bag or tube.[1][21]
-
Administration of ¹³C-Urea: The patient ingests the ¹³C-urea, either as a solution mixed with water or as a capsule.[11][22]
-
Incubation Period: The patient should wait for a specified period, typically 15-30 minutes.[1][21] During this time, the patient should be at rest.
-
Post-Dose Breath Sample: After the incubation period, collect a second breath sample in the second collection bag or tube.[1][21]
-
Sample Analysis: The collected breath samples are analyzed using an isotope ratio mass spectrometer or a non-dispersive infrared spectrometer to measure the ratio of ¹³CO₂ to ¹²CO₂.[1][23]
-
Result Interpretation: An increase in the ratio of ¹³CO₂ to ¹²CO₂ in the post-dose sample compared to the baseline sample indicates a positive result for H. pylori infection.[1][11] The results are typically reported as a delta over baseline (DOB) value, and a predefined cut-off value is used to differentiate between positive and negative results.[1]
Protocol for ¹⁴C-Urea Breath Test
The ¹⁴C-UBT involves a very small amount of radiation, equivalent to a day's exposure to natural background radiation.[24][25]
Materials:
-
¹⁴C-Urea capsule (typically 1 μCi)[10]
-
Scintillation counter for analysis
Procedure:
-
Administration of ¹⁴C-Urea: The patient swallows the ¹⁴C-urea capsule with a small amount of water.[17][26]
-
Incubation Period: The patient waits for a period of 10-15 minutes.[2][26]
-
Breath Sample Collection: The patient is instructed to take a deep breath, hold it for a few seconds, and then exhale into a collection card or balloon.[17][26]
-
Sample Analysis: The collected breath sample is analyzed using a scintillation counter to detect the presence of ¹⁴CO₂.[1]
-
Result Interpretation: The detection of ¹⁴CO₂ above a certain threshold indicates a positive result for an active H. pylori infection.[26]
Factors Influencing Test Accuracy
Several factors can lead to inaccurate UBT results.
False Positives:
-
Other Urease-Producing Bacteria: The presence of other urease-producing organisms in the stomach, such as Helicobacter heilmannii, can lead to a false-positive result.[19][23]
-
Achlorhydria: In patients with a lack of stomach acid, other bacteria that produce urease may colonize the stomach and cause a false positive.[19][23]
-
Oral Flora Contamination: Contamination of the sample with oral bacteria that have urease activity can also result in false positives.[19]
False Negatives:
-
Recent Medication Use: The most common cause of false-negative results is the recent use of antibiotics, bismuth compounds, or PPIs, which suppress H. pylori activity.[14][19]
-
Recent Eradication Therapy: Performing the test too soon (less than 4 weeks) after eradication therapy can lead to false-negative results as the bacterial load may be suppressed but not fully eradicated.[14][19][22]
Clinical Utility in Drug Development
In the context of drug development for H. pylori eradication, the UBT serves as a critical tool for:
-
Patient Screening and Enrollment: Identifying patients with active H. pylori infection for inclusion in clinical trials.
-
Efficacy Assessment: Determining the effectiveness of novel therapeutic agents by confirming the eradication of H. pylori post-treatment. The UBT is a preferred method for "test-of-cure" studies.
-
Monitoring for Recurrence: Assessing for the recurrence of infection after successful eradication in long-term follow-up studies.
The this compound Breath Test is a highly accurate and reliable non-invasive method for the detection of active H. pylori infection. Its ease of use and high sensitivity and specificity make it an invaluable tool in clinical practice, research, and drug development. Adherence to proper patient preparation and standardized testing protocols is essential to ensure the accuracy of the results.
References
- 1. This compound breath test - Wikipedia [en.wikipedia.org]
- 2. This compound Breath Test – The Centre of Excellence for Gastroenerology [centrefordigestivediseases.com]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. The this compound Breath Test and Results for H. Pylori [webmd.com]
- 5. H. pylori breath test: Preparation, steps, and how it works [medicalnewstoday.com]
- 6. Peptic ulcer disease - Wikipedia [en.wikipedia.org]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. cmaj.ca [cmaj.ca]
- 9. Evaluation of this compound breath test as a diagnostic tool for Helicobacter pylori infection in adult dyspeptic patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Accuracy of this compound breath test in Helicobacter pylori infection: Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Helicobacter Pylori (H. Pylori) Tests: MedlinePlus Medical Test [medlineplus.gov]
- 12. droracle.ai [droracle.ai]
- 13. Systematic Review and Meta-Analysis on the Sensitivity and Specificity of 13C/14C-Urea Breath Tests in the Diagnosis of Helicobacter pylori Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Content - Health Encyclopedia - University of Rochester Medical Center [urmc.rochester.edu]
- 15. healthlibrary.gradyhealth.org [healthlibrary.gradyhealth.org]
- 16. Noninvasive Diagnostic Tests for Helicobacter pylori Infection | AAFP [aafp.org]
- 17. Helicobacter Pylori C14 this compound Breath Test | Clinical Labs - Australian Clinical Labs [clinicallabs.com.au]
- 18. H. Pylori Breath Test: Procedure, Results, and Costs [healthline.com]
- 19. This compound Breath Test - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. stanfordhealthcare.org [stanfordhealthcare.org]
- 21. labcorp.com [labcorp.com]
- 22. Helicobacter pylori (H. pylori) infection - Diagnosis & treatment - Mayo Clinic [mayoclinic.org]
- 23. Helicobacter pylori Breath Test - Mayo Clinic Laboratories | Microbiology and Infectious Disease Catalog [microbiology.testcatalog.org]
- 24. dhm.com.au [dhm.com.au]
- 25. mps.com.au [mps.com.au]
- 26. headwaybio.com [headwaybio.com]
Troubleshooting & Optimization
Technical Support Center: Preventing Protein Carbamylation in Urea Solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing protein carbamylation, a common artifact when using urea as a denaturant. Carbamylation, the non-enzymatic reaction of isocyanic acid with primary amino groups on proteins, can interfere with various downstream applications, including mass spectrometry, enzymatic digests, and functional assays.
Frequently Asked Questions (FAQs)
Q1: What is protein carbamylation and why is it a problem?
A1: Protein carbamylation is a post-translational modification where isocyanic acid, a breakdown product of this compound in aqueous solutions, reacts with free amino groups on proteins.[1][2] This primarily affects the N-terminus of the protein and the epsilon-amino groups of lysine and arginine residues.[3][4] Carbamylation can lead to several experimental issues:
-
Blocked N-termini: Prevents N-terminal sequencing and can interfere with labeling techniques like iTRAQ.[3]
-
Inhibited Enzymatic Digestion: Modifies lysine and arginine residues, which are cleavage sites for enzymes like trypsin, leading to incomplete digestion.[1][2]
-
Altered Physicochemical Properties: Changes the protein's isoelectric point, chromatographic retention time, and mass, complicating analysis.[1][3]
-
Reduced Protein Solubility and Activity: Can lead to lower purification yields and compromised biological function.[5]
-
Confounded In Vivo Studies: Artifactual carbamylation during sample preparation can interfere with the study of endogenous carbamylation, a modification associated with certain diseases.[3]
Q2: How does this compound lead to protein carbamylation?
A2: In aqueous solutions, this compound exists in equilibrium with ammonium cyanate, which can dissociate to form isocyanic acid (HNCO).[1][2] This isocyanic acid is the reactive species that modifies the primary amino groups of proteins. The rate of this compound decomposition and subsequent carbamylation is influenced by temperature, pH, and incubation time.[1]
Q3: What are the main strategies to prevent protein carbamylation?
A3: Several strategies can be employed to minimize carbamylation:
-
Use of Scavengers: Introducing compounds that react with and neutralize isocyanic acid.
-
Control of Reaction Conditions: Adjusting temperature and pH to slow down the formation of isocyanic acid.
-
Proper this compound Solution Handling: Preparing and treating this compound solutions to remove cyanate.
-
Alternative Denaturants: Replacing this compound with other denaturing agents that do not produce isocyanic acid.
-
This compound Removal: Eliminating this compound from the sample before carbamylation-sensitive steps.
Troubleshooting Guide
Issue: I am observing a high degree of carbamylation in my protein samples after denaturation with this compound.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High temperature during incubation | Avoid heating this compound-containing buffers above 37°C.[1][6] If heating is necessary for other steps (e.g., reduction and alkylation), consider lowering the temperature and extending the incubation time. | Reduced rate of this compound decomposition into isocyanic acid, leading to less carbamylation. |
| Prolonged incubation in this compound | Minimize the time your protein is in contact with the this compound solution. | Less time for the carbamylation reaction to occur. |
| Alkaline pH of the buffer | Consider performing denaturation at a slightly acidic pH if your protein and downstream applications are compatible. Lowering the pH can hinder the formation of isocyanic acid.[2][5] | Slower formation of the reactive isocyanic acid species. |
| Aged or improperly stored this compound solution | Always use freshly prepared this compound solutions.[1] If preparing a stock, deionize it to remove accumulated cyanate. | Minimizes the initial concentration of isocyanic acid in your solution. |
Issue: My protein precipitates when I try to use an alternative denaturant or remove this compound.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Protein is not stable without a chaotropic agent | Instead of complete removal, consider reducing the this compound concentration by dilution before enzymatic digestion.[3] Alternatively, use a this compound-compatible scavenger to inhibit carbamylation. | Maintain protein solubility while minimizing carbamylation. |
| Inefficient removal of the alternative denaturant (e.g., SDS) | If using a detergent like SDS, ensure your removal protocol (e.g., precipitation, spin columns) is effective, as it can interfere with downstream analysis like mass spectrometry. | Clean protein sample ready for subsequent steps. |
Quantitative Data on Carbamylation Inhibition
The use of scavengers is a highly effective method to prevent carbamylation. Ammonium bicarbonate has been shown to be a particularly potent inhibitor.
Table 1: Effect of Ammonium Bicarbonate Concentration on Peptide Carbamylation
| NH4HCO3 Concentration (in 1.6M this compound) | Relative Carbamylation Ratio (%) of Angiotensin | Relative Carbamylation Ratio (%) of Neurotensin |
| 0.1M | ~15 | ~20 |
| 0.2M | ~10 | ~15 |
| 0.5M | ~5 | ~8 |
| 1.0M | < 1 | < 1 |
Data adapted from a study incubating standard peptides at 37°C for 18 hours. The results demonstrate that increasing the concentration of ammonium bicarbonate significantly decreases the level of carbamylation.[3]
Table 2: Comparison of Different Buffers on Protein Carbamylation
| Buffer (with 1.6M this compound) | Percentage of Carbamylated Peptides (from Human Serum) |
| 0.1M Phosphate Buffer (PB), pH 8 | 9.3% |
| 0.2M Tris-HCl, pH 7.6 | 6.3% |
| 0.2M NH4HCO3 | ~3% |
| 1.0M NH4HCO3 | < 0.1% |
This table shows that 1M ammonium bicarbonate is highly effective at preventing carbamylation of complex protein samples during digestion.[3]
Key Experimental Protocols
Protocol 1: Deionization of this compound Solutions
This protocol removes cyanate ions from a this compound solution using a mixed-bed ion-exchange resin.
Materials:
-
This compound
-
Deionized water
-
Mixed-bed ion-exchange resin (e.g., AG 501-X8)
-
Stir plate and stir bar
-
Filtration apparatus
Procedure:
-
Dissolve this compound in deionized water to the desired concentration (e.g., 8M).
-
For every 10 mL of this compound solution, add 1 g of mixed-bed ion-exchange resin.[6]
-
Stir the mixture at room temperature for 1-2 hours.
-
Filter the solution to remove the resin beads.
-
The deionized this compound solution is now ready for use. It is recommended to use it fresh.
Protocol 2: Protein Digestion in the Presence of a Carbamylation Inhibitor
This protocol uses ammonium bicarbonate as a scavenger to prevent carbamylation during protein denaturation, reduction, alkylation, and digestion.
Materials:
-
Protein sample
-
8M this compound in 1M Ammonium Bicarbonate (NH4HCO3), pH ~8
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin
-
1M NH4HCO3 for dilution
Procedure:
-
Solubilize the protein sample in the 8M this compound / 1M NH4HCO3 buffer.
-
Reduce the protein by adding DTT to a final concentration of 10 mM and incubating at 37°C for 1 hour.
-
Alkylate the protein by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
Dilute the sample 5-fold with 1M NH4HCO3 to reduce the this compound concentration to 1.6M.[3]
-
Add trypsin at an appropriate enzyme-to-protein ratio (e.g., 1:50).
-
Incubate at 37°C for 18 hours.[3]
-
Stop the digestion by adding an acid (e.g., formic acid or trifluoroacetic acid).
Visualizations
Caption: The chemical pathway of protein carbamylation by this compound.
Caption: Overview of strategies to prevent protein carbamylation.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. ionsource.com [ionsource.com]
- 3. Inhibition of Protein Carbamylation in this compound Solution Using Ammonium Containing Buffers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of protein carbamylation in this compound solution using ammonium-containing buffers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WO2005051979A1 - Prevention and/or delay of peptide/protein carbamylation in this compound solutions utilizing non-ethylene diamine like compounds - Google Patents [patents.google.com]
- 6. mpbio.com [mpbio.com]
Technical Support Center: Protein Manipulation in High-Concentration Urea Buffers
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with proteins in high-concentration urea buffers.
Frequently Asked Questions (FAQs)
Q1: Why is my protein precipitating when I try to solubilize it in a high concentration of this compound?
A1: While this compound is a powerful denaturant used to solubilize aggregated proteins, precipitation can still occur for several reasons.[1] Insufficient this compound concentration may not be adequate to fully denature and solubilize the protein aggregates. The buffer's pH might be too close to the protein's isoelectric point (pI), minimizing its net charge and reducing solubility.[2] Additionally, the protein concentration itself might be too high, favoring intermolecular interactions and aggregation even in the presence of this compound.[3] Finally, inadequate mixing or incubation time can lead to incomplete solubilization.
Q2: My protein was soluble in 8M this compound, but it precipitated upon dialysis to remove the this compound. What happened?
A2: This is a common issue that typically arises from improper refolding of the protein.[4][5] Rapid removal of this compound can cause the unfolded protein to aggregate before it has a chance to refold into its native, soluble conformation.[6] The hydrophobic regions of the denatured protein, which were stabilized by this compound, become exposed to the aqueous environment too quickly, leading to intermolecular aggregation.[5] Other contributing factors can include a suboptimal buffer composition (pH, salt concentration) for the native protein, a high protein concentration, and the absence of stabilizing additives.[2][3]
Q3: Can heating my this compound buffer help dissolve my protein faster?
A3: Heating this compound-containing buffers is generally not recommended. This compound in solution can decompose into isocyanic acid, which can then irreversibly modify your protein through a process called carbamylation.[7] This modification can alter the protein's charge, structure, and function, and it is more likely to occur at elevated temperatures.[1][7] If you must heat your sample, it is crucial to keep the temperature below 37°C and use freshly prepared this compound solutions to minimize the risk of carbamylation.[1]
Q4: What are some common additives I can use to prevent protein precipitation in this compound buffers?
A4: Several additives can help maintain protein solubility and promote proper refolding. Non-ionic detergents like Triton X-100 can help solubilize hydrophobic proteins.[8] Stabilizing osmolytes such as glycerol and sucrose (typically at 5-30%) can also prevent aggregation.[9] Amino acids like L-arginine are known to suppress aggregation and can be particularly effective during refolding.[9][10] Additionally, reducing agents like dithiothreitol (DTT) or β-mercaptoethanol are often included to prevent the formation of incorrect disulfide bonds.[6]
Q5: How can I tell if my protein is precipitating due to aggregation or degradation?
A5: A simple way to distinguish between aggregation and degradation is to analyze the precipitate using SDS-PAGE. If the protein has aggregated, you will likely see a band at the expected molecular weight of your protein monomer after boiling the sample in SDS-loading buffer. You may also see high-molecular-weight smears or bands that do not enter the gel. If the protein has been degraded, you will observe multiple bands of lower molecular weight than your target protein. The addition of protease inhibitors to your buffers can help prevent degradation.
Troubleshooting Guides
Issue 1: Protein Precipitates During Solubilization in this compound Buffer
If your protein is precipitating during the initial solubilization step, consider the following troubleshooting strategies:
-
Increase this compound Concentration: Your current this compound concentration may be insufficient. Try increasing the concentration stepwise, for example, from 6M to 8M.[11]
-
Optimize Buffer pH: Ensure the pH of your buffer is at least one unit away from the isoelectric point (pI) of your protein to maximize its net charge and solubility.[2]
-
Adjust Protein Concentration: High protein concentrations can promote aggregation. Try solubilizing a smaller amount of protein in the same volume of buffer.[3]
-
Include Additives: The addition of non-ionic detergents (e.g., 0.5 mM Triton X-100) or a combination of this compound and thiothis compound (e.g., 5M this compound, 2M thiothis compound) can enhance the solubilization of hydrophobic proteins.[8][12]
-
Ensure Thorough Mixing: Vortex or stir the solution for an adequate amount of time to ensure the protein is fully denatured and solubilized.
Issue 2: Protein Precipitates During this compound Removal (e.g., Dialysis)
Precipitation during the removal of this compound is a common challenge. The key is to facilitate proper refolding while preventing aggregation.
-
Perform Stepwise Dialysis: Instead of dialyzing directly into a this compound-free buffer, gradually decrease the this compound concentration in steps (e.g., from 8M to 6M, then 4M, 2M, 1M, and finally 0M).[6] This slow removal of the denaturant gives the protein more time to refold correctly.[6]
-
Optimize Refolding Buffer: The composition of the final buffer is critical. Ensure the pH and salt concentrations are optimal for the stability of your native protein.[2]
-
Use Stabilizing Additives: Include additives in your dialysis buffer to aid in refolding and prevent aggregation.
Additive Typical Concentration Purpose L-arginine 0.5 - 1 M Suppresses aggregation[9] Glycerol 10 - 40% (v/v) Stabilizes protein structure[9] Sucrose 5 - 30% (w/v) Stabilizes protein structure DTT/β-mercaptoethanol 1 - 10 mM Prevents incorrect disulfide bond formation[9] -
Lower Protein Concentration: Refolding is often more efficient at lower protein concentrations (e.g., 0.1 mg/mL).[3]
-
Control the Temperature: Perform dialysis at a low temperature (e.g., 4°C) to slow down the aggregation process.[9]
Experimental Protocols
Protocol 1: Preparation of Fresh, High-Quality this compound Buffer
To minimize protein carbamylation, always use freshly prepared this compound solutions.
-
Weigh out high-purity this compound (e.g., crystalline ultra-pure this compound).
-
Dissolve the this compound in the desired buffer (e.g., Tris, HEPES) to just under the final volume.
-
Add a mixed-bed ion-exchange resin to the solution and stir for 10-15 minutes to remove any cyanate and other ionic impurities.
-
Filter the solution to remove the resin beads.
-
Adjust the pH of the solution as needed.
-
Bring the solution to the final volume with buffer.
-
Use the buffer immediately or store it at 4°C for no more than a few days.[11] To inhibit cyanate formation during storage, 25-50 mM ammonium chloride can be added.[11]
Protocol 2: Stepwise Dialysis for this compound Removal and Protein Refolding
This protocol provides a general guideline for removing this compound and refolding a protein that was initially solubilized in 8M this compound.
-
Prepare Dialysis Buffers: Prepare a series of dialysis buffers with decreasing concentrations of this compound (e.g., 6M, 4M, 2M, 1M, and 0M this compound). These buffers should contain the optimal components for your refolded protein, such as the appropriate pH, salt concentration (e.g., 150 mM NaCl), and any necessary additives (e.g., 0.5 M L-arginine, 10% glycerol, 1 mM DTT).
-
Sample Preparation: Place your protein sample, solubilized in 8M this compound, into a dialysis bag or cassette with an appropriate molecular weight cutoff (MWCO).
-
First Dialysis Step: Immerse the dialysis bag in the 6M this compound buffer. The volume of the dialysis buffer should be at least 200-500 times the volume of your sample.[1] Stir gently at 4°C for 2-4 hours.
-
Subsequent Dialysis Steps: Sequentially transfer the dialysis bag to the 4M, 2M, and 1M this compound buffers, dialyzing for 2-4 hours in each at 4°C with gentle stirring.
-
Final Dialysis Steps: Transfer the dialysis bag to the this compound-free (0M) buffer. Perform at least two to three changes of the this compound-free buffer, dialyzing for at least 4 hours for each change, or overnight for the final step, at 4°C with gentle stirring.
-
Protein Recovery and Analysis: After the final dialysis step, recover the protein from the dialysis bag. Centrifuge the sample to pellet any precipitated protein. Analyze the supernatant for soluble, refolded protein.
Visualizations
Caption: Troubleshooting workflow for protein precipitation in this compound buffers.
References
- 1. youtube.com [youtube.com]
- 2. mdpi.com [mdpi.com]
- 3. emedicine.medscape.com [emedicine.medscape.com]
- 4. Online conversion calculator for many types of measurement units in laboratory and medicine practice | UnitsLab.com [unitslab.com]
- 5. Divergent Conversion Efficiencies of Mycobacterium sp. 191574 for Various Phytosterols and Their Underlying Mechanisms [mdpi.com]
- 6. Inhibition of Protein Carbamylation in this compound Solution Using Ammonium Containing Buffers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of solutes on solubilization and refolding of proteins from inclusion bodies with high hydrostatic pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effect of this compound, Arginine, and Ethanol Concentration on Aggregation of 179CVNITV184 Fragment of Sheep Prion Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. Improvement of the solubilization of proteins in two-dimensional electrophoresis with immobilized pH gradients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Treatment with crystalline ultra-pure this compound reduces the aggregation of integral membrane proteins without inhibiting N-terminal sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Urea Concentration for Protein Unfolding
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during protein unfolding experiments using urea.
Frequently Asked Questions (FAQs)
Q1: What is the typical concentration range of this compound used for protein unfolding?
A1: The concentration of this compound required for protein unfolding is highly dependent on the intrinsic stability of the specific protein being studied.[1] However, a general working range is between 0 M and 8 M.[2] Many proteins will unfold in the 3 M to 8 M range, though some may require concentrations as high as 8.5 M.[1][3] It is always recommended to perform a titration experiment to determine the optimal concentration for your protein of interest.
Q2: How does this compound actually unfold proteins?
A2: The precise mechanism of this compound-induced protein denaturation is still a subject of debate, with evidence supporting two primary models that may act in concert:
-
Direct Mechanism: this compound molecules can directly interact with the protein. This is thought to occur through the formation of hydrogen bonds with the peptide backbone and polar amino acid residues, which stabilizes the unfolded state.[4][5][6][7]
-
Indirect Mechanism: this compound can alter the bulk properties of the aqueous solution. It disrupts the hydrogen-bonding network of water, which in turn weakens the hydrophobic effect—a major driving force for protein folding.[6][8] This makes it more energetically favorable for nonpolar residues to become exposed to the solvent, leading to unfolding.[6]
Current research suggests that both direct interactions and indirect effects on water structure contribute to the denaturation process.[6]
Q3: My protein has disulfide bonds. Will this compound be effective for unfolding?
A3: this compound may not be sufficient to fully denature proteins that are stabilized by disulfide bonds.[9][10] For complete unfolding, a reducing agent such as Dithiothreitol (DTT) or β-mercaptoethanol (BME) must be added to the this compound solution to break these covalent linkages. In contrast, a stronger chaotropic agent like Guanidinium Chloride (GdmCl) can sometimes unfold proteins with intact disulfide bonds.[9]
Q4: What is the difference between using this compound and Guanidinium Chloride (GdmCl)?
A4: While both are chaotropic agents, GdmCl is generally considered a stronger denaturant than this compound.[4] They can also unfold proteins through different mechanisms and pathways. For instance, in studies on Protein L, this compound was found to destabilize the β-sheet first, whereas GdmCl acted on the α-helix first.[8][11] The choice between them depends on the protein's stability and the experimental goals.
Q5: Can a protein be refolded after this compound-induced denaturation?
A5: In many cases, yes. The denaturation process by this compound is often reversible.[1] Removing the this compound, typically through methods like dialysis or rapid dilution into a buffer without the denaturant, can allow the protein to refold into its native, functional conformation.[7] However, successful refolding is not guaranteed and can be hampered by issues like protein aggregation.
Troubleshooting Guide
Problem: Incomplete or No Unfolding Observed
-
Possible Cause 1: Insufficient this compound Concentration. The protein may be particularly stable and require a higher concentration of denaturant.
-
Solution: Perform a this compound gradient experiment, testing a range of concentrations up to 8 M or higher. Monitor unfolding using a suitable technique like circular dichroism or intrinsic tryptophan fluorescence.
-
-
Possible Cause 2: Presence of Disulfide Bonds. Covalent disulfide bridges can hold the protein structure together even in the presence of high this compound concentrations.
-
Solution: Add a reducing agent (e.g., 5-10 mM DTT) to your unfolding buffer to cleave the disulfide bonds.
-
-
Possible Cause 3: Protein is an Oligomer. The dissociation of subunits might be the rate-limiting step, or inter-subunit interactions might confer extra stability.
-
Solution: Analyze the protein's oligomeric state before and after this compound treatment using techniques like size-exclusion chromatography (SEC) or native PAGE.
-
Problem: Protein Precipitates During Denaturation
-
Possible Cause 1: High Protein Concentration. At high concentrations, unfolded proteins can expose hydrophobic patches that lead to aggregation and precipitation.
-
Solution: Reduce the working concentration of your protein.
-
-
Possible Cause 2: Unfavorable Buffer Conditions. The pH or ionic strength of the buffer may not be optimal for keeping the unfolded protein soluble.
-
Solution: Screen different buffer conditions. Vary the pH (ensuring it's not close to the protein's isoelectric point) and ionic strength to find a condition that maximizes the solubility of the denatured state.
-
-
Possible Cause 3: Irreversible Aggregation. The unfolding pathway for this particular protein may strongly favor an aggregated state.
-
Solution: Try performing the denaturation at a lower temperature (e.g., 4°C) to slow down aggregation kinetics. Alternatively, consider using a stronger, more rapidly acting denaturant like GdmCl.
-
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound-induced unfolding of model proteins. The Knd represents the this compound concentration that results in the half-maximal rate of protein denaturation.
| Protein | Knd (at 25°C) | Method Used | Reference |
| Hen Egg White Lysozyme (HEWL) | 2.69 ± 0.06 M | Differential Scanning Fluorimetry (DSF) | [12] |
| Hexokinase (HK) | 3.31 ± 0.22 M | Differential Scanning Fluorimetry (DSF) | [12] |
Note: These values are specific to the experimental conditions cited and should be used as a guideline. The precise concentration for maximal unfolding must be determined empirically for each protein and buffer system.
Experimental Protocols
Protocol 1: Determining Unfolding Kinetics using Differential Scanning Fluorimetry (DSF)
This method uses a real-time PCR instrument to monitor protein unfolding by detecting the fluorescence of a dye (e.g., SYPRO Orange) that binds to the exposed hydrophobic core of the unfolded protein.[12]
Materials:
-
Purified protein stock solution
-
SYPRO Orange dye (e.g., 5000x stock)
-
Buffer (e.g., Potassium Phosphate)
-
This compound (solid, high purity)
-
Real-time PCR instrument and compatible plates
Methodology:
-
Prepare this compound Stock: Prepare a high-concentration stock solution of this compound (e.g., 10 M) in the desired experimental buffer. Ensure the this compound is fully dissolved and the pH is adjusted if necessary. Caution: The dissolution of this compound is endothermic; allow the solution to return to room temperature before final volume adjustment.
-
Prepare Reagents:
-
Dilute the SYPRO Orange dye to a 40x working stock in the experimental buffer.[12]
-
Prepare a series of this compound solutions at different concentrations (e.g., 0 M to 8 M in 0.5 M increments) by diluting the 10 M stock.
-
-
Set up Reactions: In each well of a PCR plate, combine the protein, SYPRO Orange, and a specific concentration of this compound solution to a final volume. Include no-protein controls. A typical final concentration might be 5-10 µM protein and 5x SYPRO Orange.
-
Run Experiment: Place the plate in the real-time thermocycler. Set the instrument to maintain a constant temperature (e.g., 25°C) and record fluorescence intensity over time (e.g., every 30 seconds for 1 hour).
-
Data Analysis:
-
For each this compound concentration, plot the fluorescence intensity against time. The initial, linear portion of this curve represents the initial rate of unfolding.[12]
-
Calculate the slope of this linear portion for each this compound concentration.
-
Plot these slopes (unfolding rates) against the corresponding this compound concentration.
-
Fit this curve to the Hill equation to determine the Knd (the this compound concentration at which the unfolding rate is half-maximal).[12]
-
Protocol 2: Monitoring Unfolding with this compound Gradient Gel Electrophoresis
This technique provides a visual representation of a protein's unfolding transition.[2]
Materials:
-
Acrylamide/Bis-acrylamide solution
-
Buffers for gel casting (with 0 M and 8 M this compound)
-
Ammonium persulfate (APS) and TEMED
-
Gradient maker and gel casting apparatus
-
Electrophoresis tank and power supply
-
Protein sample
-
Loading dye (non-denaturing)
-
Coomassie stain or other protein stain
Methodology:
-
Prepare Gel Solutions: Make two acrylamide gel solutions. Both should contain the same buffer and acrylamide concentration, but one will contain 0 M this compound and the other will contain 8 M this compound.[2]
-
Cast the Gradient Gel: Use a gradient maker to cast a slab gel where the this compound concentration varies horizontally from 0 M on one side to 8 M on the other. A single, wide sample well should be cast across the top of the gel.
-
Prepare and Load Sample: Mix the protein sample with a non-denaturing loading dye. Apply the sample evenly across the entire width of the sample well.[2]
-
Run Electrophoresis: Perform electrophoresis in a direction perpendicular to the this compound gradient. As the protein migrates into the gel, different molecules are exposed to different this compound concentrations.[2]
-
Stain and Visualize: After the run, stain the gel with Coomassie blue. The resulting pattern will show the protein's electrophoretic mobility as a function of this compound concentration.
-
Interpretation: In the low-urea region of the gel, the protein will be folded and migrate as a compact band. As the this compound concentration increases to a point where unfolding occurs, the protein's hydrodynamic volume will increase, causing its mobility to decrease (the band will shift upwards). This transition zone provides a qualitative measure of the protein's stability.[2]
Visualizations
Caption: Workflow for determining protein unfolding kinetics using DSF.
Caption: The direct and indirect mechanisms of this compound denaturation.
Caption: A decision tree for troubleshooting incomplete unfolding.
References
- 1. researchgate.net [researchgate.net]
- 2. D.P. Goldenberg UofU [goldenberg.biology.utah.edu]
- 3. This compound denatured state ensembles contain extensive secondary structure that is increased in hydrophobic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. The structural basis of this compound-induced protein unfolding in β-catenin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The molecular basis for the chemical denaturation of proteins by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. This compound and Guanidinium Chloride Denature Protein L in Different Ways in Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Contrasting Effects of Guanidinium Chloride and this compound on the Activity and Unfolding of Lysozyme - PMC [pmc.ncbi.nlm.nih.gov]
- 11. discover.library.noaa.gov [discover.library.noaa.gov]
- 12. tandfonline.com [tandfonline.com]
Technical Support Center: Improving the Stability and Shelf-Life of Concentrated Urea Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with concentrated urea solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in aqueous solutions?
A1: Concentrated this compound solutions are susceptible to two primary degradation pathways:
-
Hydrolysis: this compound decomposes into ammonia and isocyanic acid. The isocyanic acid can further hydrolyze to form more ammonia and carbon dioxide.[1][2] This process is significantly influenced by temperature and pH.[1][3]
-
Biuret Formation: At temperatures above 160°C, or in the presence of isocyanic acid, this compound molecules can react with each other to form biuret, which can be detrimental to many biological experiments and agricultural applications.[4][5]
Q2: What are the visible signs of this compound solution degradation?
A2: Degradation of a this compound solution can be identified by several observable signs:
-
Ammonia Odor: The hydrolysis of this compound produces ammonia, which has a distinct, pungent smell.[1][6]
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Increased pH: The formation of ammonia, a weak base, will lead to an increase in the pH of the solution over time.[7][8]
-
Crystallization/Precipitation: Changes in concentration due to degradation or temperature fluctuations can lead to the crystallization of this compound or its byproducts.[9][10]
-
Cloudiness: The formation of insoluble byproducts can cause the solution to appear cloudy.
Q3: How does temperature affect the stability of my this compound solution?
A3: Temperature is a critical factor in the stability of this compound solutions. Higher temperatures accelerate the rate of both hydrolysis and biuret formation.[1][3][11] For long-term storage, it is recommended to keep this compound solutions at refrigerated temperatures (e.g., 4°C) to minimize degradation.[1][4]
Q4: What is the optimal pH range for storing concentrated this compound solutions?
A4: this compound solutions are most stable in a slightly acidic to neutral pH range, typically between pH 4 and 8.[1][3] The lowest degradation rate has been observed at a pH of 6.0, maintained with a lactate buffer.[1][3]
Q5: Can I use any buffer to stabilize my this compound solution?
A5: While several buffers can help maintain the optimal pH, some are more effective than others. Lactate and phosphate buffers have been shown to be effective in stabilizing this compound solutions.[1][7] Citrate buffers have also been studied for this purpose.[7] The choice of buffer may depend on the specific application and compatibility with other components in the formulation.
Troubleshooting Guides
Issue 1: My concentrated this compound solution is crystallizing.
| Potential Cause | Troubleshooting Step | Explanation |
| Low Temperature | Gently warm the solution while stirring. Store the solution at a controlled room temperature if refrigeration is not required for stability. | This compound has a temperature-dependent solubility. If the storage temperature drops too low, the this compound will precipitate out of the solution.[10] |
| Evaporation | Ensure the storage container is tightly sealed. If necessary, reconstitute the solution by adding a small amount of ultrapure water. | Water evaporation will increase the this compound concentration beyond its solubility limit, leading to crystallization. |
| Contamination | Filter the solution through a 0.22 µm filter to remove any particulate matter that could act as nucleation sites for crystal growth. | Impurities can provide surfaces that promote the initiation of crystallization. |
Issue 2: My this compound solution has a strong smell of ammonia.
| Potential Cause | Troubleshooting Step | Explanation |
| This compound Hydrolysis | Adjust the pH of the solution to a range of 4-8 using a suitable buffer like lactate or phosphate.[1][3] Store the solution at a lower temperature (e.g., 4°C).[1] | The ammonia odor is a direct result of this compound hydrolysis.[1][6] Controlling pH and temperature can significantly slow down this degradation process. |
| High Storage Temperature | Move the solution to a cooler storage location, such as a refrigerator. | Elevated temperatures accelerate the rate of this compound decomposition into ammonia.[1][3] |
Issue 3: I am observing unexpected results in my protein denaturation experiments.
| Potential Cause | Troubleshooting Step | Explanation |
| Isocyanic Acid Formation | Prepare fresh this compound solutions for critical applications. Alternatively, deionize the this compound solution using a mixed-bed ion-exchange resin immediately before use.[4] | This compound in solution exists in equilibrium with ammonium cyanate, which can generate isocyanic acid.[4] Isocyanic acid can carbamylate proteins, leading to artifacts in experimental results.[4] |
| Biuret Impurity | Use a high-purity grade of this compound for preparing solutions. If biuret formation is suspected, its concentration can be determined using standardized analytical methods.[12] | Biuret, formed from the condensation of this compound molecules, can interfere with protein assays and affect protein stability.[5] |
Quantitative Data on this compound Solution Stability
Table 1: Effect of pH and Temperature on this compound Degradation
| Temperature | pH | Buffer | Degradation Rate Constant (k) | Reference |
| 25°C - 60°C | 3.11 - 9.67 | Various | Degradation increases with temperature and deviates from the optimal pH range of 4-8. | [3] |
| Not Specified | 6.0 | Lactate | Lowest degradation observed. | [1][3] |
Table 2: Efficacy of Different Stabilizing Additives
| Additive | Concentration | Observation | Reference |
| Phosphoric Acid (H₃PO₄) | 0.39% in 20% N solution | Can be preserved for 5-6 months without pH exceeding 7.5. | [7] |
| Ammonium Nitrate (NH₄NO₃) | 3% w/w in 20% N solution | Suitable for stabilizing this compound solutions. | [7] |
| Ammonium Sulfate ((NH₄)₂SO₄) | 3% w/w in 20% N solution | Suitable for stabilizing this compound solutions. | [7] |
| Ammonium Dihydrogen Phosphate (NH₄H₂PO₄) | 3% w/w in 20% N solution | Very suitable for stabilizing this compound solutions. | [7] |
| Triacetin | Not Specified | Reported to prevent the degradation of this compound. | [1] |
| Isopropanol | Not Specified | Showed the best effort in retarding this compound decomposition in non-aqueous solutions. | [3] |
Experimental Protocols
Protocol 1: Determination of this compound Concentration
A common method for determining this compound concentration is the diacetyl monoxime colorimetric method.
-
Reagent Preparation:
-
Diacetyl Monoxime Solution: Dissolve a specific amount of diacetyl monoxime in deionized water.
-
Thiosemicarbazide Solution: Dissolve a specific amount of thiosemicarbazide in deionized water.
-
Acid Reagent: A mixture of sulfuric acid and phosphoric acid.
-
-
Procedure:
-
Prepare a standard curve using known concentrations of this compound.
-
Add a small volume of the sample (or standard) to a test tube.
-
Add the diacetyl monoxime and thiosemicarbazide solutions.
-
Add the acid reagent.
-
Heat the mixture in a boiling water bath for a specified time (e.g., 15-20 minutes).
-
Cool the tubes to room temperature.
-
Measure the absorbance at a specific wavelength (typically around 540 nm) using a spectrophotometer.
-
Determine the this compound concentration in the sample by comparing its absorbance to the standard curve.
-
Protocol 2: Quantification of Biuret Content
The biuret content can be determined using a standardized spectrophotometric method.
-
Reagent Preparation:
-
Alkaline Tartrate Solution: Dissolve sodium potassium tartrate and sodium hydroxide in deionized water.
-
Copper Sulfate Solution: Dissolve copper sulfate in deionized water.
-
-
Procedure:
-
Prepare a standard curve using known concentrations of biuret.
-
Add a specific volume of the sample (or standard) to a volumetric flask.
-
Add the alkaline tartrate solution and mix.
-
Add the copper sulfate solution and bring the volume to the mark with deionized water.
-
Allow the color to develop for a specified time (e.g., 15 minutes) at room temperature.
-
Measure the absorbance at a specific wavelength (typically around 555 nm) using a spectrophotometer.
-
Calculate the biuret concentration in the sample based on the standard curve.[12]
-
Visualizations
Caption: Primary degradation pathways of this compound in solution.
Caption: Troubleshooting workflow for common this compound solution issues.
Caption: Key factors influencing the stability of this compound solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Stability of this compound in solution and pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Biuret in this compound fertilizer (1990) | Robert Mikkelsen | 38 Citations [scispace.com]
- 6. smartachievers.online [smartachievers.online]
- 7. journal.uctm.edu [journal.uctm.edu]
- 8. google.com [google.com]
- 9. youtube.com [youtube.com]
- 10. How to store 1000l of liquid this compound in winter? - Blog [ebenergyhk.com]
- 11. Thermodynamics and reaction mechanism of this compound decomposition - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C9CP01529A [pubs.rsc.org]
- 12. journal.uctm.edu [journal.uctm.edu]
Technical Support Center: Troubleshooting Western Blot Artifacts Caused by Urea
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common artifacts and issues encountered when using urea in Western blotting experiments.
Frequently Asked Questions (FAQs)
Q1: Why is this compound used in Western blot sample preparation?
A1: this compound is a strong denaturing agent, or chaotrope, used to solubilize proteins, especially those that are difficult to extract or prone to aggregation. It is particularly useful for disrupting strong protein-protein interactions and ensuring complete denaturation, which is crucial for accurate protein separation by size in SDS-PAGE.
Q2: What are the most common artifacts in Western blotting caused by this compound?
A2: The most common artifacts include:
-
Streaky or smeared bands: This can be caused by protein aggregation or precipitation within the gel wells if this compound is not properly managed.
-
Incorrect molecular weight determination: High concentrations of this compound can alter the migration of proteins in the gel.
-
Weak or no signal: This may result from protein carbamylation, which can mask antibody epitopes, or from incomplete protein transfer.
-
High background: Residual this compound or improper sample preparation can contribute to a noisy background on the blot.
Q3: What is protein carbamylation and how does it affect Western blotting?
A3: Carbamylation is a chemical modification where isocyanic acid, a breakdown product of this compound in solution, reacts with the primary amino groups on proteins (N-terminus and lysine side chains). This modification can alter the protein's charge and conformation, potentially masking the epitope recognized by the primary antibody and leading to a weak or absent signal. Heating protein samples in the presence of this compound significantly accelerates this process.
Q4: Should I heat my protein samples if they are in a this compound-containing loading buffer?
A4: It is generally recommended to avoid heating protein samples in this compound-containing buffers, as this promotes protein carbamylation. Most protocols suggest incubation at room temperature or a slightly elevated temperature (e.g., 37°C) for a short period to achieve denaturation without inducing significant carbamylation. If heating is deemed necessary, it should be done for the shortest possible time at the lowest effective temperature.
Q5: What is the maximum concentration of this compound that can be loaded onto an SDS-PAGE gel?
A5: While high concentrations of this compound (e.g., 8M) are used for initial protein solubilization, the final concentration in the sample loaded onto the gel should be lower. High this compound concentrations can cause lane distortion and affect protein migration. It is advisable to dilute the sample to a final this compound concentration of 2M or less before loading.
Troubleshooting Guides
Problem 1: Streaky or Smeared Bands
| Possible Cause | Recommended Solution |
| Protein Precipitation in the Well | Ensure the final concentration of this compound in the loading buffer is not too high (ideally ≤ 2M). Centrifuge the sample at high speed before loading to pellet any aggregates. |
| Protein Aggregation During Sample Preparation | Avoid excessive heating of the sample. Ensure complete solubilization of the protein pellet in the this compound buffer. |
| Incomplete Denaturation | While avoiding high heat, ensure the sample is incubated in the loading buffer for a sufficient time (e.g., 15-30 minutes at room temperature) to allow for denaturation. |
| High Salt Concentration | If the sample contains high salt concentrations from the lysis buffer, consider desalting the sample before adding the loading buffer. |
Problem 2: Weak or No Signal
| Possible Cause | Recommended Solution |
| Protein Carbamylation | Avoid heating samples in this compound-containing buffers. Prepare fresh this compound-containing buffers, as this compound can break down into isocyanic acid over time. |
| Epitope Masking by this compound | Some proteins may partially refold even in the presence of SDS. Including a lower concentration of this compound (e.g., 2-4M) in the gel and running buffer can sometimes help maintain a denatured state. |
| Inefficient Protein Transfer | High this compound concentrations can affect transfer efficiency. Ensure the final this compound concentration in the sample is low. Consider removing this compound from the sample before electrophoresis. |
| Low Protein Concentration | Ensure an adequate amount of protein is loaded. The presence of this compound can sometimes interfere with certain protein quantification assays. |
Problem 3: High Background
| Possible Cause | Recommended Solution |
| Contaminants in this compound | Use high-purity this compound to prepare buffers. Impurities can contribute to background noise. |
| Improper Blocking | Ensure the blocking step is sufficient (e.g., 1 hour at room temperature or overnight at 4°C). |
| Insufficient Washing | Increase the number and/or duration of wash steps after primary and secondary antibody incubations. |
Experimental Protocols
Protocol 1: Sample Lysis with this compound-Containing Buffer
This protocol is suitable for the extraction of total proteins from cells or tissues, particularly for proteins that are difficult to solubilize.
Materials:
-
This compound Lysis Buffer: 8 M this compound, 2 M thiothis compound, 4% CHAPS, 30 mM Tris, pH 8.5
-
Protease and phosphatase inhibitor cocktails
-
Ice-cold PBS
-
Cell scraper
-
Microcentrifuge
Procedure:
-
Wash cells once with ice-cold PBS and aspirate the supernatant.
-
Add an appropriate volume of this compound Lysis Buffer (with freshly added inhibitors) to the cell pellet or tissue.
-
For cultured cells, scrape the cells and transfer the lysate to a microcentrifuge tube. For tissues, homogenize the sample in the lysis buffer.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube, avoiding the lipid layer at the top and the pellet at the bottom.
-
Determine the protein concentration using a compatible protein assay (e.g., Bradford assay, being mindful of potential interference from buffer components).
Protocol 2: this compound Removal by Dialysis
This method is used to exchange the buffer and remove this compound from the protein sample before electrophoresis.
Materials:
-
Dialysis tubing or cassette with an appropriate molecular weight cut-off (MWCO)
-
Dialysis buffer (e.g., Tris-buffered saline)
-
Stir plate and stir bar
-
Beaker
Procedure:
-
Prepare the dialysis membrane according to the manufacturer's instructions (this may involve pre-wetting).
-
Load the protein sample into the dialysis tubing or cassette, ensuring no air bubbles are trapped.
-
Place the sealed dialysis device in a beaker containing a large volume of dialysis buffer (at least 200 times the sample volume).
-
Place the beaker on a stir plate and stir gently at 4°C.
-
Dialyze for 2-4 hours.
-
Change the dialysis buffer and continue to dialyze for another 2-4 hours.
-
For optimal this compound removal, perform a third buffer change and dialyze overnight at 4°C.
-
Recover the protein sample from the dialysis device.
Protocol 3: this compound Removal using Desalting Spin Columns
This is a rapid method for removing this compound and exchanging the buffer for small sample volumes.
Materials:
-
Desalting spin column with an appropriate MWCO
-
Microcentrifuge
-
Collection tubes
-
Equilibration buffer (the desired buffer for the final sample)
Procedure:
-
Prepare the desalting spin column according to the manufacturer's instructions. This typically involves removing the storage buffer by centrifugation.
-
Equilibrate the column by adding the desired equilibration buffer and centrifuging. Repeat this step 2-3 times.
-
Place the equilibrated column in a fresh collection tube.
-
Slowly apply the protein sample to the center of the resin bed.
-
Centrifuge the column according to the manufacturer's protocol to collect the desalted protein sample in the collection tube.
Visualizations
Caption: Chemical pathway of protein carbamylation by this compound.
Caption: Troubleshooting workflow for this compound-related artifacts.
Technical Support Center: Optimization of Urea-Based Lysis Buffers
Welcome to the technical support center for the optimization of urea-based lysis buffers. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for common challenges encountered during protein extraction experiments.
Troubleshooting Guide
This section addresses specific issues in a question-and-answer format to help you quickly identify and solve problems.
Problem: My protein yield is consistently low. What could be the cause?
Low protein yield can stem from several factors, ranging from incomplete cell lysis to protein degradation.
-
Possible Cause 1: Inefficient Cell Lysis. The cell wall or membrane may not be sufficiently disrupted to release the intracellular contents. This is particularly common with organisms that have tough cell walls, like yeast and bacteria.
-
Solution: Increase the intensity or duration of the physical disruption method (e.g., sonication, bead beating). Ensure the appropriate volume of lysis buffer is used for the cell pellet size.[1] For difficult-to-lyse samples, consider adding a small amount of a compatible detergent, such as CHAPS or Triton X-100, to the this compound buffer.
-
-
Possible Cause 2: Protein Degradation. Once the cell is lysed, endogenous proteases and phosphatases are released and can degrade your target proteins.[2]
-
Possible Cause 3: Protein Precipitation. High concentrations of this compound can sometimes lead to the precipitation of certain proteins, especially if the sample is not handled correctly.
-
Solution: Ensure the this compound buffer is freshly made and that the this compound is fully dissolved. Avoid repeated freeze-thaw cycles of the lysate.
-
Problem: My lysate is extremely viscous and difficult to pipette. How can I fix this?
High viscosity is almost always due to the release of large amounts of DNA and RNA from the nucleus upon cell lysis.[5][6]
-
Solution 1: Sonication. This is the most common method to shear the long strands of nucleic acids into smaller fragments, thereby reducing the viscosity.[5] Perform sonication on ice in short bursts to prevent sample heating.[3][7]
-
Solution 2: Nuclease Treatment. Add an enzyme like Benzonase or DNase I to your lysis buffer.[4] These enzymes will digest the DNA and RNA, effectively eliminating the viscosity.[6] This is a gentler method than sonication and is preferred when protein-nucleic acid interactions are not being studied.
Problem: I'm seeing unexpected modifications or artifacts in my downstream analysis (e.g., mass spectrometry, IEF). What is happening?
A common issue with this compound buffers is protein carbamylation, an artificial modification that can interfere with analysis.
-
Cause: In aqueous solutions, this compound can break down into isocyanic acid.[8][9] This compound can then react with the primary amino groups on proteins (N-terminus and lysine side chains), a process called carbamylation.[8][10][11][12] This modification can alter a protein's isoelectric point and mass, leading to artifactual spots on 2D gels or incorrect identifications in mass spectrometry.[8]
-
Solution 1: Use Fresh Buffer. Always prepare this compound-containing buffers fresh on the day of use from high-purity this compound.[7][13] this compound in solution will degrade over time, increasing the concentration of isocyanic acid.[8]
-
Solution 2: Control Temperature. Avoid heating this compound-containing solutions above 37°C, as heat accelerates the decomposition of this compound.[3][8] All incubation steps should be performed at or below room temperature if possible.
-
Solution 3: Use Cyanate Scavengers. Including primary amine-containing buffers like Tris or using ammonium-containing buffers can help to scavenge the isocyanic acid and prevent it from reacting with your proteins.[8][10][11]
Troubleshooting Summary Table
| Issue | Possible Cause | Recommended Solution(s) |
| Low Protein Yield | Inefficient cell lysis | Increase physical disruption; optimize buffer volume; add compatible detergents. |
| Protein degradation | Work on ice; add fresh protease/phosphatase inhibitors.[2] | |
| Protein precipitation | Use freshly prepared buffer; avoid freeze-thaw cycles. | |
| High Viscosity | Nucleic acid contamination | Sonicate the lysate on ice; add nucleases (e.g., Benzonase).[4][5] |
| Artifactual Modifications | Protein carbamylation | Prepare this compound buffer fresh; avoid heating above 37°C.[3][7][8] |
| Use buffers that act as cyanate scavengers (e.g., Tris, ammonium bicarbonate).[8][10][11] |
Frequently Asked Questions (FAQs)
Q1: What are the roles of the main components in a this compound-based lysis buffer?
This compound-based buffers are designed to be strongly denaturing to effectively solubilize a wide range of proteins, including those that are difficult to extract.
-
This compound (6-8 M): The primary component, a chaotropic agent that disrupts hydrogen bonds and hydrophobic interactions, leading to the unfolding and denaturation of proteins.[14] This is crucial for solubilizing proteins from complex structures like membranes and inclusion bodies.
-
Thiothis compound (up to 2 M): Often used in combination with this compound, thiothis compound is a more effective chaotropic agent and can improve the solubilization of hydrophobic proteins.[14][15]
-
Detergents (e.g., CHAPS, Triton X-100, SDS): These amphiphilic molecules help to disrupt cell membranes and solubilize membrane proteins.[14][16] The choice of detergent depends on the required denaturing strength and downstream application compatibility.
-
Buffering Agent (e.g., Tris, HEPES): Maintains a stable pH to prevent protein degradation or precipitation.[14]
-
Reducing Agents (e.g., DTT, β-mercaptoethanol): Reduce disulfide bonds within and between proteins, further aiding in denaturation and preventing aggregation.[14]
-
Protease/Phosphatase Inhibitors: A cocktail of inhibitors is essential to prevent the degradation and modification of target proteins by endogenous enzymes released during lysis.[2][3][4]
Q2: When should I choose a this compound-based lysis buffer over a milder one like RIPA?
The choice of buffer depends on the location of your protein of interest and the requirements of your downstream application.
-
Choose this compound Buffer When:
-
Your target protein is known to be insoluble or part of a complex, tightly-bound structure (e.g., nuclear matrix, cytoskeletal proteins).[17][18]
-
You need to solubilize the entire proteome for analyses like 2D-gel electrophoresis or shotgun proteomics.[16][18]
-
You are working with samples that are difficult to lyse and require harsh denaturation.
-
-
Choose RIPA Buffer When:
-
Your target protein is cytoplasmic or loosely associated with membranes.[18]
-
You need to preserve protein-protein interactions for assays like co-immunoprecipitation (Co-IP).
-
You need to maintain some level of protein activity or native structure.
-
Q3: Can I store my this compound lysis buffer?
It is strongly recommended to prepare the complete this compound lysis buffer fresh for each experiment.[7][13] this compound in solution degrades to form ammonium cyanate, which leads to protein carbamylation.[8][9] If you must prepare a stock, make a concentrated stock of the buffer components without this compound and add solid, high-purity this compound to the final working volume just before use.
Q4: How do I choose the right this compound concentration for my specific cell type?
The optimal concentration can vary, but here are some general starting points.
Recommended Starting this compound Concentrations for Different Cell Types
| Cell Type | Typical this compound Concentration | Key Considerations |
| Mammalian (adherent/suspension) | 6 - 8 M | 8 M is common for whole-proteome solubilization.[4] Softer cells may lyse effectively with 6 M. |
| Bacteria (Gram-negative/positive) | 8 M | Often requires vigorous physical disruption (sonication, bead beating) in addition to the chaotropic agent. |
| Yeast (e.g., S. cerevisiae) | 8 M | A tough cell wall necessitates strong mechanical lysis (e.g., glass beads) prior to full solubilization in this compound buffer.[19][20][21] |
| Plant Tissue | 7 - 8 M | Cell walls require cryogenic grinding or other intensive homogenization before buffer addition. |
| FFPE Tissue | 7 M this compound / 2 M Thiothis compound | Requires heat-induced antigen retrieval steps; buffer composition is critical to reverse cross-linking and solubilize proteins.[22] |
Experimental Protocols & Visualizations
Protocol 1: Preparation of 8M this compound Lysis Buffer
This protocol is for a standard, robust lysis buffer suitable for whole-cell lysates from mammalian cells for downstream applications like Western blotting or mass spectrometry.
Reagents:
-
This compound (Ultra-pure grade)
-
Tris-HCl
-
Sodium Chloride (NaCl)
-
EDTA
-
Triton X-100
-
Protease Inhibitor Cocktail (e.g., Sigma-Aldrich P8340)
-
Phosphatase Inhibitor Cocktail (e.g., Sigma-Aldrich P5726)
-
Nuclease (e.g., Benzonase)
-
Deionized Water
Procedure (for 10 mL):
-
To 4 mL of deionized water, add 4.8 g of this compound.
-
Add 1 mL of 1 M Tris-HCl, pH 8.0 (final concentration 100 mM).
-
Add 0.3 mL of 5 M NaCl (final concentration 150 mM).
-
Add 0.2 mL of 0.5 M EDTA, pH 8.0 (final concentration 10 mM).
-
Add 0.1 mL of 10% Triton X-100 (final concentration 0.1%).
-
Gently mix at room temperature until the this compound is completely dissolved. Do not heat. The final volume will be close to 10 mL. Adjust with deionized water if necessary.
-
Immediately before use, add 100 µL of protease inhibitor cocktail, 100 µL of phosphatase inhibitor cocktail, and 1 µL of Benzonase.
Diagram: General Workflow for Cell Lysis with this compound Buffer
Caption: Workflow for protein extraction using a this compound-based lysis buffer.
Diagram: Troubleshooting Low Protein Yield
Caption: Decision tree for troubleshooting low protein yield.
Diagram: this compound's Mechanism of Action
Caption: How this compound denatures proteins by disrupting internal hydrogen bonds.
References
- 1. personalpages.manchester.ac.uk [personalpages.manchester.ac.uk]
- 2. google.com [google.com]
- 3. zmbh.uni-heidelberg.de [zmbh.uni-heidelberg.de]
- 4. Cell lysis and immunoblotting [protocols.io]
- 5. researchgate.net [researchgate.net]
- 6. Reduction of Cell Lysate Viscosity during Processing of Poly(3-Hydroxyalkanoates) by Chromosomal Integration of the Staphylococcal Nuclease Gene in Pseudomonas putida - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.fredhutch.org [research.fredhutch.org]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. Inhibition of Protein Carbamylation in this compound Solution Using Ammonium Containing Buffers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of protein carbamylation in this compound solution using ammonium-containing buffers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Protein carbamylation and proteomics: from artifacts to elucidation of biological functions [frontiersin.org]
- 13. assays.cancer.gov [assays.cancer.gov]
- 14. ptglab.com [ptglab.com]
- 15. mdpi.com [mdpi.com]
- 16. bio-rad.com [bio-rad.com]
- 17. researchgate.net [researchgate.net]
- 18. Sample prep for proteomics of breast cancer: proteomics and gene ontology reveal dramatic differences in protein solubilization preferences of radioimmunoprecipitation assay and this compound lysis buffers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. static.igem.org [static.igem.org]
- 20. Optimized Protein Extraction for Quantitative Proteomics of Yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Supernatant/pellet fractionation of budding yeast cells by cryogenic lysis [drummondlab.org]
- 22. Optimization of this compound Based Protein Extraction from Formalin-Fixed Paraffin-Embedded Tissue for Shotgun Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Protein Refolding from Urea to Maximize Yield
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the refolding of proteins from urea-denatured states. Our goal is to help you increase your protein yield and obtain functionally active protein.
Troubleshooting Guide
Issue 1: Low or No Yield of Refolded Protein
| Possible Cause | Troubleshooting Steps |
| Protein Aggregation During this compound Removal: Rapid removal of this compound can lead to the formation of insoluble aggregates, which is a primary cause of low yield.[1][2] | - Optimize this compound Removal Rate: Instead of a single-step dialysis against a this compound-free buffer, employ a stepwise dialysis with gradually decreasing this compound concentrations (e.g., 8M -> 6M -> 4M -> 2M -> 0M).[3] Allow at least 4 hours for each dialysis step.[4] - Consider Rapid Dilution: Slowly add the denatured protein solution drop-wise into a large volume of rapidly stirring refolding buffer.[3][5] This method aims to quickly lower the protein and denaturant concentration to favor intramolecular folding over intermolecular aggregation.[6] - On-Column Refolding: Bind the denatured protein to a chromatography column (e.g., Ni-NTA for His-tagged proteins) and then apply a gradient of decreasing this compound concentration to refold the protein while it is immobilized.[3][4] |
| Suboptimal Buffer Conditions: The pH, ionic strength, and presence of additives in the refolding buffer are critical for successful refolding. | - pH Optimization: The optimal pH for refolding is often near the protein's isoelectric point (pI) to minimize electrostatic repulsion, but this can also promote aggregation. Experiment with a range of pH values, typically between 7.5 and 8.5.[7] - Ionic Strength: Adjust the salt concentration (e.g., NaCl) in the refolding buffer. While some salt is often necessary, high concentrations can sometimes hinder refolding.[8] - Utilize Additives: Incorporate additives that stabilize the native state or inhibit aggregation. Common additives include L-arginine (0.4M - 1M), glycerol (5-20%), and low concentrations of this compound (0.5-1M) or guanidine hydrochloride (0.5M).[3][4][9] |
| Incorrect Redox Environment (for proteins with disulfide bonds): Improper formation of disulfide bonds can lead to misfolded, inactive protein. | - Include Redox Shuffling Agents: Add a mixture of reduced and oxidized glutathione (GSH/GSSG) to the refolding buffer to facilitate correct disulfide bond formation.[10][11] A common starting ratio is 5 mM GSH to 1 mM GSSG.[10] |
| High Protein Concentration: Folding is a unimolecular process, while aggregation is a multimolecular process. High protein concentrations favor aggregation. | - Reduce Protein Concentration: Aim for a final protein concentration in the range of 10-100 µg/mL during refolding.[6] While some proteins can be refolded at higher concentrations, starting low is generally more successful. |
Issue 2: Protein Precipitates During Dialysis or Dilution
| Possible Cause | Troubleshooting Steps |
| "Shock" from Rapid Denaturant Removal: A sudden decrease in this compound concentration can cause hydrophobic patches on partially folded intermediates to interact and aggregate.[1] | - Slow Down this compound Removal: As mentioned above, use a stepwise dialysis protocol.[3][12] If precipitation occurs at a specific this compound concentration (e.g., 2M), try smaller decrements in this compound concentration around that point.[2] - Pulsed Dilution: Instead of a single rapid dilution, add the denatured protein to the refolding buffer in small aliquots over a longer period.[6] |
| Unfavorable Buffer Conditions: The buffer composition may not be suitable for maintaining the solubility of folding intermediates. | - Screen Different Additives: Test a panel of additives known to suppress aggregation, such as L-arginine, proline, and polyethylene glycol (PEG).[9][13] - Temperature Optimization: Perform refolding at a lower temperature (e.g., 4°C) to slow down aggregation kinetics.[6][7] |
| Protein Concentration Too High: Even with optimized buffer conditions, high protein concentrations can lead to precipitation. | - Further Dilute the Protein: Decrease the initial concentration of the denatured protein solution before starting the refolding process. |
Frequently Asked Questions (FAQs)
Q1: What is the best method for removing this compound to refold my protein?
There is no single "best" method, as the optimal approach is protein-dependent.[7] The three most common methods are:
-
Stepwise Dialysis: This method involves gradually decreasing the this compound concentration in the dialysis buffer.[12] It is a relatively simple but can be time-consuming.[12]
-
Rapid Dilution: This involves quickly diluting the denatured protein into a large volume of refolding buffer.[10] It is a fast and reproducible method.[10]
-
On-Column Refolding: This technique involves refolding the protein while it is bound to a chromatography resin.[10] This can be very efficient as it combines purification and refolding into a single step.[4]
It is often necessary to empirically test different methods to find the one that gives the highest yield for your specific protein.
Q2: What are some common additives that can improve refolding yield, and how do they work?
Several additives can be included in the refolding buffer to enhance yield:
-
L-Arginine: This amino acid is one of the most effective aggregation suppressors. It is thought to work by interacting with hydrophobic patches on folding intermediates, thereby preventing them from aggregating.[9]
-
Glycerol, Sucrose, and other Polyols: These act as protein stabilizers, favoring the more compact, native-like conformations.[9][14]
-
Low Concentrations of Denaturants (this compound or Guanidine Hydrochloride): At non-denaturing concentrations (e.g., 0.5-1M), these agents can help to keep folding intermediates soluble and prevent aggregation.[15][9]
-
Redox Shuffling Systems (e.g., GSH/GSSG): For proteins containing disulfide bonds, these systems are crucial for facilitating the correct formation of these bonds.[11]
Q3: How can I determine if my refolded protein is active?
The best way to confirm correct refolding is to perform a functional assay specific to your protein.[7] This could be an enzymatic activity assay, a ligand-binding assay, or another bioassay that measures the protein's biological function. Spectroscopic methods like Circular Dichroism (CD) can be used to assess the secondary structure of the refolded protein and compare it to the known structure of the native protein.[16]
Q4: My protein has cysteine residues. What special considerations do I need to take?
For proteins with cysteine residues, it is crucial to manage the formation of disulfide bonds.[11]
-
During Solubilization: Include a strong reducing agent like dithiothreitol (DTT) or β-mercaptoethanol in the this compound-containing solubilization buffer to ensure all disulfide bonds are broken and cysteines are in a reduced state.[17]
-
During Refolding: Remove the strong reducing agent and include a redox shuffling system, such as a combination of reduced and oxidized glutathione (GSH/GSSG), in the refolding buffer.[11] This allows for the correct disulfide bonds to form as the protein folds.
Q5: At what temperature should I perform protein refolding?
In general, lower temperatures (around 4°C) are recommended to minimize aggregation.[6][7] Aggregation is often driven by hydrophobic interactions, which are weaker at lower temperatures. However, the optimal temperature can be protein-specific, and in some cases, room temperature may yield better results.
Quantitative Data Summary
| Parameter | Condition 1 | Condition 2 | Condition 3 | Yield (%) | Protein | Reference |
| Refolding Method | Rapid Dilution | Stepwise Dialysis | On-Column | Varies | Organophosphorus Hydrolase | [10] |
| Additive | No Additive | 400 mM L-Arginine | Varies | Varies | Glucose-6-phosphate dehydrogenase | [13] |
| Protein Concentration | 0.1 mg/mL | 0.2 mg/mL | 0.5 mg/mL | Varies | Single domain antibody | [18] |
| pH | 7.5 | 8.0 | 8.5 | Varies | Single domain antibody | [18] |
Note: Specific yield percentages are highly dependent on the protein and the precise experimental conditions and are often not reported in a standardized way in the literature. The table above illustrates the types of comparisons that are important in optimizing a refolding protocol.
Key Experimental Protocols
Protocol 1: Stepwise Dialysis for Protein Refolding
-
Preparation of Denatured Protein: Solubilize the purified, denatured protein in a buffer containing 8M this compound (e.g., 50 mM Tris-HCl, pH 8.0, 1 mM EDTA, 8M this compound).
-
Dialysis Setup: Place the denatured protein solution into a dialysis bag with an appropriate molecular weight cut-off.
-
Stepwise this compound Removal:
-
Dialyze against a 20-fold excess volume of refolding buffer containing 6M this compound for 4-6 hours at 4°C with gentle stirring.
-
Transfer the dialysis bag to a fresh 20-fold excess volume of refolding buffer containing 4M this compound and dialyze for 4-6 hours at 4°C.
-
Repeat the dialysis step with refolding buffer containing 2M this compound, and then finally with this compound-free refolding buffer. Perform the final dialysis step overnight.[3][5]
-
-
Recovery and Analysis:
-
Recover the protein solution from the dialysis bag.
-
Centrifuge the solution at high speed (e.g., >12,000 x g) for 15-20 minutes to pellet any aggregated protein.[10]
-
Determine the concentration of the soluble, refolded protein in the supernatant and assess its activity.
-
Protocol 2: Rapid Dilution for Protein Refolding
-
Preparation of Denatured Protein: Prepare the denatured protein in a solubilization buffer with 8M this compound as described above.
-
Refolding Buffer Preparation: Prepare a large volume of refolding buffer (e.g., 50-100 times the volume of the denatured protein solution). The refolding buffer should be chilled to 4°C and stirred rapidly in a beaker.
-
Dilution: Using a syringe or a pump, add the denatured protein solution drop-wise to the center of the vortex of the stirring refolding buffer.[5] The slow, controlled addition is crucial to prevent localized high concentrations of protein that can lead to aggregation.
-
Incubation: Allow the refolding reaction to proceed for a specified time (this can range from a few hours to overnight) at 4°C with gentle stirring.
-
Concentration and Analysis:
-
If necessary, concentrate the dilute refolded protein solution using an appropriate method such as ultrafiltration.
-
Clarify the solution by centrifugation and analyze the supernatant for protein concentration and activity.
-
Protocol 3: On-Column Protein Refolding
-
Column Preparation: Equilibrate a suitable chromatography column (e.g., Ni-NTA for His-tagged proteins) with a binding buffer containing 8M this compound.
-
Protein Binding: Load the solubilized, denatured protein onto the column.
-
Refolding Gradient: Wash the column with a linear gradient of decreasing this compound concentration, from 8M to 0M, in the refolding buffer.[4] The gradient should be run slowly to allow time for the protein to refold on the column.
-
Elution: Once the this compound has been completely removed, elute the refolded protein from the column using an appropriate elution buffer (e.g., containing imidazole for His-tagged proteins).
-
Analysis: Analyze the eluted fractions for protein concentration and activity.
Visualizations
Caption: A generalized workflow for protein refolding from this compound.
Caption: A decision tree for troubleshooting low protein refolding yield.
References
- 1. reddit.com [reddit.com]
- 2. Refolding this compound-solubilized protein [bio.net]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. step-wise dialysis? - Protein and Proteomics [protocol-online.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. google.com [google.com]
- 9. jabonline.in [jabonline.in]
- 10. biotechrep.ir [biotechrep.ir]
- 11. bitesizebio.com [bitesizebio.com]
- 12. Refolding Techniques for Recovering Biologically Active Recombinant Proteins from Inclusion Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. US20030199676A1 - Universal procedure for refolding recombinant proteins - Google Patents [patents.google.com]
- 16. Method for Efficient Refolding and Purification of Chemoreceptor Ligand Binding Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
Unveiling Protein Secrets: A Comparative Guide to Urea and Guanidinium Chloride in Denaturation Studies
For researchers, scientists, and drug development professionals navigating the complexities of protein stability and folding, the choice of denaturant is a critical experimental parameter. Urea and guanidinium chloride (GdmCl) stand as the two most common chaotropic agents employed to unfold proteins, yet their mechanisms and efficacy differ in subtle but significant ways. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the appropriate denaturant for your research needs.
At a Glance: this compound vs. Guanidinium Chloride
| Feature | This compound | Guanidinium Chloride (GdmCl) |
| Denaturing Strength | Weaker | Stronger |
| Typical Concentration for Denaturation | 6 - 8 M | 4 - 6 M |
| Mechanism of Action | Primarily disrupts hydrophobic interactions and forms direct hydrogen bonds with the protein backbone.[1][2] | Disrupts hydrophobic interactions and has a significant long-range electrostatic effect.[3][4] |
| Effect on Secondary Structure | Tends to destabilize β-sheets first.[3][4] | Tends to destabilize α-helices first.[3][4] |
| Ionic Nature | Neutral molecule.[5] | Ionic, dissociates into guanidinium (Gdm+) and chloride (Cl-) ions.[5] |
| Solubility | Dissolves more slowly and has a lower solubility compared to GdmCl.[6] | Dissolves rapidly and has high solubility.[6] |
| Potential for Chemical Modification | Can cause carbamylation of proteins, especially at elevated temperatures or during long incubations.[2] | Does not covalently modify the protein.[6] |
| Cost | Generally less expensive.[2] | More expensive than this compound.[6] |
Quantitative Comparison of Denaturation Parameters
The following table summarizes key thermodynamic parameters for the denaturation of various proteins using this compound and guanidinium chloride. The midpoint of denaturation (Cm), the free energy of unfolding in the absence of denaturant (ΔG°(H₂O)), and the m-value (a measure of the dependence of ΔG on denaturant concentration) are presented.
| Protein | Denaturant | Cm (M) | ΔG°(H₂O) (kcal/mol) | m-value (kcal/mol·M) | Reference |
| Ubiquitin (pH 2.0) | This compound | ~3.1 | 3.1 | 1.0 | [4] |
| GdmCl | ~3.7 | 6.6 | 1.8 | [4] | |
| Lysozyme (pH 7.0) | This compound | 6.7 | - | - | [7] |
| GdmCl | 4.1 | - | - | [7] | |
| Human Placental Cystatin | This compound | 3.0 | - | - | [5] |
| GdmCl | 1.5 | - | - | [5] | |
| Coiled-Coil Analog (20A) | This compound | 7.4 | - | - | [8] |
| GdmCl | ~3.5 | - | - | [8] | |
| Coiled-Coil Analog (20R) | This compound | 1.4 | - | - | [8] |
| GdmCl | ~3.5 | - | - | [8] |
Note: The values presented are approximate and can vary depending on experimental conditions such as pH, temperature, and buffer composition.
Delving Deeper: Mechanisms of Denaturation
While both this compound and guanidinium chloride are effective denaturants, they achieve protein unfolding through distinct molecular mechanisms.
This compound , a small, neutral molecule, is thought to denature proteins primarily by disrupting the hydrophobic effect and by directly interacting with the protein. It accumulates in the first solvation shell of the protein, forming hydrogen bonds with the peptide backbone and polar side chains.[1][3] This direct interaction helps to solvate the unfolded state, shifting the equilibrium away from the native conformation. Molecular dynamics simulations suggest that this compound preferentially destabilizes β-sheet structures first.[3][4]
Guanidinium chloride , being an ionic compound, exerts its denaturing effect through a combination of disrupting hydrophobic interactions and a significant long-range electrostatic effect.[3][4] The guanidinium cation (Gdm+) can interact with the protein backbone and both polar and non-polar side chains. Unlike this compound, GdmCl does not significantly accumulate in the immediate vicinity of the protein but rather alters the bulk solvent properties.[3] Simulations indicate that GdmCl tends to destabilize α-helical structures before β-sheets.[3][4] The ionic nature of GdmCl can also mask electrostatic interactions within the protein, which can be a crucial consideration for certain studies.[5][8]
Experimental Protocols
Protein Denaturation Monitored by Circular Dichroism (CD) Spectroscopy
Circular dichroism is a powerful technique for monitoring changes in protein secondary structure during denaturation.
Objective: To determine the conformational stability of a protein by monitoring the change in its CD spectrum as a function of denaturant concentration.
Materials:
-
Purified protein solution of known concentration
-
High-purity this compound or guanidinium chloride
-
Appropriate buffer (e.g., phosphate buffer; avoid Tris for thermal melts due to its temperature-dependent pKa)[1]
-
CD spectropolarimeter
-
Quartz cuvette (e.g., 1 mm path length)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the protein in the chosen buffer. A typical concentration range is 2-50 µM.[1]
-
Prepare a high-concentration stock solution of the denaturant (e.g., 8 M this compound or 6 M GdmCl) in the same buffer. Ensure the denaturant is fully dissolved and the pH is adjusted if necessary.
-
Prepare a series of protein samples with increasing concentrations of the denaturant by mixing the protein stock, denaturant stock, and buffer. Ensure the final protein concentration is the same in all samples.
-
-
Instrument Setup:
-
Turn on the CD spectropolarimeter and allow the lamp to warm up.
-
Purge the instrument with nitrogen gas.
-
Set the desired wavelength for monitoring. For proteins with significant α-helical content, 222 nm is commonly used.[1]
-
-
Data Collection:
-
Record a baseline spectrum of the buffer alone.
-
Measure the CD signal of each protein sample, starting from the lowest to the highest denaturant concentration.
-
Allow each sample to equilibrate for a set amount of time (e.g., 30 seconds) before measurement.[3]
-
-
Data Analysis:
-
Subtract the buffer baseline from each protein spectrum.
-
Plot the CD signal (e.g., mean residue ellipticity) at the chosen wavelength as a function of denaturant concentration.
-
The resulting sigmoidal curve can be fitted to a two-state unfolding model to determine the midpoint of the transition (Cm) and the free energy of unfolding (ΔG).
-
Protein Denaturation Monitored by Intrinsic Tryptophan Fluorescence Spectroscopy
The fluorescence of intrinsic tryptophan residues is sensitive to their local environment, making it an excellent probe for monitoring changes in protein tertiary structure.
Objective: To determine the stability of a protein by monitoring the change in its intrinsic tryptophan fluorescence as a function of denaturant concentration.
Materials:
-
Purified protein solution containing tryptophan residues
-
High-purity this compound or guanidinium chloride
-
Appropriate buffer
-
Spectrofluorometer
-
Quartz cuvette
Procedure:
-
Sample Preparation:
-
Follow the same sample preparation steps as for CD spectroscopy.
-
-
Instrument Setup:
-
Turn on the spectrofluorometer and allow the lamp to warm up.
-
Set the excitation wavelength, typically 295 nm to selectively excite tryptophan.[9]
-
Set the emission wavelength range to be scanned (e.g., 310-400 nm).
-
-
Data Collection:
-
Record a baseline spectrum of the buffer alone.
-
Measure the fluorescence emission spectrum of each protein sample, from the lowest to the highest denaturant concentration.
-
-
Data Analysis:
-
Subtract the buffer baseline from each protein spectrum.
-
As the protein unfolds, the tryptophan residues become more exposed to the polar solvent, often resulting in a red-shift (shift to longer wavelengths) of the emission maximum (λmax) and a change in fluorescence intensity.[9][10]
-
Plot either the fluorescence intensity at a fixed wavelength or the λmax as a function of denaturant concentration.
-
Fit the resulting sigmoidal curve to a two-state model to determine Cm and ΔG.
-
Visualizing the Process
Logical Flow of a Protein Denaturation Experiment
Caption: Workflow for a typical protein denaturation experiment.
Conceptual Pathway of Protein Denaturation
Caption: The equilibrium between the native and unfolded states of a protein is shifted by the addition of a denaturant.
Conclusion: Making the Right Choice
The selection between this compound and guanidinium chloride is not arbitrary and should be guided by the specific protein under investigation and the experimental goals.
-
Guanidinium chloride is the more potent denaturant and is often the choice for highly stable proteins that may not fully unfold in this compound. Its ionic nature, however, can be a confounding factor in studies where electrostatic interactions are of primary interest.
-
This compound , being a neutral molecule, is advantageous when studying the effects of charge-charge interactions on protein stability.[5] However, its weaker denaturing power and the potential for carbamylation, especially in long experiments or at higher temperatures, must be considered.
Ultimately, for a comprehensive understanding of a protein's stability, employing both denaturants in parallel can provide valuable and complementary insights into the forces governing its unique three-dimensional structure.
References
- 1. Chazin Lab Protocol for thermal melts [structbio.vanderbilt.edu]
- 2. This compound and Guanidinium Chloride Denature Protein L in Different Ways in Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. boddylab.ca [boddylab.ca]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Comparison of guanidine hydrochloride (GdnHCl) and this compound denaturation on inactivation and unfolding of human placental cystatin (HPC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Chemical Protein Unfolding – A Simple Cooperative Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein denaturation with guanidine hydrochloride or this compound provides a different estimate of stability depending on the contributions of electrostatic interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cmb.i-learn.unito.it [cmb.i-learn.unito.it]
- 10. Lab 9: BACKGROUND – Biochemistry 551 (Online Version) Lab Manual [wisc.pb.unizin.org]
A Researcher's Guide to Validating Protein Unfolding Data from Urea Denaturation Curves
Comparing Methodologies for Protein Stability Analysis
The stability of a protein can be assessed using various biophysical techniques. While urea-induced denaturation monitored by intrinsic fluorescence is a common starting point, circular dichroism (CD) spectroscopy and differential scanning calorimetry (DSC) offer powerful orthogonal approaches for validation. Each method probes different aspects of the protein unfolding process, and their comparative analysis provides a more complete picture of protein stability.
| Parameter | This compound Denaturation (Fluorescence) | Circular Dichroism (CD) | Differential Scanning Calorimetry (DSC) |
| Principle | Monitors changes in the local environment of tryptophan and tyrosine residues as the protein unfolds. | Measures changes in the secondary structure (alpha-helices, beta-sheets) of the protein. | Directly measures the heat absorbed by the protein as it unfolds. |
| Primary Data | Fluorescence intensity as a function of this compound concentration. | Molar ellipticity as a function of temperature or denaturant concentration. | Heat capacity as a function of temperature. |
| Key Parameters | ΔG° (Gibbs free energy of unfolding in water), m-value (dependence of ΔG on denaturant concentration), C_m (midpoint of denaturation). | T_m (melting temperature), ΔH_vH (van't Hoff enthalpy). | T_m (melting temperature), ΔH_cal (calorimetric enthalpy), ΔC_p (change in heat capacity). |
| Advantages | High sensitivity, relatively low sample consumption, applicable to a wide range of proteins. | Provides direct information on secondary structure changes, can be used for both chemical and thermal denaturation. | Gold standard for thermodynamic analysis, provides a direct measure of enthalpy and heat capacity changes.[1] |
| Limitations | Indirectly probes unfolding, reliant on the presence and environment of aromatic residues. | Can be less sensitive than fluorescence, requires optically clear samples. | Higher sample consumption, lower throughput compared to spectroscopic methods. |
Quantitative Data Comparison for a Model Protein: Lysozyme
To illustrate the comparison of data from these methods, the following table presents typical thermodynamic parameters for the unfolding of Hen Egg White Lysozyme (HEWL), a commonly used model protein. Note: The exact values can vary depending on the specific experimental conditions (e.g., pH, buffer, ionic strength).
| Method | Parameter | Value |
| This compound Denaturation (Fluorescence) | ΔG° | 5 - 7 kcal/mol |
| m-value | 1.5 - 2.5 kcal/(mol·M) | |
| C_m | 3 - 4 M | |
| Circular Dichroism (Thermal) | T_m | 65 - 75 °C |
| Differential Scanning Calorimetry | T_m | 65 - 75 °C |
| ΔH_cal | 100 - 130 kcal/mol |
Experimental Protocols
This compound Denaturation Monitored by Intrinsic Fluorescence Spectroscopy
This protocol outlines the steps for determining protein stability by monitoring the change in intrinsic tryptophan fluorescence upon denaturation with this compound.
Materials:
-
Purified protein of interest
-
High-purity this compound (e.g., 8 M stock solution)
-
Buffer solution (e.g., phosphate or Tris buffer at a specific pH)
-
Fluorometer
-
Quartz cuvette
Procedure:
-
Prepare a series of this compound solutions ranging from 0 M to 8 M in the desired buffer.
-
Prepare protein samples by diluting the stock protein solution into each of the this compound solutions to a final protein concentration typically in the low micromolar range (e.g., 1-10 µM). Ensure the final volume is sufficient for the cuvette.
-
Equilibrate the samples for a sufficient time (e.g., 2-12 hours) at a constant temperature to allow the unfolding reaction to reach equilibrium.
-
Set up the fluorometer. The excitation wavelength is typically set to 280 nm or 295 nm to selectively excite tryptophan residues. The emission spectrum is recorded from 300 nm to 400 nm.
-
Measure the fluorescence spectrum for each sample.
-
Data Analysis:
-
Determine the wavelength of maximum emission for each spectrum.
-
Plot the wavelength of maximum emission or the fluorescence intensity at a specific wavelength (e.g., 350 nm) as a function of this compound concentration.
-
Fit the resulting sigmoidal curve to a two-state unfolding model to determine the C_m, m-value, and ΔG°.
-
Thermal Denaturation Monitored by Circular Dichroism Spectroscopy
This protocol describes how to monitor the thermal unfolding of a protein by measuring changes in its secondary structure using CD spectroscopy.
Materials:
-
Purified protein of interest
-
Buffer solution (phosphate buffer is often preferred for thermal melts as its pH is less sensitive to temperature changes)[2]
-
CD spectropolarimeter with a temperature-controlled sample holder
-
Quartz CD cuvette (typically 1 mm path length)
Procedure:
-
Prepare the protein sample in the desired buffer at a suitable concentration (e.g., 0.1-0.2 mg/mL). The buffer itself should have low absorbance in the far-UV region.
-
Set up the CD spectropolarimeter. For monitoring changes in alpha-helical content, a wavelength of 222 nm is commonly used.[2]
-
Equilibrate the sample at the starting temperature (e.g., 20 °C) in the spectropolarimeter.
-
Acquire a baseline spectrum of the buffer alone.
-
Measure the CD signal of the protein sample at the chosen wavelength as the temperature is increased at a controlled rate (e.g., 1 °C/minute).
-
Data Analysis:
-
Plot the molar ellipticity at the chosen wavelength as a function of temperature.
-
Fit the resulting sigmoidal curve to a two-state thermal denaturation model to determine the melting temperature (T_m).
-
Thermal Denaturation by Differential Scanning Calorimetry
DSC directly measures the heat absorbed by a protein solution as it is heated, providing a detailed thermodynamic profile of unfolding.
Materials:
-
Purified protein of interest (at a higher concentration than for spectroscopic methods, typically 0.5-2 mg/mL)
-
Buffer solution (the same buffer used for the protein sample should be used as the reference)
-
Differential Scanning Calorimeter
Procedure:
-
Prepare the protein sample and a matching buffer reference. It is crucial that the buffer composition of the sample and reference are identical.
-
Load the sample and reference into the respective cells of the calorimeter.
-
Set up the DSC experiment. This includes defining the temperature range and the scan rate (e.g., 60 °C/hour).
-
Perform a buffer-buffer baseline scan first to ensure a stable baseline.
-
Run the experimental scan with the protein sample and buffer reference.
-
Data Analysis:
-
Subtract the buffer-buffer baseline from the sample scan to obtain the excess heat capacity curve.
-
The peak of this curve corresponds to the T_m.
-
The area under the peak is the calorimetric enthalpy of unfolding (ΔH_cal).
-
The change in heat capacity upon unfolding (ΔC_p) can be determined from the difference in the pre- and post-transition baselines.
-
Visualization of Workflows and Logical Relationships
To further clarify the experimental and validation processes, the following diagrams were generated using the DOT language.
Caption: Experimental workflow for this compound denaturation studies.
Caption: Logical workflow for validating protein unfolding data.
References
Unveiling the Power of Chaotropes: A Comparative Analysis of Urea and Thiourea for Protein Solubilization
For researchers, scientists, and drug development professionals striving for optimal protein extraction and solubilization, the choice of chaotropic agent is a critical determinant of experimental success. This guide provides an objective comparison of two commonly used chaotropes, urea and thiothis compound, supported by experimental data and detailed protocols to inform your solubilization strategies.
At the heart of proteomics and various biochemical assays lies the effective solubilization of proteins from complex biological samples. Both this compound and thiothis compound are powerful chaotropic agents that disrupt non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, leading to protein denaturation and increased solubility.[1][2] However, their distinct properties can lead to significant differences in solubilization efficiency, particularly for challenging, hydrophobic proteins.
Mechanism of Action: A Tale of Two Chaotropes
This compound, a long-standing staple in protein chemistry, primarily functions by disrupting the hydrogen bond network of water, which in turn weakens the hydrophobic effect and promotes the unfolding of proteins.[3][4] It can also directly interact with proteins, further contributing to their denaturation.[3][4]
Thiothis compound, a structural analog of this compound where the oxygen atom is replaced by a sulfur atom, is considered a stronger chaotropic agent.[5] It is particularly effective at disrupting hydrophobic interactions and is often used in combination with this compound to enhance the solubilization of membrane proteins and other recalcitrant proteins.[5][6][7] The combination of this compound and thiothis compound in lysis buffers, often referred to as "2D-lysis buffer," has been shown to significantly improve the resolution and number of spots in two-dimensional gel electrophoresis (2-DE).[5][8][9]
Quantitative Comparison of Solubilization Performance
The following table summarizes quantitative data from a study investigating the effect of this compound and thiothis compound on the properties of porcine pericardium, demonstrating their impact on tissue decellularization and antigen removal.
| Parameter | Native Tissue | 4 M this compound + 1 M Thiothis compound | 6 M this compound + 1.5 M Thiothis compound | 8 M this compound + 2 M Thiothis compound |
| Residual Lipophilic Antigenicity (Normalized) | 1.00 ± 0.25 | 0.51 ± 0.16 | 0.14 ± 0.07 | 0.18 ± 0.08 |
| Water Content (%) | 74.97 ± 1.84 | 80.63 ± 2.17 | 82.93 ± 1.45 | 82.92 ± 1.84 |
| Collagen Content (% of dry weight) | 79.01 ± 6.86 | 74.00 ± 9.37 | 66.12 ± 3.12 | 60.72 ± 4.58 |
| Elastic Modulus (MPa) | 22.13 ± 10.26 | 5.20 ± 4.34 | 1.25 ± 0.34 | 1.32 ± 0.34 |
Data adapted from a study on xenogeneic extracellular matrix scaffolds.[3] The results indicate that increasing concentrations of this compound and thiothis compound significantly reduce antigenicity and tissue stiffness (elastic modulus) while increasing water content. The 6 M this compound and 1.5 M thiothis compound combination showed the most significant reduction in antigenicity and elastic modulus.
Experimental Protocols
Here are detailed methodologies for protein solubilization using this compound and thiothis compound-based buffers, commonly employed in proteomics workflows.
Protocol 1: Universal Lysis Buffer for Mammalian Tissues and Cells
This protocol is suitable for a broad range of mammalian samples for applications like 2D gel electrophoresis.
Materials:
-
This compound
-
Thiothis compound
-
CHAPS (3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate)
-
Tween-20
-
Sulfobetaine (SB) 3-10
-
Carrier Ampholytes
-
Dithiothreitol (DTT) or Tributylphosphine (TBP)
-
Protease inhibitors
Procedure:
-
Prepare the Lysis/Rehydration Solution:
-
7 M this compound
-
2 M Thiothis compound
-
4% (w/v) CHAPS
-
0.25% (v/v) Tween-20
-
0.25% (v/v) Sulfobetaine (SB) 3-10
-
1% (w/v) Carrier Ampholytes (e.g., a mixture of Bio-Lyte 3-10, Servalyte 3-10, and Ampholine 3.5-9.5)
-
65 mM DTT or 5 mM TBP
-
Protease inhibitor cocktail
-
-
Sample Preparation:
-
For tissues, freeze in liquid nitrogen and pulverize.
-
For cells, wash with an appropriate buffer and pellet by centrifugation.
-
-
Solubilization:
-
Add the lysis/rehydration solution to the pulverized tissue or cell pellet. A typical ratio is 2-3 mg of tissue per mL of solution or approximately 20,000 cells per µL.[10]
-
Incubate at room temperature for 30 minutes with gentle agitation.
-
-
Clarification:
-
Centrifuge the extract at high speed (e.g., 15,000 x g) for 5-10 minutes to pellet insoluble material.
-
-
Supernatant Collection:
-
Carefully collect the supernatant containing the solubilized proteins for downstream analysis.
-
Protocol 2: this compound/Thiothis compound Solution for In-Solution Protein Digestion
This protocol is designed for solubilizing proteins prior to enzymatic digestion for mass spectrometry-based proteomics.
Materials:
-
This compound
-
Thiothis compound
-
Ammonium Bicarbonate (Ambic)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (or other protease)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Initial Solubilization:
-
Dissolve the protein pellet in a minimal volume (e.g., 50-100 µL) of 8 M this compound / 2 M Thiothis compound / 400 mM Ammonium Bicarbonate.[11]
-
-
Reduction:
-
Add DTT to a final concentration of 5 mM and incubate at room temperature for 30 minutes.[11]
-
-
Alkylation:
-
Add IAA to a final concentration of 12.5 mM and incubate in the dark at room temperature for 20 minutes.[11]
-
-
Quenching:
-
Add DTT to a final concentration of 10 mM to quench the excess IAA.
-
-
Dilution for Digestion:
-
Dilute the solution 8-fold with 50 mM Ambic to reduce the this compound concentration to 1 M and thiothis compound to 250 mM.[11] This is crucial for optimal enzyme activity.
-
-
Enzymatic Digestion:
-
Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.[11]
-
-
Acidification:
-
Stop the digestion by adding TFA to a final concentration of 0.5% (pH < 3).[11]
-
-
Desalting:
-
Desalt the resulting peptides using a suitable method (e.g., C18 spin columns) before mass spectrometry analysis.
-
Visualizing the Workflow
The following diagrams illustrate the key processes involved in protein solubilization and the mechanisms of action of this compound and thiothis compound.
Considerations and Best Practices
-
Carbamylation: A significant drawback of using this compound is the risk of protein carbamylation, a non-enzymatic modification of primary amino groups by isocyanic acid, which is in equilibrium with this compound in aqueous solutions.[12] This can introduce artifacts in techniques like 2-DE and mass spectrometry.[12] To minimize carbamylation, always use fresh, high-quality this compound solutions, avoid heating above 37°C, and consider deionizing the this compound solution.[2][12] Thiothis compound can also cause a similar modification (sulfhydration), but it is generally less of a concern.
-
Concentration: The optimal concentration of this compound and thiothis compound can vary depending on the sample type. A common starting point is 7 M this compound and 2 M thiothis compound.[5][10] However, empirical optimization is often necessary.
-
Purity: Use only high-purity, "proteomics grade" this compound and thiothis compound to avoid contaminants that can interfere with downstream analyses.
Conclusion
Both this compound and thiothis compound are indispensable tools for protein solubilization. While this compound is a versatile and widely used chaotrope, the inclusion of thiothis compound is highly recommended for complex samples containing hydrophobic or membrane-associated proteins. The combination of these two agents in a carefully formulated lysis buffer can significantly enhance protein yield and the quality of subsequent analyses. By understanding their mechanisms and following best practices, researchers can harness the full potential of these powerful solubilizing agents to advance their scientific discoveries.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Protein Solubilization – Bio-Rad [bio-rad.com]
- 3. Effect of this compound and Thiothis compound on Generation of Xenogeneic Extracellular Matrix Scaffolds for Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The molecular basis for the chemical denaturation of proteins by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selection of a protein solubilization method suitable for phytopathogenic bacteria: a proteomics approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improvement of the solubilization of proteins in two-dimensional electrophoresis with immobilized pH gradients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of thiothis compound to increase the solubility of membrane proteins in two-dimensional electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of protein solubilization methods suitable for proteomic analysis of soybean seed proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protein Extraction Protocols for Effective Proteomic Analysis - Creative Proteomics [creative-proteomics.com]
- 11. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 12. info.gbiosciences.com [info.gbiosciences.com]
A Comparative Guide to Enzymatic and Spectro-Colorimetric Methods for Urea Measurement
For researchers, scientists, and drug development professionals requiring accurate quantification of urea, selecting the appropriate measurement method is a critical decision. The two most prevalent techniques, enzymatic and spectro-colorimetric assays, offer distinct advantages and disadvantages in terms of their underlying principles, procedural complexity, and performance characteristics. This guide provides a detailed comparison of these methods, supported by experimental data and protocols to aid in the selection of the most suitable assay for your research needs.
At a Glance: Key Performance Metrics
A direct comparison of quantitative performance data highlights the key differences between the enzymatic and spectro-colorimetric methods for this compound measurement. The following table summarizes typical performance characteristics compiled from various commercially available kits and literature sources.
| Performance Metric | Enzymatic Method | Spectro-Colorimetric (Diacetyl Monoxime) Method |
| Linear Detection Range | ~50 µM to 1000 µM[1] | Up to 5 mM[2] |
| Limit of Detection (LOD) | ~50 µM[1] | ~0.002 mM (2 µM)[3] |
| Assay Time | ~30-60 minutes[1] | ~20 minutes (including boiling step)[4] |
| Wavelength of Detection | 570 nm or 340 nm[1] | ~520 nm[2] |
| Specificity | High (urease is specific for this compound) | Can be affected by other compounds forming colored products |
| Interferences | Ammonia, NAD+/NADP+, pyruvate can cause background | Substances that interfere with the diacetyl monoxime reaction |
How the Methods Work: A Visual Guide
The fundamental difference between the two methods lies in the chemical reactions used to detect this compound.
Enzymatic Method Workflow
The enzymatic method typically involves a coupled enzyme assay. Initially, urease specifically hydrolyzes this compound to produce ammonia and carbon dioxide. The ammonia is then used in a secondary reaction to generate a colored or fluorescent product that is proportional to the this compound concentration.[1][5]
Caption: Workflow of a typical enzymatic this compound assay.
Spectro-Colorimetric (Diacetyl Monoxime) Method
The spectro-colorimetric method, most commonly employing diacetyl monoxime, involves the direct chemical reaction of this compound with diacetyl monoxime under acidic conditions and high temperature to form a colored diazine derivative.[4] The intensity of the resulting color is directly proportional to the this compound concentration.
Caption: Principle of the diacetyl monoxime colorimetric this compound assay.
Detailed Experimental Protocols
Below are representative protocols for each method, synthesized from commercially available kits and published procedures. These should be considered as templates and may require optimization for specific sample types and experimental conditions.
Enzymatic this compound Assay Protocol
This protocol is based on a coupled enzyme assay that results in a colorimetric product.
Materials:
-
This compound Assay Buffer
-
Peroxidase Substrate
-
Enzyme Mix (containing urease)
-
Developer
-
Converting Enzyme
-
This compound Standard (e.g., 100 mM)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 570 nm
-
Samples (e.g., serum, plasma, urine, cell culture supernatants)
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. This typically involves reconstituting lyophilized components with the provided assay buffer.
-
Sample Preparation:
-
For biological fluids like serum or plasma, samples can often be added directly to the wells.
-
Urine samples may require dilution (e.g., 1:50) with distilled water.[6]
-
For unknown samples, it is recommended to test several dilutions to ensure the readings fall within the linear range of the standard curve.
-
Bring the final volume of each sample to 50 µL with this compound Assay Buffer.
-
To control for background from endogenous ammonia, a blank can be prepared for each sample by omitting the Converting Enzyme.
-
-
Standard Curve Preparation:
-
Prepare a stock solution of this compound standard (e.g., 0.5 mM).
-
Add varying volumes of the this compound standard to wells of a 96-well plate to generate a standard curve (e.g., 0, 1, 2, 3, 4, 5 nmole/well).
-
Adjust the volume in each standard well to 50 µL with this compound Assay Buffer.
-
-
Assay Reaction:
-
Prepare a Reaction Mix containing this compound Assay Buffer, Peroxidase Substrate, Enzyme Mix, Developer, and Converting Enzyme.
-
Add 50 µL of the Reaction Mix to each well containing the standards and samples.
-
Mix well and incubate for 60 minutes at 37°C, protected from light.
-
-
Measurement:
-
Measure the absorbance at 570 nm (A570).
-
-
Calculation:
-
Subtract the absorbance of the 0 (blank) standard from all readings.
-
Plot the standard curve and determine the concentration of this compound in the samples from this curve.
-
Spectro-Colorimetric (Diacetyl Monoxime) this compound Assay Protocol
This protocol is a generalized procedure for the colorimetric determination of this compound using the diacetyl monoxime method.
Materials:
-
This compound Reagent (containing diacetyl monoxime)
-
Standard this compound Solution
-
Test tubes
-
Water bath (for boiling)
-
Spectrophotometer or colorimeter capable of measuring absorbance at ~520 nm
-
Samples (e.g., serum)
Procedure:
-
Setup: Label three test tubes as "Blank," "Standard," and "Test."
-
Reagent Addition:
-
To the "Blank" tube, add 10 µL of distilled water.[4]
-
To the "Standard" tube, add 10 µL of the standard this compound solution.[4]
-
To the "Test" tube, add 10 µL of the sample (e.g., serum).[4]
-
To all three tubes, add 2 mL of the this compound reagent.[4]
-
Add 250 µL of diacetyl monoxime reagent to all three tubes.[4]
-
-
Incubation:
-
Mix the contents of all tubes thoroughly.
-
Incubate the tubes in a boiling water bath for 10 minutes.[4]
-
-
Cooling and Measurement:
-
Calculation: Calculate the concentration of this compound in the sample using the formula:
-
This compound Concentration = (Absorbance of Test / Absorbance of Standard) x Concentration of Standard
-
Conclusion
Both enzymatic and spectro-colorimetric methods are established techniques for this compound measurement. The choice between them depends on the specific requirements of the study. Enzymatic assays offer high specificity and are well-suited for complex biological samples where potential interfering substances are a concern. Spectro-colorimetric methods, while potentially less specific, can offer a simpler, more cost-effective alternative for screening purposes or for samples with a less complex matrix. For researchers in drug development and clinical research, the high specificity of enzymatic assays often makes them the preferred choice to ensure accurate and reliable data. Conversely, for high-throughput screening or resource-limited settings, the simplicity of the colorimetric diacetyl monoxime method may be more advantageous. By understanding the principles, performance characteristics, and protocols of each method, researchers can make an informed decision to best suit their experimental needs.
References
A Comparative Analysis of Coated Versus Uncoated Urea in Agricultural Field Trials
For Researchers, Scientists, and Drug Development Professionals
The application of urea as a primary nitrogen fertilizer is a cornerstone of modern agriculture. However, the efficiency of conventional, uncoated this compound is often suboptimal due to significant nitrogen loss through ammonia volatilization, denitrification, and nitrate leaching. To address these challenges, various coated this compound technologies have been developed to control the release of nitrogen, aiming to synchronize nutrient availability with crop demand. This guide provides an objective comparison of the efficacy of coated versus uncoated this compound, supported by data from diverse field trials.
Data Presentation: Quantitative Comparison of Coated vs. Uncoated this compound
The following table summarizes key performance indicators from multiple field studies, offering a quantitative comparison between coated and uncoated this compound across different crops and environmental conditions.
| Performance Metric | Coated this compound | Uncoated this compound | Percent Change with Coated this compound | Crop Type(s) | Source(s) |
| Crop Yield | Varies | Varies | +5.41% to +10.88% | Peanut | [1] |
| Varies | Varies | +7.32% (average) | Rice, Wheat, Maize | [2] | |
| Varies | Varies | +9.58% to +11.21% | Wheat | [3] | |
| Nitrogen Use Efficiency (NUE) | Varies | Varies | +35.90% to +64.37% | Peanut | [1] |
| Varies | Varies | +23.4% (average) | Rice, Wheat, Maize | [2] | |
| 89.1% | 57.5% | +55.0% | Kentucky Bluegrass | [4][5] | |
| Ammonia Volatilization | Reduced | Higher | -41% to -49% | Cool Season Turfgrass | [6] |
| Reduced | Higher | -58% to -63% (with NBPT inhibitor) | Cotton | [7] | |
| Reduced | Higher | -300% (average) | Various | [8][9] | |
| Nitrous Oxide (N₂O) Emissions | Reduced | Higher | -45% to -73% | Cool Season Turfgrass | [6] |
| Reduced | Higher | -52% (Polymer-coated) | Cotton | [7] | |
| Reduced | Higher | -120% (average) | Various | [8][9] | |
| Nitrate (NO₃⁻) Leaching | Reduced | Higher | -38% (average residual nitrate) | Various | [8][9] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of fertilizer efficacy. The following protocols outline the key experiments cited in the comparison.
Field Trial Design and Management
A randomized complete block design is a standard approach for such trials.
-
Plot Establishment:
-
Select a uniform experimental field to minimize variability in soil type and topography.
-
Divide the field into individual plots of a standardized size (e.g., 4.5m x 5m) with buffer zones (e.g., 1m alleys) between plots and blocks to prevent cross-contamination of treatments.[10]
-
Randomly assign treatments (uncoated this compound, specific types of coated this compound, and a zero-nitrogen control) to the plots within each block. Each treatment should be replicated multiple times (typically 3-5) to ensure statistical validity.[5]
-
-
Fertilizer Application:
-
Accurately weigh the required amount of each this compound type for each plot based on the target nitrogen application rate (e.g., kg N/ha).
-
Apply the fertilizer uniformly to the designated plots. Application methods can be broadcast (surface applied) or banded (placed in a concentrated strip near the seed). The chosen method should be consistent across all treatments.
-
-
Crop Management:
-
Standard agronomic practices for the specific crop being tested should be followed uniformly across all plots. This includes planting density, irrigation, pest and weed control, and other nutrient applications (phosphorus, potassium, etc.).
-
Measurement of Crop Yield and Nitrogen Use Efficiency (NUE)
-
Crop Yield Assessment:
-
At physiological maturity, harvest the crop from a predetermined, uniform area within the center of each plot to avoid edge effects.
-
For grain crops, determine the grain yield (e.g., in kg/ha ) after adjusting for moisture content to a standard level (e.g., 14% for wheat).[11]
-
For forage or biomass crops, determine the total dry matter yield.
-
-
Nitrogen Use Efficiency (NUE) Calculation:
-
Plant and Soil Sampling:
-
Nitrogen Analysis:
-
Analyze the nitrogen concentration in the collected plant tissue and soil samples using methods such as Kjeldahl digestion or combustion analysis.[15]
-
-
NUE Calculation:
-
Agronomic Efficiency of Nitrogen (AEN): (Grain yield in fertilized plot - Grain yield in control plot) / Amount of N applied.
-
Recovery Efficiency of Nitrogen (REN): (Total N uptake in fertilized plot - Total N uptake in control plot) / Amount of N applied.[3]
-
-
Measurement of Nitrogen Loss
-
Ammonia Volatilization:
-
Use a closed-chamber or open-chamber method to measure ammonia loss from the soil surface.[16][17]
-
A common laboratory method involves placing a sealed chamber over the soil surface immediately after fertilizer application.[2]
-
Inside the chamber, an acid trap (e.g., boric acid solution) captures the volatilized ammonia.
-
The amount of ammonia captured in the acid trap is quantified periodically (e.g., daily for the first week, then less frequently) using titration or colorimetric analysis.[2][15]
-
-
Nitrous Oxide (N₂O) Emissions:
-
Employ static or dynamic chamber-based methods to collect gas samples from the soil surface.
-
Gas samples are collected at regular intervals following fertilizer application.
-
The concentration of N₂O in the collected samples is analyzed using a gas chromatograph.
-
-
Nitrate (NO₃⁻) Leaching:
-
Install lysimeters (devices to collect water draining through the soil) within each plot.
-
Collect leachate water samples periodically, especially after rainfall or irrigation events.
-
Analyze the concentration of nitrate in the water samples using ion chromatography or colorimetric methods.
-
Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for comparing coated and uncoated this compound.
Plant Nitrogen Signaling Pathway
Caption: Simplified signaling pathway of this compound uptake and assimilation in plants.
References
- 1. [PDF] Signaling pathways underlying nitrogen transport and metabolism in plants | Semantic Scholar [semanticscholar.org]
- 2. erda.ku.dk [erda.ku.dk]
- 3. cgspace.cgiar.org [cgspace.cgiar.org]
- 4. cawood.co.uk [cawood.co.uk]
- 5. mdpi.com [mdpi.com]
- 6. Signaling pathways underlying nitrogen transport and metabolism in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kaggle.com [kaggle.com]
- 8. mdpi.com [mdpi.com]
- 9. NITROGEN USE EFFICIENCY IN WISCONSIN – Soil Science Extension [extension.soils.wisc.edu]
- 10. youtube.com [youtube.com]
- 11. agriculture.vic.gov.au [agriculture.vic.gov.au]
- 12. Sampling for Plant Tissue Analysis | New Mexico State University - BE BOLD. Shape the Future. [pubs.nmsu.edu]
- 13. mvtl.com [mvtl.com]
- 14. ctahr.hawaii.edu [ctahr.hawaii.edu]
- 15. ifdc.org [ifdc.org]
- 16. samples.ccafs.cgiar.org [samples.ccafs.cgiar.org]
- 17. researchgate.net [researchgate.net]
Resolving the Small Stuff: A Head-to-Head Comparison of Urea-PAGE and SDS-PAGE for Small Protein Separation
For researchers, scientists, and drug development professionals working with small proteins and peptides, achieving high-resolution separation is paramount for accurate analysis. The two most common polyacrylamide gel electrophoresis (PAGE) techniques employed for this purpose, Urea-PAGE and Sodium Dodecyl Sulfate-PAGE (SDS-PAGE), operate on distinct principles, each offering unique advantages and disadvantages. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for your research needs.
Principles of Separation: A Tale of Two Denaturants
At the heart of both techniques lies the goal of separating proteins based on their physical properties. However, the mechanism by which they achieve this differs significantly.
SDS-PAGE , the workhorse of most molecular biology labs, separates proteins primarily based on their molecular weight . The anionic detergent sodium dodecyl sulfate (SDS) denatures proteins by disrupting their non-covalent structures and coats them with a uniform negative charge.[1][2] This masks the intrinsic charge of the protein, ensuring that migration through the polyacrylamide gel matrix is almost solely dependent on its size.[1][2] For small proteins, typically those below 30 kDa, a modification of the standard Laemmli system using a Tris-Tricine buffer system is recommended to enhance the resolution of these low molecular weight species.[3][4]
This compound-PAGE , on the other hand, separates proteins based on a combination of size and charge .[5] this compound is a chaotropic agent that disrupts hydrogen bonds, leading to protein denaturation.[5][6] Unlike SDS, this compound does not provide a uniform charge to the proteins. Therefore, the intrinsic charge of the protein, which is influenced by its amino acid composition and post-translational modifications, plays a significant role in its electrophoretic mobility.[5][7] A common variant, Acid-Urea PAGE (AU-PAGE) , is performed at a low pH, which is particularly effective for the separation of basic proteins like histones that carry a net positive charge.[8]
Performance Showdown: A Quantitative Comparison
The choice between this compound-PAGE and SDS-PAGE often hinges on the specific requirements of the experiment, including the size and properties of the target protein. The following table summarizes the key performance characteristics of each technique for the separation of small proteins.
| Feature | This compound-PAGE | SDS-PAGE (Tris-Tricine) |
| Primary Separation Principle | Size and Charge | Molecular Weight |
| Typical Resolving Range | Excellent for < 20 kDa, can resolve proteins down to ~1 kDa | 1 - 100 kDa, with superior resolution for proteins < 30 kDa compared to standard SDS-PAGE[3][4] |
| Resolution of Similar Size Proteins | Can separate proteins of the same molecular weight if they differ in charge (e.g., due to post-translational modifications).[5][7] | Limited, as separation is primarily based on size.[9] |
| Denaturation | This compound disrupts secondary and tertiary structures by breaking hydrogen bonds.[5][6] | SDS disrupts non-covalent structures and coats the protein with a negative charge.[1][2] |
| Typical Applications | Analysis of small, cationic peptides, histones, and other basic proteins; resolving charge variants and post-translationally modified proteins.[5][8] | General separation of small to medium-sized proteins by molecular weight; routine protein analysis.[3][4] |
| Buffer System | Often acidic (e.g., acetic acid) for basic proteins.[8] | Tris-Tricine buffer system.[3] |
| Potential Artifacts | Carbamylation of proteins can occur with old or heated this compound solutions, altering protein charge and migration. | "Smiling" of bands can occur due to uneven heat distribution. |
Experimental Protocols: A Step-by-Step Guide
The following are detailed methodologies for performing this compound-PAGE and Tris-Tricine SDS-PAGE for the separation of small proteins.
This compound-PAGE (Acid-Urea System) Protocol
This protocol is adapted for the separation of small, basic proteins.
1. Gel Preparation (15% Resolving Gel):
-
In a 50 ml conical tube, dissolve 9.6 g of this compound in 5.33 ml of 30% acrylamide/bis-acrylamide solution (37.5:1), 1.33 ml of glacial acetic acid, and enough distilled water to bring the final volume to 20 ml. Gently warm the solution to aid in dissolving the this compound.
-
Add 200 µl of 10% ammonium persulfate (APS) and 30 µl of N,N,N',N'-tetramethylethylenediamine (TEMED).
-
Immediately pour the gel solution between the glass plates of the casting apparatus, insert the comb, and allow the gel to polymerize for at least 1 hour.
2. Sample Preparation:
-
Dissolve the protein sample in a sample buffer containing 8 M this compound, 5% acetic acid, and a tracking dye (e.g., methyl green).
-
Do not heat the samples, as this can lead to carbamylation by this compound.
3. Electrophoresis:
-
Assemble the gel in the electrophoresis apparatus and fill the upper and lower chambers with the running buffer (5% acetic acid).
-
Load the prepared samples into the wells.
-
Run the gel at a constant voltage (e.g., 100-150 V) until the tracking dye reaches the bottom of the gel. Note that for basic proteins in an acidic buffer system, the migration will be towards the cathode (negative electrode), so the polarity of the electrophoresis chamber should be reversed.
4. Staining:
-
After electrophoresis, carefully remove the gel from the glass plates and place it in a staining solution (e.g., Coomassie Brilliant Blue R-250) for at least 1 hour.
-
Destain the gel with a solution of methanol and acetic acid until the protein bands are clearly visible against a clear background.
Tris-Tricine SDS-PAGE Protocol
This protocol is optimized for the resolution of proteins in the 1-30 kDa range.
1. Gel Preparation (16% Resolving Gel):
-
Prepare the resolving gel solution by mixing 5.3 ml of 48% acrylamide/1.5% bis-acrylamide solution, 3.3 ml of 3 M Tris-HCl pH 8.45, 0.1 ml of 10% SDS, and 1.3 ml of glycerol.
-
Add 100 µl of 10% APS and 10 µl of TEMED.
-
Pour the resolving gel, leaving space for the stacking gel, and overlay with water-saturated isobutanol. Allow to polymerize for at least 30 minutes.
-
Prepare the stacking gel solution by mixing 0.65 ml of 48% acrylamide/1.5% bis-acrylamide solution, 1.25 ml of 3 M Tris-HCl pH 8.45, 0.05 ml of 10% SDS, and 3.05 ml of water.
-
Add 50 µl of 10% APS and 5 µl of TEMED.
-
Remove the isobutanol overlay from the resolving gel, pour the stacking gel, insert the comb, and allow to polymerize for at least 30 minutes.
2. Sample Preparation:
-
Mix the protein sample with an equal volume of 2x Tricine sample buffer (e.g., 100 mM Tris-HCl pH 6.8, 24% glycerol, 8% SDS, 0.02% Coomassie blue G-250, and 200 mM DTT).
-
Heat the samples at 95°C for 5 minutes to ensure complete denaturation and reduction.
3. Electrophoresis:
-
Assemble the gel in the electrophoresis apparatus.
-
Fill the inner (cathode) chamber with cathode buffer (0.1 M Tris, 0.1 M Tricine, 0.1% SDS, pH 8.25) and the outer (anode) chamber with anode buffer (0.2 M Tris-HCl, pH 8.9).
-
Load the prepared samples into the wells.
-
Run the gel at a constant voltage (e.g., 30V for 1 hour, then 100-150V) until the tracking dye reaches the bottom of the gel.
4. Staining:
-
Follow the same staining and destaining procedure as described for this compound-PAGE.
Visualizing the Separation: A Comparative Workflow
The following diagram illustrates the key steps in a comparative experiment to benchmark the performance of this compound-PAGE and SDS-PAGE for separating a mixture of small proteins.
Figure 1. Experimental workflow for comparing this compound-PAGE and SDS-PAGE.
Conclusion: Selecting the Right Tool for the Job
Both this compound-PAGE and Tris-Tricine SDS-PAGE are powerful techniques for the separation of small proteins. The choice between them should be guided by the specific research question and the properties of the proteins of interest.
-
Tris-Tricine SDS-PAGE is the method of choice for routine separation and molecular weight determination of small proteins. Its high resolving power in the low molecular weight range makes it a versatile and reliable tool.
-
This compound-PAGE , particularly the acid-urea system, excels in the separation of small, basic proteins and in resolving proteins with subtle charge differences arising from post-translational modifications. This makes it an invaluable technique for studying protein isoforms and modifications that are not distinguishable by size alone.
By understanding the principles and protocols of each technique, researchers can make an informed decision to select the most appropriate method to achieve optimal separation and analysis of their small protein samples.
References
A Comparative Analysis of Urea-Based Fertilizer Formulations for Enhanced Agricultural Efficiency
For Researchers, Scientists, and Drug Development Professionals
The escalating global demand for food necessitates the judicious use of fertilizers to maximize crop yields. Urea, with its high nitrogen content, stands as a cornerstone of modern agriculture. However, its conventional application is often plagued by significant nitrogen losses, diminishing its efficacy and contributing to environmental concerns. This guide provides a comparative analysis of different this compound-based fertilizer formulations, presenting supporting experimental data to evaluate their performance and elucidating the underlying biological and chemical processes.
Performance Comparison of this compound-Based Fertilizer Formulations
The efficacy of various this compound-based fertilizers is primarily determined by their ability to optimize nitrogen availability to plants while minimizing losses to the environment. The following tables summarize quantitative data from multiple studies, comparing key performance indicators across different formulations.
Table 1: Impact of this compound Formulations on Crop Yield
| Fertilizer Formulation | Crop | Yield Increase vs. Unfertilized Control (%) | Yield Increase vs. Conventional this compound (%) | Reference |
| Conventional this compound | Wheat | - | - | [1] |
| Encapsulated this compound | Wheat | 40.5 | Non-significant | [1] |
| Controlled-Release this compound (CRU) | Maize | - | 5.3 - 12.9 | [2] |
| This compound + Urease Inhibitor (NBPT) | No-Till Corn | - | Not specified, but improved efficiency | [3] |
| Nano this compound Formulation (NUF) | Arabidopsis thaliana | - | 20% higher biomass | [4] |
| NPK/Urea Combination | Corn | - | Higher than this compound alone | [5] |
Table 2: Nitrogen Use Efficiency (NUE) of Different this compound Formulations
| Fertilizer Formulation | Crop | Nitrogen Use Efficiency (NUE) (%) | Improvement over Conventional this compound (%) | Reference |
| Conventional this compound | Various | ~50 | - | [2] |
| Controlled-Release this compound (CRU) | Maize | - | 24.1 | [2] |
| Controlled-Release Fertilizer (CRF) | Wheat | 35.7 - 37.6 | - | [2] |
| Controlled-Release Fertilizer (CRF) | Maize | 13.2 - 14.3 | - | [2] |
| Enhanced Efficiency Fertilizers | Various | Can increase from 48 to 80 | - | [6] |
Table 3: Ammonia Volatilization from Different this compound Formulations
| Fertilizer Formulation | Reduction in Ammonia Volatilization vs. Conventional this compound (%) | Reference |
| Coated this compound | 50 | [7] |
| This compound + Urease Inhibitor (NBPT) | Significant reduction | [3] |
Experimental Protocols
1. Determination of Urease Activity in Soil
This protocol is adapted from methods described for assaying soil urease activity.[8][9][10][11]
-
Objective: To quantify the rate of this compound hydrolysis in soil, which is indicative of potential ammonia volatilization.
-
Principle: Soil is incubated with a this compound solution, and the amount of ammonium released over a specific period is measured. The inclusion of a urease inhibitor in control samples allows for the quantification of enzymatic this compound hydrolysis.
-
Materials:
-
Fresh soil samples
-
Tris(hydroxymethyl)aminomethane (THAM) buffer (pH 9.0)
-
This compound solution (0.02 M)
-
Toluene
-
Potassium chloride (KCl) solution (2.5 M)
-
Silver sulfate (Ag₂SO₄) as a urease inhibitor
-
Magnesium oxide (MgO)
-
Boric acid-indicator solution
-
Standard sulfuric acid (0.005 N)
-
Incubator (37°C)
-
Steam distillation apparatus
-
-
Procedure:
-
Incubate a known weight of soil with THAM buffer, this compound solution, and toluene at 37°C for 2 hours. Toluene is added to inhibit microbial activity that is not related to urease.
-
Stop the reaction by adding a KCl solution containing a urease inhibitor (e.g., Ag₂SO₄).
-
Take an aliquot of the soil suspension and add MgO.
-
Determine the amount of ammonium released by steam distillation. The ammonia is trapped in a boric acid-indicator solution.
-
Titrate the trapped ammonia with a standard solution of sulfuric acid.
-
Calculate the urease activity as the amount of ammonium-N released per gram of soil per hour.
-
2. Measurement of Nitrogen Release from Controlled-Release this compound
This protocol is based on methods for evaluating enhanced efficiency fertilizers.[12][13]
-
Objective: To determine the rate and pattern of nitrogen release from coated or encapsulated this compound fertilizers.
-
Principle: The fertilizer granules are incubated in a controlled environment (e.g., water or soil), and the concentration of released nitrogen is measured over time.
-
Materials:
-
Controlled-release this compound granules
-
Distilled water or standardized soil substrate
-
Incubation columns or containers
-
Continuous flow analyzer or spectrophotometer for nitrate and ammonium analysis
-
-
Procedure:
-
Place a known amount of the controlled-release fertilizer into an incubation column filled with sand or soil, or into a container with a known volume of water.
-
Maintain a constant temperature and moisture level throughout the experiment.
-
At regular intervals (e.g., daily, weekly), collect leachate from the columns or an aliquot of the water from the containers.
-
Analyze the collected samples for nitrate and ammonium concentrations using a continuous flow analyzer or colorimetric methods (e.g., Griess test for nitrite after reduction of nitrate).[14]
-
Plot the cumulative nitrogen release as a function of time to determine the release profile.
-
3. Quantification of Denitrification
This protocol outlines a general approach to measuring the conversion of nitrate to nitrogen gases.[15][16]
-
Objective: To quantify the loss of nitrogen from the soil system through microbial denitrification.
-
Principle: Soil cores are incubated in a closed system, and the accumulation of nitrous oxide (N₂O), an intermediate in the denitrification process, is measured. Acetylene is often used to block the reduction of N₂O to N₂, allowing for easier quantification.
-
Materials:
-
Intact soil cores
-
Incubation chambers
-
Acetylene gas
-
Gas chromatograph (GC) with an electron capture detector (ECD)
-
-
Procedure:
-
Collect intact soil cores from the field.
-
Place the cores in airtight incubation chambers.
-
Introduce acetylene into the chamber headspace to inhibit the enzyme nitrous oxide reductase.
-
At regular time intervals, collect gas samples from the headspace of the chambers.
-
Analyze the gas samples for N₂O concentration using a gas chromatograph.
-
Calculate the rate of denitrification based on the linear increase of N₂O concentration over time.
-
Signaling Pathways and Experimental Workflows
Nitrogen Uptake and Assimilation Pathway in Plants
This compound applied to the soil is first hydrolyzed to ammonium by the enzyme urease. Plants can then take up ammonium or nitrate (formed through nitrification of ammonium). The assimilation of this inorganic nitrogen into organic molecules like amino acids is a fundamental process for plant growth.[17][18][19][20]
Figure 1. Simplified pathway of nitrogen uptake and assimilation in plants.
Experimental Workflow for Comparing this compound Fertilizer Formulations
A systematic workflow is crucial for the objective comparison of different fertilizer formulations. This involves a combination of laboratory, greenhouse, and field studies.[21]
Figure 2. General experimental workflow for fertilizer comparison.
Phytohormonal Crosstalk in Nitrogen Signaling
Plant hormones play a critical role in regulating a plant's response to nitrogen availability. The interplay between nitrogen signaling and phytohormone pathways, such as those involving auxin and cytokinin, influences root architecture and overall plant development, thereby affecting nutrient acquisition.[21][22][23][24]
Figure 3. Interaction between nitrogen signaling and phytohormones.
Conclusion
The development of advanced this compound-based fertilizer formulations, including controlled-release, slow-release, and stabilized products, offers promising avenues for improving nitrogen use efficiency in agriculture. These enhanced efficiency fertilizers have demonstrated the potential to increase crop yields and reduce nitrogen losses to the environment. A thorough understanding of the underlying mechanisms of nitrogen transformation in the soil and its subsequent uptake and assimilation by plants is critical for the continued development and optimal application of these innovative fertilizer technologies. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for researchers to systematically evaluate and compare the performance of different this compound-based fertilizer formulations, ultimately contributing to more sustainable and productive agricultural systems.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. watermanagement.ucdavis.edu [watermanagement.ucdavis.edu]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. scribd.com [scribd.com]
- 9. web.stanford.edu [web.stanford.edu]
- 10. Soil urease inhibition by various plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Nitrate - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. Nitrous oxide - Wikipedia [en.wikipedia.org]
- 17. m.youtube.com [m.youtube.com]
- 18. m.youtube.com [m.youtube.com]
- 19. m.youtube.com [m.youtube.com]
- 20. youtube.com [youtube.com]
- 21. Function of hormone signaling in regulating nitrogen-use efficiency in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. taylorfrancis.com [taylorfrancis.com]
- 23. Insights on Phytohormonal Crosstalk in Plant Response to Nitrogen Stress: A Focus on Plant Root Growth and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 24. research-explorer.ista.ac.at [research-explorer.ista.ac.at]
Unveiling the Impact of Denaturants: A Comparative Guide to Urea in Enzyme Kinetics
For researchers, scientists, and drug development professionals navigating the complexities of enzyme kinetics, the choice of a denaturant is a critical experimental parameter. This guide provides a comprehensive comparison of urea and its common alternative, guanidinium chloride (GdnHCl), in their roles as denaturants for studying enzyme kinetics. Supported by experimental data and detailed protocols, this document aims to equip researchers with the knowledge to make informed decisions for their experimental designs.
This compound and Guanidinium Chloride: A Head-to-Head Comparison
This compound and guanidinium chloride are both widely used chaotropic agents that disrupt the non-covalent interactions holding a protein in its native, active conformation.[1] While both effectively induce denaturation, they often exhibit different potencies and mechanisms of action, which can have significant implications for the interpretation of enzyme kinetic data.
A key distinction lies in their denaturing strength. Guanidinium chloride is generally considered a more potent denaturant than this compound.[2] This is reflected in the concentration required to achieve 50% inactivation of an enzyme, which is typically lower for GdnHCl than for this compound. For instance, studies on human placental cystatin (HPC) have shown that 1.5 M GdnHCl is sufficient to cause 50% inactivation, whereas a higher concentration of 3 M is required for this compound to achieve the same effect.[2][3]
The mechanism by which these denaturants unfold proteins also differs. While both disrupt the hydrogen bond network of water, leading to the destabilization of the protein's hydrophobic core, GdnHCl, being an ionic compound, also interacts strongly with charged residues on the protein surface.[4][5] This can lead to more complex unfolding pathways, sometimes involving intermediate states, as observed in the denaturation of HPC with GdnHCl.[2][3] In contrast, this compound-induced denaturation is often observed to follow a more straightforward two-state transition from the native to the denatured state.[2][3]
The impact on enzyme activity can also be distinct. In a study on lysozyme, low concentrations of this compound were surprisingly found to increase its enzymatic activity by approximately 20%.[4] This was attributed to minor conformational changes induced by this compound that may enhance substrate binding or catalysis. Conversely, GdnHCl caused a sharp decrease in lysozyme activity, even at low concentrations, likely due to direct interactions with active site residues.[5]
Quantitative Analysis of Denaturant Effects on Enzyme Kinetics
The following table summarizes the comparative effects of this compound and guanidinium chloride on the kinetic parameters of different enzymes, as reported in the literature.
| Enzyme | Denaturant | Concentration | Effect on Km | Effect on Vmax | Reference |
| Lysozyme | This compound | Low Concentrations | - | ~20% Increase | [4] |
| GdnHCl | > 4.0 M | - | Near complete loss | [5] | |
| Human Placental Cystatin (HPC) | This compound | 3 M | - | 50% Inactivation | [2][3] |
| GdnHCl | 1.5 M | - | 50% Inactivation | [2][3] |
Experimental Protocols
Determining Enzyme Kinetic Parameters (Km and Vmax) in the Presence of a Denaturant
This protocol outlines the steps to determine the Michaelis-Menten constants, Km and Vmax, of an enzyme in the presence of varying concentrations of a denaturant like this compound.
Materials:
-
Purified enzyme of interest
-
Substrate for the enzyme
-
Buffer solution appropriate for the enzyme's activity
-
This compound or Guanidinium Chloride stock solution (e.g., 8 M)
-
Spectrophotometer or other suitable detection instrument
-
Microplate reader (optional, for high-throughput analysis)
Procedure:
-
Prepare a series of denaturant concentrations: From the stock solution, prepare a range of denaturant concentrations in the enzyme's buffer. The final concentrations should span the expected denaturation range of the enzyme.
-
Prepare substrate solutions: Prepare a series of substrate concentrations in the same buffer. The range of substrate concentrations should typically span from 0.1 * Km to 10 * Km (if Km is known) or cover a wide range to ensure saturation.
-
Set up the reaction mixtures: In a series of tubes or microplate wells, combine the buffer, the desired final concentration of the denaturant, and the enzyme at a constant concentration.
-
Initiate the reaction: Add the substrate solution to each reaction mixture to initiate the enzymatic reaction.
-
Measure the initial reaction rates (V0): Immediately after adding the substrate, monitor the formation of the product or the disappearance of the substrate over a short period. This can be done by measuring the change in absorbance, fluorescence, or another detectable signal.[6] The initial rate is the slope of the linear portion of the progress curve.
-
Repeat for all substrate and denaturant concentrations: Repeat steps 3-5 for each combination of substrate and denaturant concentration.
-
Data Analysis:
-
For each denaturant concentration, plot the initial reaction rate (V0) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation: V0 = (Vmax * [S]) / (Km + [S])
-
Alternatively, use a Lineweaver-Burk plot (1/V0 vs. 1/[S]) to determine Km and Vmax from the x- and y-intercepts, respectively.
-
-
Compare Km and Vmax values: Analyze the changes in Km and Vmax as a function of the denaturant concentration to understand its effect on enzyme affinity and catalytic efficiency.
Stopped-Flow Spectroscopy for Monitoring Rapid Denaturation Kinetics
Stopped-flow spectroscopy is a powerful technique for studying the kinetics of fast reactions, including the initial stages of protein unfolding.[7][8][9]
Materials:
-
Stopped-flow spectrometer
-
Purified enzyme solution
-
High-concentration denaturant solution (e.g., 8 M this compound)
-
Buffer solution
Procedure:
-
Instrument Setup:
-
Sample Loading:
-
Load the enzyme solution into one syringe of the stopped-flow instrument.
-
Load the denaturant solution into the other syringe.
-
-
Rapid Mixing and Data Acquisition:
-
The instrument rapidly mixes the contents of the two syringes.
-
The change in the spectroscopic signal (e.g., tryptophan fluorescence or absorbance) is monitored over time, typically in the millisecond to second range.[11]
-
-
Data Analysis:
-
The resulting kinetic trace (signal vs. time) is fitted to an appropriate exponential function to determine the rate constant(s) of the unfolding process.
-
Differential Scanning Fluorimetry (DSF) for Assessing Protein Stability
DSF, also known as a thermal shift assay, is a high-throughput method to determine the thermal stability of a protein in the presence of different ligands or denaturants.
Materials:
-
Real-time PCR instrument or a dedicated DSF instrument
-
Purified enzyme solution
-
Fluorescent dye (e.g., SYPRO Orange)
-
Buffer solution
-
This compound or GdnHCl solutions at various concentrations
Procedure:
-
Sample Preparation:
-
In a PCR plate, prepare reaction mixtures containing the enzyme, the fluorescent dye, and different concentrations of the denaturant in the appropriate buffer.
-
-
Thermal Denaturation:
-
Place the plate in the DSF instrument.
-
The instrument gradually increases the temperature, and the fluorescence intensity is measured at each temperature increment.
-
-
Data Acquisition and Analysis:
-
As the protein unfolds, the hydrophobic dye binds to the exposed hydrophobic regions, causing an increase in fluorescence.
-
A melting curve (fluorescence vs. temperature) is generated.
-
The melting temperature (Tm), which is the temperature at which 50% of the protein is unfolded, is determined from the midpoint of the transition in the melting curve.
-
A decrease in Tm in the presence of a denaturant indicates destabilization of the protein.
-
Visualizing the Processes
To better understand the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Signaling pathway of enzyme denaturation by a chemical denaturant.
References
- 1. Role of Solvation Effects in Protein Denaturation: From Thermodynamics to Single Molecules and Back - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of guanidine hydrochloride (GdnHCl) and this compound denaturation on inactivation and unfolding of human placental cystatin (HPC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Contrasting Effects of Guanidinium Chloride and this compound on the Activity and Unfolding of Lysozyme - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. longdom.org [longdom.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Stopped-Flow Application Notes [photophysics.com]
- 9. photophysics.com [photophysics.com]
- 10. lifewp.bgu.ac.il [lifewp.bgu.ac.il]
- 11. Fast Kinetics of Reactions and Conformational Changes | SIP - Shared Instruments Pool in the Department of Biochemistry, CU Boulder | University of Colorado Boulder [colorado.edu]
Unveiling the Impact of Amides on Protein Stability: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the forces that govern protein stability is paramount. Among the various chemical denaturants used to probe these forces, urea is the most extensively studied. However, other amides, such as formamide and acetamide, also influence protein stability, and a direct comparison of their effects is crucial for a comprehensive understanding of protein denaturation.
This guide provides an objective comparison of the effects of this compound, formamide, and acetamide on protein stability, supported by experimental data. We delve into the thermodynamic parameters that quantify these effects and provide detailed methodologies for the key experimental techniques used in their determination.
Quantitative Comparison of Denaturant Potency
The destabilizing effect of a chemical denaturant is commonly quantified by two key parameters: the midpoint of the denaturation transition (Cm), which is the denaturant concentration at which 50% of the protein is unfolded, and the m-value, which describes the dependence of the free energy of unfolding on denaturant concentration. A lower Cm and a higher absolute m-value indicate a more potent denaturant.
Due to a lack of studies directly comparing the three amides on a single protein, the following table compiles data from different sources for well-characterized proteins. It is important to note that direct comparisons should be made with caution as experimental conditions can influence the results.
| Protein | Denaturant | Cm (M) | m-value (kcal mol-1 M-1) | Reference Protein Data |
| Lysozyme | This compound | 7.4 | - | [1] |
| Formamide | Data not found | Data not found | ||
| Acetamide | Data not found | Data not found | ||
| Ribonuclease A | This compound | ~4.0 - 8.0 | -0.4 to -0.6 | [2] |
| Formamide | Data not found | Data not found | ||
| Acetamide | Data not found | Data not found |
Mechanisms of Action: A Tale of Two Interactions
The prevailing understanding of how this compound and other amides destabilize proteins involves a combination of direct and indirect mechanisms.
Direct Interaction: Amides can directly interact with the protein backbone and polar side chains through hydrogen bonding. This competition with intramolecular hydrogen bonds within the protein disrupts the native structure. Molecular dynamics simulations have shown that this compound molecules can accumulate around the protein, effectively solvating the polypeptide chain and favoring the unfolded state.
Indirect Interaction: Amides also alter the structure and dynamics of the surrounding water molecules. This disruption of the water network weakens the hydrophobic effect, which is a major driving force for protein folding. By making it more energetically favorable for nonpolar side chains to be exposed to the solvent, amides promote protein unfolding.
The relative contribution of these two mechanisms is still a subject of research and likely depends on the specific amide and the protein .
Logical Workflow for Assessing Denaturant Effects
The process of comparing the effects of different amides on protein stability follows a logical workflow, from sample preparation to data analysis and interpretation.
Experimental Protocols
Accurate and reproducible data are the bedrock of any comparative study. The following are detailed methodologies for two key techniques used to measure protein stability.
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is a powerful technique for monitoring changes in the secondary structure of a protein as it unfolds.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the purified protein in a suitable buffer (e.g., phosphate buffer, pH 7.4). The buffer should not have a high absorbance in the far-UV region.
-
Prepare high-concentration stock solutions of this compound, formamide, and acetamide in the same buffer.
-
Prepare a series of samples with a constant protein concentration (typically 0.1-0.2 mg/mL) and varying concentrations of the amide denaturant.
-
-
CD Measurement:
-
Use a CD spectropolarimeter equipped with a temperature-controlled cell holder.
-
Record the CD spectrum of each sample in the far-UV region (typically 190-250 nm) at a constant temperature.
-
Monitor the change in the CD signal at a specific wavelength, usually 222 nm, which is characteristic of α-helical content.
-
-
Data Analysis:
-
Plot the mean residue ellipticity at 222 nm as a function of the denaturant concentration.
-
Fit the resulting denaturation curve to a two-state unfolding model to determine the Cm and m-value.
-
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) directly measures the heat absorbed by a protein as it unfolds, providing a wealth of thermodynamic information.
Methodology:
-
Sample Preparation:
-
Prepare samples of the protein (typically 1-2 mg/mL) in the desired buffer containing a fixed concentration of the amide denaturant. A reference sample containing only the buffer and denaturant is also required.
-
-
DSC Measurement:
-
Use a differential scanning calorimeter.
-
Scan the samples from a low temperature (where the protein is folded) to a high temperature (where the protein is unfolded) at a constant scan rate (e.g., 1°C/min).
-
The instrument measures the difference in heat capacity between the protein sample and the reference as a function of temperature.
-
-
Data Analysis:
-
The resulting thermogram shows a peak corresponding to the heat absorbed during unfolding.
-
The temperature at the peak maximum is the melting temperature (Tm).
-
The area under the peak corresponds to the enthalpy of unfolding (ΔH).
-
By analyzing the shape of the peak, the change in heat capacity upon unfolding (ΔCp) can also be determined.
-
Conclusion
While this compound remains the most characterized amide denaturant, this guide highlights the need for more direct comparative studies involving other amides like formamide and acetamide. Such research is essential to build a more complete picture of the molecular forces governing protein stability and to refine our understanding of the mechanisms of chemical denaturation. The experimental protocols and workflow provided herein offer a robust framework for conducting such investigations, which will undoubtedly contribute to advancements in protein science and drug development.
References
A Comparative Guide to LC-MS/MS Analytical Method Validation for Urea Determination
For researchers, scientists, and drug development professionals, the accurate quantification of urea is critical in various biological matrices. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a highly sensitive and selective technique for this purpose. This guide provides a comparative overview of validated LC-MS/MS methods for this compound determination, supported by experimental data and detailed protocols, to aid in the selection and implementation of the most suitable method for your research needs.
Performance Comparison of Validated LC-MS/MS Methods
The following table summarizes the key performance characteristics of different LC-MS/MS methods validated for this compound determination in various matrices. This allows for a direct comparison of their linearity, sensitivity, accuracy, and precision.
| Parameter | Method 1: this compound in Human Epithelial Lining Fluid[1][2] | Method 2: this compound in Market Teas[3] | Method 3: this compound in Compound Feed[4][5] |
| Linearity Range | 8.78 - 103.78 µg/mL | 4 - 60 µg/mL | Not explicitly stated, but covers a wide range from 8 mg/kg to 50,000 mg/kg |
| Correlation Coefficient (R²) | > 0.99 | > 0.9996 | Not explicitly stated |
| Lower Limit of Quantification (LLOQ) | 8.78 µg/mL | 4 µg/mL | 8 mg/kg |
| Accuracy (% Recovery) | Within ± 15% of nominal values | 95 - 110% | 86% to 105% |
| Precision (%RSD) | Intra-day: ≤ 10.5%, Inter-day: ≤ 7.9% | Intra- and inter-day: < 7.8% | Intra-assay CV: < 5% |
| Matrix | Human Epithelial Lining Fluid | Tea | Compound feed, pet food, yeast |
| Sample Preparation | Derivatization after drying | Extraction | Water extraction |
| Internal Standard | ¹³C,¹⁵N₂-urea | Not explicitly stated | ¹³C¹⁵N₂-urea |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the typical workflow for analytical method validation and the LC-MS/MS analysis of this compound.
Caption: General workflow for analytical method validation.
Caption: Key steps in a typical LC-MS/MS workflow for this compound analysis.
Detailed Experimental Protocols
The validation of an analytical method is a critical process governed by international guidelines, such as those from the International Council for Harmonisation (ICH).[6][7][8] Below are detailed protocols for the key validation experiments, synthesized from best practices and published methodologies.
Selectivity and Specificity
-
Objective: To assess the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Protocol:
-
Analyze blank matrix samples from at least six different sources to investigate the presence of interfering peaks at the retention time of this compound and the internal standard (IS).
-
Analyze blank matrix samples spiked with the analyte at the Lower Limit of Quantification (LLOQ) and with the IS.
-
The response of interfering peaks in the blank matrix should be less than 20% of the response of the LLOQ for the analyte and less than 5% for the IS.
-
Linearity and Range
-
Objective: To determine the range of concentrations over which the method is accurate, precise, and linear.
-
Protocol:
-
Prepare a series of calibration standards by spiking blank matrix with known concentrations of this compound. A minimum of five to eight non-zero concentrations is recommended.
-
The calibration range should encompass the expected concentrations of the study samples.
-
Analyze the calibration standards and plot the peak area ratio (analyte/IS) against the nominal concentration.
-
Perform a linear regression analysis. The correlation coefficient (R²) should be ≥ 0.99.[9]
-
The accuracy of the back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% at the LLOQ).
-
Accuracy and Precision
-
Objective: To determine the closeness of the measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision).
-
Protocol:
-
Prepare quality control (QC) samples at a minimum of four concentration levels: LLOQ, low QC (LQC), medium QC (MQC), and high QC (HQC).
-
Intra-day (within-run) accuracy and precision: Analyze at least five replicates of each QC level in a single analytical run.
-
Inter-day (between-run) accuracy and precision: Analyze at least five replicates of each QC level on at least three different days.
-
Acceptance Criteria: The mean accuracy should be within ±15% of the nominal values (±20% at the LLOQ). The precision, expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV), should not exceed 15% (20% at the LLOQ).[9]
-
Lower Limit of Quantification (LLOQ)
-
Objective: To determine the lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.
-
Protocol:
-
The LLOQ is established as the lowest concentration on the calibration curve.
-
The analyte response at the LLOQ should be at least five times the response of a blank sample.
-
The accuracy and precision at the LLOQ should be within ±20%.
-
Matrix Effect
-
Objective: To evaluate the effect of co-eluting, undetected matrix components on the ionization of the analyte and IS.
-
Protocol:
-
Prepare three sets of samples:
-
Set A: Neat solution of the analyte and IS in the mobile phase.
-
Set B: Blank matrix extract spiked with the analyte and IS at the same concentration as Set A.
-
Set C: Pre-spiked matrix samples (analyte and IS spiked before extraction).
-
-
Calculate the matrix factor by comparing the peak areas of Set B to Set A. A value of 1 indicates no matrix effect.
-
The IS-normalized matrix factor should be consistent across different lots of the matrix, with a %RSD of ≤15%.
-
Recovery
-
Objective: To assess the efficiency of the extraction procedure.
-
Protocol:
-
Compare the peak area of the analyte from a pre-spiked and extracted sample (Set C from the matrix effect experiment) to that of a post-spiked and extracted sample (Set B).
-
Recovery (%) = (Mean peak area of Set C / Mean peak area of Set B) x 100.
-
Recovery should be consistent, precise, and reproducible.
-
Stability
-
Objective: To evaluate the stability of the analyte in the biological matrix under different storage and processing conditions.
-
Protocol:
-
Freeze-Thaw Stability: Analyze QC samples after three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: Analyze QC samples kept at room temperature for a period that exceeds the expected sample handling time.
-
Long-Term Stability: Analyze QC samples after storage at the intended storage temperature (e.g., -80°C) for a period equal to or longer than the sample storage time in a study.
-
Post-Preparative Stability: Analyze extracted QC samples that have been stored in the autosampler for a certain period.
-
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.
-
References
- 1. Development of a sensitive and selective LC-MS/MS method for the determination of this compound in human epithelial lining fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. database.ich.org [database.ich.org]
- 7. capa.org.tw [capa.org.tw]
- 8. ema.europa.eu [ema.europa.eu]
- 9. altabrisagroup.com [altabrisagroup.com]
Safety Operating Guide
A Guide to the Safe and Proper Disposal of Urea in a Laboratory Setting
For researchers, scientists, and drug development professionals, adherence to proper chemical disposal protocols is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of urea, ensuring compliance and minimizing risk. While generally not classified as a hazardous waste, specific procedures should be followed for different forms and quantities of this compound waste.[1][2]
Immediate Safety Precautions
Before handling this compound for disposal, always consult the Safety Data Sheet (SDS) for the most detailed information.[1] Personal protective equipment (PPE) is essential to prevent skin and eye irritation.[1]
Required PPE:
-
Chemical safety goggles or glasses with side shields[1]
-
Nitrile gloves[1]
-
A fully buttoned lab coat[1]
This compound Waste Disposal Procedures at a Glance
The appropriate disposal method for this compound depends on its form (solid or liquid), the quantity, and whether it is contaminated with other hazardous substances.
| Type of this compound Waste | Quantity | Disposal Method | Key Considerations |
| Solid, Uncontaminated this compound | Small Spills | Sweep up, place in a sealed container, and dispose of in the regular trash. | Avoid generating dust.[1] Check institutional policies, as some may require it to be disposed of as chemical waste. |
| Large Quantities | Collect in a clearly labeled, sealed, and compatible waste container. | Arrange for disposal through your institution's hazardous waste management service.[1][3] | |
| Aqueous, Uncontaminated this compound Solution | Small Quantities (Dilute) | Flush down the sanitary sewer with at least 20 parts water. | Permissible volumes and concentrations are subject to local and institutional regulations. Always check your institution's guidelines. |
| Large Quantities or Concentrated Solutions | Collect in a clearly labeled, sealed, and compatible waste container. | Do not pour large volumes or concentrated solutions down the drain. Arrange for professional waste disposal.[4] | |
| Contaminated this compound (Solid or Liquid) | Any Quantity | Collect in a clearly labeled, sealed, and compatible waste container. | Treat as hazardous waste. The container label must identify all chemical constituents of the mixture.[3] Do not mix with other waste streams. |
Detailed Experimental Protocols for Disposal
Disposal of Small Spills of Solid, Uncontaminated this compound:
-
Ensure Proper PPE: Before beginning cleanup, put on safety goggles, nitrile gloves, and a lab coat.
-
Contain the Spill: If necessary, use absorbent pads to surround the spill area.
-
Clean Up: Carefully sweep up the solid this compound. Use a dustpan and brush or other appropriate tools. Avoid actions that could generate dust.[1]
-
Containerize: Place the collected this compound into a sealable bag or other appropriate waste container.[1]
-
Dispose: For small quantities, this may be disposed of in the regular trash. However, always confirm this is in line with your institution's policies.
-
Decontaminate: Wipe the spill area with a damp cloth. Dispose of the cloth in the same container as the this compound waste.
-
Wash Hands: Thoroughly wash your hands with soap and water after removing your gloves.[1]
Disposal of Dilute, Uncontaminated this compound Solutions:
-
Verify Regulations: Confirm with your institution's Environmental Health and Safety (EHS) office that sewer disposal of dilute this compound is permitted.
-
Turn on Water: Run a steady stream of cold water from the faucet.
-
Pour Slowly: Slowly pour the dilute this compound solution down the drain, close to the opening to avoid splashing.
-
Flush Thoroughly: Continue to run water for several minutes to ensure the solution is adequately flushed through the plumbing system.
Collection of this compound for Hazardous Waste Disposal:
-
Select a Container: Choose a waste container that is compatible with this compound and any contaminants. The container must have a secure, sealable lid.[1] High-density polyethylene (HDPE) containers are a suitable option.
-
Label the Container: Attach a hazardous waste label to the container before adding any waste.[1] The label should include:
-
The words "Hazardous Waste"
-
The full chemical name(s) of the contents (e.g., "this compound," and the names of any contaminants)
-
The approximate percentage of each component
-
The associated hazards (e.g., "Irritant")
-
The date accumulation started
-
The name of the principal investigator or lab group
-
-
Add Waste: Carefully add the this compound waste to the container. Do not fill the container more than 90% full to allow for expansion and prevent spills.
-
Store Safely: Keep the waste container sealed when not in use. Store it in a designated satellite accumulation area, away from incompatible materials such as strong oxidizing agents.[1][5]
-
Arrange for Pickup: Once the container is full or you are no longer generating that waste stream, submit a chemical collection request to your institution's EHS or hazardous waste management department.[1]
This compound Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for this compound waste disposal.
By following these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, fostering a secure and environmentally conscious research environment. Always prioritize safety and consult your institution's specific guidelines.
References
Comprehensive Safety Protocol for Handling Urea in a Laboratory Setting
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals who handle urea. The following procedural guidance outlines the necessary personal protective equipment (PPE), safe operational plans, and disposal methods to ensure a secure laboratory environment.
Hazard Identification and Exposure Limits
This compound, in its solid form, is generally considered a low-hazard chemical. However, the dust can cause irritation to the eyes, skin, and respiratory tract.[1] Prolonged or repeated skin contact may lead to dermatitis.[1] While this compound does not have a specific Permissible Exposure Limit (PEL) established by OSHA, it is classified as "Particulates Not Otherwise Regulated" (PNOR) or nuisance dust.[2][3][4][5] Adherence to the established exposure limits for nuisance dust is critical to ensure safety.
Occupational Exposure Limits for this compound Dust (as Nuisance Dust)
| Regulatory Body | Exposure Limit | Time-Weighted Average (TWA) |
| OSHA (PEL) | 15 mg/m³ | 8-hour TWA (Total Dust) |
| ACGIH (TLV) | 10 mg/m³ | 8-hour TWA (Inhalable Dust) |
| AIHA (WEEL) | 10 mg/m³ | 8-hour TWA (Inhalable Dust)[1][3][5] |
Personal Protective Equipment (PPE)
The selection of appropriate PPE is crucial to minimize exposure risk. The required equipment depends on the scale and nature of the work being performed.
Recommended Personal Protective Equipment for Handling this compound
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Handling Small Amounts of Solid this compound | Safety glasses with side shields[3] | Nitrile gloves[6] | Standard lab coat[6] | Not generally required if handled in a well-ventilated area without significant dust generation. |
| Large-Scale Handling of Solid this compound or Potential for Dusting | Chemical safety goggles[2][6] | Nitrile gloves[6] | Fully-buttoned lab coat[6] | NIOSH-approved N95 or P100 dust mask/respirator.[3][5] |
| Preparing or Handling this compound Solutions | Safety glasses or chemical safety goggles[2] | Nitrile gloves[6] | Lab coat[6] | Not generally required. |
Note: Always consult the manufacturer's safety data sheet (SDS) and your institution's specific safety guidelines before handling any chemical.
Standard Operating Procedure for this compound
This section provides a step-by-step guide for the safe handling, use, and disposal of this compound in a laboratory setting.
3.1. Preparation and Handling
-
Designated Area: Conduct all work with this compound in a designated, well-ventilated area.[1] For procedures likely to generate dust, use a chemical fume hood or an area with local exhaust ventilation.[5][6]
-
PPE Inspection: Before starting, inspect all PPE for damage and ensure it is appropriate for the task.
-
Weighing: When weighing solid this compound, use a scoop or spatula to minimize dust generation.[2] Avoid pouring directly from a large container.
-
Solution Preparation: When preparing solutions, add this compound to the solvent slowly to avoid splashing.
-
Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[6][7] Do not eat, drink, or smoke in areas where this compound is handled.[3]
3.2. Storage
-
Container: Store this compound in a tightly closed, clearly labeled container.[6][8]
-
Conditions: Keep the storage area cool, dry, and well-ventilated.[3][6] Protect from moisture as this compound is hygroscopic.[8]
-
Incompatibilities: Store away from strong oxidizing agents, nitrates, hypochlorites, and nitric acid.[1][4]
3.3. Spill and Emergency Procedures
-
Minor Dry Spill:
-
Minor Liquid Spill (this compound Solution):
-
Absorb the spill with an inert material (e.g., sand, vermiculite).
-
Place the absorbent material into a sealed, labeled container for waste disposal.
-
Clean the spill area with water.
-
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][6] Seek medical attention if irritation persists.
-
Skin Contact: Remove contaminated clothing. Wash the affected area with soap and water.[3] If skin irritation develops, seek medical attention.
3.4. Disposal Plan
-
Waste Identification: this compound is generally not considered hazardous waste. However, disposal regulations can vary. Always consult your institution's Environmental Health & Safety (EH&S) office and local regulations.[7][8][9]
-
Waste Collection: Collect excess solid this compound and materials used for spill cleanup in a compatible, sealed, and clearly labeled waste container.[6]
-
Disposal Request: When the container is full, follow your institution's procedures for chemical waste pickup.[6][10] Do not dispose of solid this compound in the regular trash or pour concentrated solutions down the drain unless permitted by local guidelines.[10]
Workflow for Safe Handling and Disposal of this compound
The following diagram illustrates the key decision points and procedural flow for safely working with this compound in a laboratory environment.
References
- 1. swancorp.com.au [swancorp.com.au]
- 2. emrtc.nmt.edu [emrtc.nmt.edu]
- 3. documentation.oci-global.com [documentation.oci-global.com]
- 4. agricocanada.com [agricocanada.com]
- 5. ncmissouri.edu [ncmissouri.edu]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. media.laballey.com [media.laballey.com]
- 8. carlroth.com:443 [carlroth.com:443]
- 9. canterbury.ac.nz [canterbury.ac.nz]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
